Product packaging for N-Methylformamide-d1(Cat. No.:)

N-Methylformamide-d1

Cat. No.: B1418710
M. Wt: 60.07 g/mol
InChI Key: ATHHXGZTWNVVOU-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylformamide-d1 is a useful research compound. Its molecular formula is C2H5NO and its molecular weight is 60.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5NO B1418710 N-Methylformamide-d1

Properties

IUPAC Name

1-deuterio-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"N-Methylform-D1-amide" physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of N-Methylform-D1-amide

This technical guide provides a comprehensive overview of the core physical properties of N-Methylform-D1-amide, a deuterated isotopologue of N-Methylformamide. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize deuterated compounds for isotopic labeling, as solvents in nuclear magnetic resonance (NMR) studies, or as tracers in metabolic research.

Core Physical and Chemical Properties

N-Methylform-D1-amide, with the CAS number 26103-38-8, is a stable, isotopically labeled organic compound.[1][2] Its physical characteristics are fundamental to its application in various scientific domains. The key physical properties are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsNotes
Molecular Formula C₂H₄DNO-[1][2]
Molecular Weight 60.07g·mol⁻¹[1][2][3]
Density 0.887g/cm³[1][2]
Boiling Point 182.5°Cat 760 mmHg[1][2]
Flash Point 81.5°C[1][2]
Melting Point Not Available°C[2]
Appearance Colorless Liquid-Inferred from related compounds.
Solubility Soluble-Soluble in water, ethanol, and methanol.[4]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of the physical properties of N-Methylform-D1-amide are not detailed in publicly available literature, the values presented are typically determined using standardized methodologies established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

A general workflow for the determination of these properties is outlined below.

G General Workflow for Physical Property Determination cluster_synthesis Sample Preparation cluster_analysis Property Measurement cluster_reporting Data Reporting Synthesis Synthesis of N-Methylform-D1-amide Purification Purification (e.g., Distillation) Synthesis->Purification QC Quality Control (e.g., NMR, GC-MS) Purification->QC Density Density Measurement (Pycnometer/Densitometer) QC->Density Purified Sample BoilingPoint Boiling Point Determination (Ebulliometer) QC->BoilingPoint Purified Sample FlashPoint Flash Point Test (Pensky-Martens Closed Cup) QC->FlashPoint Purified Sample Solubility Solubility Assessment (Visual/Spectroscopic) QC->Solubility Purified Sample Data Data Compilation and Analysis Density->Data BoilingPoint->Data FlashPoint->Data Solubility->Data Report Certificate of Analysis / Safety Data Sheet Data->Report

Caption: General workflow for the determination of physical properties of a chemical substance.

  • Density: The density is typically measured using a pycnometer or a digital densitometer. The method involves determining the mass of a known volume of the substance at a specified temperature.

  • Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure. Standard methods, such as those outlined in OECD Test Guideline 103, are employed.

  • Flash Point: The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus (ASTM D93). This method measures the lowest temperature at which the vapors of the material will ignite when an ignition source is introduced.

  • Solubility: Solubility is typically determined by adding the solute to the solvent until saturation is reached at a specific temperature. The concentration of the saturated solution is then measured. For qualitative assessments, miscibility is observed visually.

Structural Relationship and Isotopic Context

N-Methylform-D1-amide is a deuterated analog of N-Methylformamide. The "-D1-" designation indicates the substitution of one hydrogen atom with a deuterium atom. In this case, the substitution occurs at the formyl position. This isotopic labeling is crucial for its use in various analytical techniques.

G Isotopic Relationship of N-Methylform-D1-amide NMF N-Methylformamide (C₂H₅NO) NMFD1 N-Methylform-D1-amide (C₂H₄DNO) NMF->NMFD1 Formyl-D NMFD5 N-Methylformamide-d5 (C₂D₅NO) NMF->NMFD5 Fully Deuterated NMFD4 N-Methyl-d3-form-d1-amide (C₂HD₄NO) NMFD1->NMFD4 Methyl-d3 NMFD4->NMFD5 Amide-D

Caption: Relationship between N-Methylformamide and its deuterated isotopologues.

References

"N-Methylform-D1-amide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of N-Methylform-D1-amide, a deuterated isotopologue of N-methylformamide. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and application.

Chemical Structure and IUPAC Name

N-Methylform-D1-amide is a secondary amide in which the hydrogen atom of the formyl group is replaced by its isotope, deuterium. This specific labeling makes it a valuable tool in various analytical and mechanistic studies.

  • IUPAC Name: 1-deuterio-N-methylformamide[1]

  • Synonyms: N-Methylformamide-d1, Formamide-1-d, N-methyl-[1]

  • Chemical Formula: C₂H₄DNO[2]

  • CAS Number: 26103-38-8[2][3]

The chemical structure is as follows:

Quantitative Data

The physical and chemical properties of N-Methylform-D1-amide are summarized in the table below. These properties are similar to its non-deuterated analog, N-methylformamide, with slight variations due to the isotopic substitution.

PropertyValueSource
Molecular Weight 60.07 g/mol [1][2]
Exact Mass 60.043390529 Da[1]
Boiling Point 182.5 °C at 760 mmHg[2]
Density 0.887 g/cm³[2]
Flash Point 81.5 °C[2]

Spectroscopic Data:

While specific spectra for N-Methylform-D1-amide are not widely published, the expected spectral characteristics can be inferred from its structure and comparison to N-methylformamide.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent C=O stretching vibration for the amide group, typically in the range of 1670-1640 cm⁻¹.[4] The N-H stretching band would appear around 3550-3060 cm⁻¹. The C-H stretching of the methyl group will be observed between 3000-2850 cm⁻¹. A key difference from the non-deuterated analog would be the presence of a C-D stretching vibration, which occurs at a lower frequency than the corresponding C-H stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a signal for the N-H proton and a signal for the methyl (CH₃) protons. The formyl proton signal, present in N-methylformamide, would be absent due to the deuterium substitution. The presence of cis and trans isomers due to restricted rotation around the amide bond may lead to the observation of two sets of signals.[5]

    • ¹³C NMR: Two signals are expected, one for the carbonyl carbon and one for the methyl carbon.

    • ²H (Deuterium) NMR: A single resonance corresponding to the deuterium on the formyl group would be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum would be observed at m/z 60.07, corresponding to its molecular weight.

Experimental Protocols

The synthesis of N-Methylform-D1-amide can be achieved through the reaction of a deuterated formic acid derivative with methylamine. A common and effective method is the amidation of a deuterated ester.

Protocol: Synthesis of N-Methylform-D1-amide via Aminolysis of Methyl-d1-formate

This protocol describes the synthesis of N-Methylform-D1-amide from methyl-d1-formate and methylamine.

Materials:

  • Methyl-d1-formate (deuterated methyl formate)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or as a gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Reaction flask equipped with a magnetic stirrer and a reflux condenser

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve methyl-d1-formate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylamine: Slowly add a stoichiometric equivalent of methylamine solution to the stirred solution of methyl-d1-formate at room temperature. If using methylamine gas, it can be bubbled through the solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours or gently heat to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure N-Methylform-D1-amide.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ²H), IR spectroscopy, and mass spectrometry.

Visualizations

The following diagrams illustrate the synthesis of N-Methylform-D1-amide and a typical workflow for its use as an internal standard.

Synthesis_of_N_Methylform_D1_amide reagent1 Methyl-d1-formate (DCOOCH₃) product N-Methylform-D1-amide (DCONHCH₃) reagent1->product Reaction with reagent2 Methylamine (CH₃NH₂) reagent2->product byproduct Methanol (CH₃OH)

Caption: Synthesis of N-Methylform-D1-amide.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological or Environmental Sample add_is Add Known Amount of N-Methylform-D1-amide (Internal Standard) sample->add_is extract Extract Analytes add_is->extract lcms LC-MS/MS Analysis extract->lcms peak_integration Integrate Peak Areas of Analyte and Internal Standard lcms->peak_integration ratio Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio calibration Quantify Analyte using Calibration Curve ratio->calibration result Final Analyte Concentration calibration->result

Caption: Workflow for using N-Methylform-D1-amide as an internal standard.

References

N-Methylform-D1-amide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 26103-38-8 Molecular Formula: C₂H₄DNO

This technical guide provides an in-depth overview of N-Methylform-D1-amide, a deuterated isotopologue of N-Methylformamide (NMF). This document is intended for researchers, scientists, and professionals in drug development and related fields. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages extensive information available for N-Methylformamide to provide a comprehensive understanding of its properties, metabolism, and potential research applications, highlighting the specific utility of isotopic labeling.

Core Chemical and Physical Properties

N-Methylform-D1-amide is a stable, isotopically labeled compound valuable in research settings. The primary utility of deuterium labeling is in mechanistic studies, particularly for investigating kinetic isotope effects, and as an internal standard in mass spectrometry-based analyses.[1] Key physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 26103-38-8[2]
Molecular Formula C₂H₄DNO[2]
Molecular Weight 60.07 g/mol [2]
Density 0.887 g/cm³[3]
Boiling Point 182.5 °C at 760 mmHg[3]
Flash Point 81.5 °C[3]
Synonyms N-Methylformamide-d1, 1-deuterio-N-methylformamide[4]

Metabolic Pathways and Toxicological Profile

The metabolism of N-Methylformamide (NMF) is a critical aspect of its biological activity and toxicity. NMF is a metabolite of the widely used solvent N,N-dimethylformamide (DMF) and is known to exhibit hepatotoxicity.[5][6] The metabolic pathway of NMF involves an initial oxidative step, which is subject to a significant kinetic isotope effect.

The presence of deuterium at the formyl position in N-Methylform-D1-amide markedly reduces the rate of its metabolism and, consequently, its hepatotoxicity.[4] This observation is crucial as it indicates that the oxidation of the formyl group is a rate-determining step in the bioactivation and toxicity of NMF. The primary metabolic pathway involves the oxidation of NMF, followed by conjugation with glutathione to form S-(N-methylcarbamoyl)glutathione.[4] This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine, which is excreted in the urine.[4]

Metabolism NMF N-Methylformamide (or N-Methylform-D1-amide) Oxidized_Intermediate Oxidative Intermediate NMF->Oxidized_Intermediate Oxidation (Cytochrome P450) GSH_Adduct S-(N-methylcarbamoyl)glutathione Oxidized_Intermediate->GSH_Adduct + Glutathione (GSH) Mercapturic_Acid N-acetyl-S-(N-methylcarbamoyl)cysteine GSH_Adduct->Mercapturic_Acid Further Metabolism Excretion Urinary Excretion Mercapturic_Acid->Excretion

Metabolic pathway of N-Methylformamide.

Experimental Protocols

While specific experimental protocols for N-Methylform-D1-amide are not extensively documented, its non-deuterated counterpart, N-Methylformamide, has been utilized in various studies. The following protocols are representative of how NMF and, by extension, its deuterated analog could be employed in research.

In Vitro Metabolism Study using Liver Microsomes

This protocol is adapted from studies on the metabolism of N,N-dimethylformamide and its deuterated isotopomers by cytochrome P450 2E1.

Objective: To determine the kinetic parameters of N-Methylform-D1-amide metabolism by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • N-Methylform-D1-amide

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Prepare incubation mixtures in phosphate buffer containing liver microsomes and the NADPH regenerating system.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding N-Methylform-D1-amide at various concentrations.

  • Incubate at 37°C with shaking for a specified time.

  • Terminate the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

  • Calculate kinetic parameters (Km and Vmax) from the concentration-velocity data.

Synthesis of N-Methylformamide

The following is a general laboratory procedure for the synthesis of N-Methylformamide.

Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

Materials:

  • Methylamine (CH₃NH₂)

  • Methyl formate (HCOOCH₃)

  • Methanol (for purification)

Procedure:

  • React methylamine with methyl formate. This reaction produces N-Methylformamide and methanol as a byproduct.

  • Separate the N-Methylformamide from the methanol and any unreacted starting materials by distillation.

  • Further purification can be achieved through fractional distillation to obtain high-purity N-Methylformamide.

SynthesisWorkflow cluster_reactants Reactants Methylamine Methylamine Reaction Reaction Methylamine->Reaction MethylFormate Methyl Formate MethylFormate->Reaction Mixture Reaction Mixture (NMF, Methanol, Reactants) Reaction->Mixture Distillation Distillation Mixture->Distillation PurifiedNMF Purified N-Methylformamide Distillation->PurifiedNMF

General workflow for the synthesis of N-Methylformamide.

Applications in Drug Development and Research

N-Methylformamide has been investigated as an antineoplastic agent due to its ability to act as a radiosensitizer and chemosensitizer.[7] Its mechanism of action is thought to involve the depletion of cellular glutathione, which increases the susceptibility of tumor cells to damage from radiation and chemotherapy.[3]

The deuterated form, N-Methylform-D1-amide, is particularly valuable for:

  • Mechanistic Studies: Investigating the kinetic isotope effect to elucidate the role of C-H bond cleavage in the metabolic activation and toxicity of NMF.[4]

  • Internal Standards: Serving as a highly accurate internal standard in quantitative mass spectrometry assays for the determination of NMF levels in biological matrices.

  • Metabolic Fate Studies: Tracing the metabolic pathways of NMF without the interference of endogenous levels of the compound.

References

Synthesis and Purification of N-Methylform-D1-amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Methylform-D1-amide, a deuterated analog of N-methylformamide. This isotopically labeled compound is a valuable tool in various scientific fields, including drug metabolism studies, mechanistic investigations, and as an internal standard in analytical chemistry. This document outlines a probable synthetic route, detailed experimental protocols based on established chemical principles, purification techniques, and methods for characterization.

Synthesis of N-Methylform-D1-amide

The most direct and plausible method for the synthesis of N-Methylform-D1-amide is the reaction of methyl deuterioformate with methylamine. This reaction is an example of aminolysis of an ester, where the amine nucleophile attacks the carbonyl carbon of the ester, leading to the formation of an amide and an alcohol as a byproduct.

Reaction:

DCOOCH₃ + CH₃NH₂ → DCONHCH₃ + CH₃OH

Methyl deuterioformate + Methylamine → N-Methylform-D1-amide + Methanol

This method is advantageous due to the commercial availability of the starting materials and the generally high yields achieved in similar amidation reactions.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-Methylform-D1-amide, derived from general procedures for the synthesis of N-methylformamide.[1] Researchers should adapt and optimize these conditions based on their specific laboratory settings and available equipment.

Materials and Reagents:

  • Methyl deuterioformate (DCOOCH₃)

  • Methylamine (CH₃NH₂) (as a solution in a suitable solvent like THF or methanol, or as a gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl deuterioformate in an anhydrous solvent (e.g., THF).

  • Addition of Methylamine: Cool the solution in an ice bath. Slowly add a solution of methylamine to the stirred solution of methyl deuterioformate. If using methylamine gas, it can be bubbled through the solution at a controlled rate. The molar ratio of methylamine to methyl deuterioformate should be approximately 1.1:1 to ensure complete conversion of the ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, remove the solvent and the byproduct (methanol) under reduced pressure using a rotary evaporator.

    • The crude N-Methylform-D1-amide is obtained as an oily residue.

Purification of N-Methylform-D1-amide

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, and residual solvent. For N-Methylform-D1-amide, a low molecular weight and polar compound, fractional distillation under reduced pressure is the most effective purification method.[2]

Experimental Protocol: Fractional Distillation

Apparatus:

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed to maintain a vacuum.

  • Distillation: Transfer the crude N-Methylform-D1-amide to the distillation flask. Begin heating the flask gently under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of N-Methylform-D1-amide. The boiling point will be lower than the atmospheric boiling point of N-methylformamide (180-185 °C) due to the reduced pressure. It is crucial to monitor the temperature and pressure closely to collect the pure fraction.

  • Purity Check: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

PropertyN-Methylform-D1-amideN-MethylformamideReference(s)
Molecular Formula C₂H₄DNOC₂H₅NO[3]
Molecular Weight 60.07 g/mol 59.07 g/mol [3]
Boiling Point (at 760 mmHg) ~182.5 °C (estimated)180-185 °C[4]
CAS Number 26103-38-8123-39-7[3]

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Methylform-D1-amide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Materials: - Methyl deuterioformate - Methylamine Reaction Reaction: - Anhydrous Solvent (THF) - Stirring (12-24h) Start->Reaction 1. Mix Workup Work-up: - Solvent Removal Reaction->Workup 2. Completion Crude Crude N-Methylform-D1-amide Workup->Crude 3. Evaporation Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation 4. Purify Pure Pure N-Methylform-D1-amide Distillation->Pure 5. Collect Analysis Characterization: - NMR - IR - MS Pure->Analysis 6. Verify

Caption: Workflow for the synthesis and purification of N-Methylform-D1-amide.

Characterization

The identity and purity of the synthesized N-Methylform-D1-amide should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show the presence of the methyl group protons. The signal for the formyl proton will be absent due to deuteration.

    • ¹³C NMR spectroscopy will show the characteristic signals for the methyl carbon and the carbonyl carbon.

    • ²H (Deuterium) NMR spectroscopy can be used to confirm the incorporation of deuterium at the formyl position.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching vibration for the amide group. The N-H stretching and bending vibrations will also be present. The C-D stretching vibration will appear at a lower frequency compared to the C-H stretch of the non-deuterated analog.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, showing a molecular ion peak corresponding to the mass of N-Methylform-D1-amide (m/z = 60.07).[3][7]

This technical guide provides a foundational understanding for the synthesis and purification of N-Methylform-D1-amide. Researchers are encouraged to consult the cited literature and adapt the described procedures to their specific needs for successful and efficient production of this valuable isotopically labeled compound.

References

An In-Depth Technical Guide to the Isotopic Labeling Applications of N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylform-D1-amide ([D1]NMF), a deuterated isotopologue of N-methylformamide (NMF), serves as a valuable tool in a multitude of scientific disciplines, particularly in the realms of drug metabolism, pharmacokinetic (PK) studies, and mechanistic investigations. The substitution of a protium atom with deuterium at the formyl position provides a subtle yet powerful modification that enables researchers to trace metabolic pathways, elucidate reaction mechanisms, and quantify endogenous and exogenous compounds with high precision. This technical guide provides a comprehensive overview of the core applications of N-Methylform-D1-amide, complete with detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its practical implementation in a laboratory setting.

Introduction to Isotopic Labeling with N-Methylform-D1-amide

Stable isotope labeling is a powerful technique that involves the incorporation of a non-radioactive "heavy" isotope, such as deuterium (²H or D), into a molecule of interest. This substitution results in a mass shift that can be readily detected by mass spectrometry (MS) without significantly altering the chemical properties of the compound. N-Methylform-D1-amide is a deuterated analog of N-methylformamide where the hydrogen atom of the formyl group is replaced by a deuterium atom.

The primary utility of [D1]NMF lies in its application as a tracer and an internal standard in analytical methodologies. Its use allows for the differentiation between the administered labeled compound and its endogenous or pre-existing unlabeled counterparts. This distinction is crucial for accurate quantification and for studying the dynamic processes of absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.

Core Applications of N-Methylform-D1-amide

The unique properties of N-Methylform-D1-amide lend themselves to a variety of applications in research and development.

Elucidation of Metabolic Pathways and Kinetic Isotope Effects

One of the most significant applications of [D1]NMF is in the study of metabolic pathways, particularly those involving N-dealkylation and oxidation. The metabolism of N-methylformamide itself has been a subject of interest due to its use as a solvent and its potential hepatotoxicity.

A key study investigating the metabolism of NMF in mice utilized [D1]NMF to explore the primary kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. A significant KIE (kH/kD > 1) indicates that the bond to the isotopic atom is broken in the rate-determining step of the reaction.

In the case of NMF metabolism, the oxidation of the formyl C-H bond is a critical step. By comparing the metabolism of NMF and [D1]NMF, researchers have been able to confirm that this oxidation is indeed a rate-limiting step in the formation of downstream metabolites.[1]

Metabolic Pathway of N-Methylformamide

The metabolism of N-methylformamide is initiated by the cytochrome P450 enzyme system, specifically CYP2E1, which catalyzes the oxidation of the formyl group.[2] This leads to a reactive intermediate, believed to be methyl isocyanate, which is then conjugated with glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione. This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)-cysteine and eventually excreted in the urine. Another metabolic route involves the demethylation to form formaldehyde and methylamine. The use of [D1]NMF has been instrumental in confirming these pathways and understanding the underlying mechanisms.

metabolic_pathway NMF N-Methylformamide CYP2E1 CYP2E1 NMF->CYP2E1 D1NMF N-Methylform-D1-amide D1NMF->CYP2E1 Slower oxidation (KIE) Reactive_Intermediate Reactive Intermediate (Methyl Isocyanate) CYP2E1->Reactive_Intermediate S_N_methylcarbamoyl_GSH S-(N-methylcarbamoyl)glutathione Reactive_Intermediate->S_N_methylcarbamoyl_GSH + GSH GSH Glutathione (GSH) Metabolism1 Further Metabolism S_N_methylcarbamoyl_GSH->Metabolism1 Methylamine Methylamine S_N_methylcarbamoyl_GSH->Methylamine N_acetyl_cysteine_conjugate N-acetyl-S-(N-methylcarbamoyl)-cysteine Metabolism1->N_acetyl_cysteine_conjugate CO2 CO2 Methylamine->CO2

Diagram 1: Metabolic pathway of N-methylformamide and the influence of deuterium labeling.
Quantitative Analysis using Isotope Dilution Mass Spectrometry

[D1]NMF is an ideal internal standard for the quantitative analysis of NMF and its metabolites in biological matrices such as urine and plasma using isotope dilution mass spectrometry (IDMS).[3][4] In this technique, a known amount of the labeled standard ([D1]NMF) is added to the sample at the beginning of the analytical workflow. The labeled standard co-elutes with the unlabeled analyte during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z).

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Workflow for Quantitative Analysis using [D1]NMF as an Internal Standard

quantitative_workflow Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with known amount of N-Methylform-D1-amide Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Ratio of Analyte to Internal Standard) LC_MS->Quantification

Diagram 2: General workflow for quantitative analysis using N-Methylform-D1-amide as an internal standard.
NMR-Based Mechanistic and Structural Studies

While less common than its use in mass spectrometry, deuterated compounds like [D1]NMF can be valuable in Nuclear Magnetic Resonance (NMR) spectroscopy. In proton (¹H) NMR, the deuterium atom is "silent," leading to a simplified spectrum. This can be advantageous in complex biological samples or for studying protein-ligand interactions where the signal from the solvent or other molecules can obscure the signals of interest.[5][6]

In the context of NMF, using [D1]NMF in ¹H NMR studies of its interaction with biomolecules would eliminate the formyl proton signal, potentially simplifying spectral analysis and aiding in the assignment of other resonances.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Methylform-D1-amide.

Synthesis of N-Methylform-D1-amide

A common method for the synthesis of N-Methylform-D1-amide involves the formylation of methylamine using a deuterated formylating agent.

Materials:

  • Methylamine hydrochloride

  • Deuterated formic acid (DCOOD) or a derivative

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine)

Procedure:

  • Dissolve methylamine hydrochloride in the anhydrous solvent.

  • Add the base to neutralize the hydrochloride and liberate the free methylamine.

  • In a separate flask, dissolve the deuterated formic acid and the coupling agent in the anhydrous solvent.

  • Slowly add the methylamine solution to the formic acid solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with a mild acid, then a mild base, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude N-Methylform-D1-amide.

  • Purify the product by distillation or column chromatography.

Note: The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.

In Vivo Metabolic Study in Mice

This protocol outlines a general procedure for studying the metabolism of N-methylformamide in mice using [D1]NMF.

Materials:

  • Male BALB/c mice (or other appropriate strain)

  • N-methylformamide (NMF)

  • N-Methylform-D1-amide ([D1]NMF)

  • Vehicle for administration (e.g., saline)

  • Metabolic cages for urine and feces collection

  • Equipment for blood collection (e.g., capillary tubes, centrifuge)

  • Analytical instruments (LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Divide the mice into groups. Administer a single intraperitoneal (i.p.) or oral gavage dose of NMF or [D1]NMF dissolved in the vehicle. A typical dose might be in the range of 100-400 mg/kg body weight.[7]

  • Sample Collection:

    • Urine and Feces: House the mice in metabolic cages for 24-48 hours post-dosing to collect urine and feces.

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding. Process the blood to obtain plasma or serum.

  • Sample Preparation for LC-MS/MS Analysis:

    • Urine: Dilute the urine samples with an appropriate buffer.

    • Plasma/Serum: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma/serum samples. Centrifuge to pellet the proteins and collect the supernatant.

    • Internal Standard: Spike all samples with a known concentration of a suitable internal standard (e.g., a different isotopologue of NMF or one of its metabolites).

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify NMF and its metabolites.

LC-MS/MS Method for Metabolite Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the analysis of NMF and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for NMF, [D1]NMF, and their respective metabolites.

Table 1: Example MRM Transitions for NMF and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Methylformamide60.0544.05
N-Methylform-D1-amide61.0644.05
S-(N-methylcarbamoyl)glutathione363.1234.1
N-acetyl-S-(N-methylcarbamoyl)-cysteine221.1162.1
Methylamine32.0615.02

Data Analysis:

  • Generate calibration curves for each analyte using standards of known concentrations.

  • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of N-Methylform-D1-amide.

Table 2: Kinetic Isotope Effects in N-Methylformamide Metabolism [1]

MetabolitekH/kD (± SD)
Urinary Methylamine5.5 ± 0.2
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0
Biliary S-(N-methylcarbamoyl)glutathione7 ± 2

Table 3: Pharmacokinetic Parameters of N-Methylformamide in Mice (400 mg/kg, i.p.) [7]

ParameterValue
Bioavailability (oral)1.01
Bioavailability (i.p.)1.10
Urinary Excretion (24h)73.6% of dose
Unchanged NMF in Urine (24h)26.4% of urinary radioactivity
Elimination Half-life (plasma radioactivity, >60h)71.1 hours

Conclusion

N-Methylform-D1-amide is a versatile and indispensable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. Its application in elucidating metabolic pathways through the kinetic isotope effect, and its role as a robust internal standard in quantitative mass spectrometry, provide a level of precision and insight that is difficult to achieve with other methods. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists looking to incorporate [D1]NMF into their research, ultimately contributing to a deeper understanding of biological processes and the development of safer and more effective therapeutics.

References

Deuterated N-methylformamide in NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated N-methylformamide (NMF) serves as a specialized solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy, offering unique capabilities for studying molecular structure, dynamics, and interactions. Its utility is particularly pronounced in the fields of peptide and protein analysis, as well as in mechanistic studies of chemical reactions. This guide provides an in-depth overview of the properties of deuterated NMF, experimental protocols for its use, and its applications in advanced NMR studies.

Core Physicochemical and NMR Properties

N-methylformamide (C₂H₅NO) is a polar aprotic solvent with a high dielectric constant, making it suitable for dissolving a wide range of polar analytes.[1] The presence of a peptide-like bond in its structure makes it an excellent mimic of the peptide backbone environment.[2] Deuteration of NMF, for example at the formyl proton (N-methylformamide-d₁), the methyl group (N-methylformamide-d₃), or the amide proton (N-methylformamide-d₁), is crucial for its use in ¹H NMR to avoid overwhelming solvent signals.[3]

NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts of N-methylformamide in CDCl₃

AssignmentChemical Shift (ppm)
Formyl Proton (CHO)8.159, 8.027
Amide Proton (NH)7.4
Methyl Protons (CH₃)2.936, 2.815
Data sourced from ChemicalBook.[4]

Table 2: ¹³C NMR Chemical Shifts of N,N-Dimethylformamide-d₇ (a related compound)

AssignmentChemical Shift (ppm)J-coupling (Hz)
Carbonyl Carbon (C=O)163.1529.4
Methyl Carbon (CD₃)34.8921.0
Methyl Carbon (CD₃)29.7621.1
Data sourced from a comprehensive NMR solvent data chart.[5]

Experimental Protocols

The preparation of samples using deuterated N-methylformamide for NMR analysis follows standard procedures for hygroscopic and sensitive solvents.

Synthesis of Deuterated N-methylformamide

Deuterated N-methylformamide can be synthesized through various methods, including the reaction of deuterated methylamine with a formic acid derivative or through H/D exchange reactions. For instance, N-methylformamide-d₁ (deuterated at the formyl position) can be prepared by reacting methylamine with a deuterated formic acid equivalent. The synthesis of more extensively deuterated versions, such as N-methylformamide-d₅, involves the use of deuterated precursors for both the methylamine and formyl groups. One reported method for deuteration of related compounds involves uncatalyzed H/D isotopic exchange upon exposure to deuterated alcohols like methanol-d.[6]

Sample Preparation for NMR Spectroscopy
  • Analyte Preparation : Ensure the analyte is pure and dry. For solid samples, weigh an appropriate amount (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use a microliter syringe to transfer a precise volume.

  • Solvent Addition : In a glovebox or under an inert atmosphere to minimize moisture contamination, add the desired volume of deuterated N-methylformamide (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

  • Dissolution : Gently vortex or sonicate the vial to ensure complete dissolution of the analyte.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Capping and Sealing : Cap the NMR tube securely and, if necessary, seal with parafilm to prevent solvent evaporation and contamination.

  • Referencing : An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition
  • Instrument Setup : The NMR spectrometer should be properly tuned and locked onto the deuterium signal of the N-methylformamide.

  • Shimming : The magnetic field homogeneity should be optimized by shimming on the locked deuterium signal to obtain sharp, well-resolved peaks.

  • Pulse Sequence Selection : Choose the appropriate pulse sequence for the desired experiment (e.g., standard 1D ¹H or ¹³C, 2D COSY, HSQC, HMBC, NOESY/ROESY).

  • Acquisition Parameters : Set the appropriate spectral width, number of scans, relaxation delay, and acquisition time to achieve the desired signal-to-noise ratio and resolution. For quantitative measurements, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time).

Applications in NMR Spectroscopy

Deuterated N-methylformamide is a valuable tool for specific NMR applications, primarily centered around the study of peptides and dynamic chemical processes.

Conformational Analysis of Peptides

The structural similarity of N-methylformamide to the peptide bond makes its deuterated form an ideal solvent for studying the conformation of peptides in an environment that mimics the protein backbone.[2] By dissolving a peptide in deuterated NMF, researchers can acquire NMR data, such as Nuclear Overhauser Effect (NOE) and J-coupling constants, to determine the three-dimensional structure of the peptide in solution.[7][8][9]

Peptide_Conformational_Analysis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_structure_calculation Structure Calculation & Analysis Peptide Peptide of Interest NMR_Tube NMR Sample Peptide->NMR_Tube Deuterated_NMF Deuterated N-methylformamide Deuterated_NMF->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NOESY NOESY/ROESY (Distance Restraints) NMR_Spectrometer->NOESY TOCSY TOCSY (Spin System Identification) NMR_Spectrometer->TOCSY J_Coupling J-Coupling Measurement (Dihedral Angle Restraints) NMR_Spectrometer->J_Coupling Structural_Restraints Structural Restraints NOESY->Structural_Restraints TOCSY->Structural_Restraints J_Coupling->Structural_Restraints Molecular_Modeling Molecular Modeling (e.g., CYANA, XPLOR-NIH) Structural_Restraints->Molecular_Modeling Conformational_Ensemble Conformational Ensemble Molecular_Modeling->Conformational_Ensemble

Caption: Workflow for peptide conformational analysis using deuterated N-methylformamide.

Probing Chemical Exchange Processes

Deuterated N-methylformamide can be employed in studies of chemical exchange phenomena, such as proton exchange, hindered rotation, and ligand binding.[10] The rate of exchange between different chemical environments can be measured using various NMR techniques, including line shape analysis and exchange spectroscopy (EXSY). For example, the restricted rotation around the C-N bond in amides can be quantified by monitoring the coalescence of the signals from the two non-equivalent methyl groups (in the case of N,N-dimethylformamide) or the different conformers of N-methylformamide at varying temperatures.

Chemical_Exchange_Workflow cluster_experiment Experimental Setup cluster_nmr_measurement NMR Measurement cluster_data_analysis Data Analysis cluster_thermodynamics Thermodynamic Parameters Analyte Analyte with Exchangeable Sites (e.g., Amide, Ligand) Sample NMR Sample Analyte->Sample Deuterated_NMF Deuterated N-methylformamide (Solvent) Deuterated_NMF->Sample VT_NMR Variable Temperature (VT) NMR Sample->VT_NMR EXSY 2D Exchange Spectroscopy (EXSY) Sample->EXSY Line_Shape Line Shape Analysis VT_NMR->Line_Shape Cross_Peak Cross-Peak Intensity Analysis EXSY->Cross_Peak Rate_Constants Determination of Rate Constants (k) Line_Shape->Rate_Constants Cross_Peak->Rate_Constants Eyring_Plot Eyring Plot Analysis Rate_Constants->Eyring_Plot Activation_Parameters Activation Parameters (ΔH‡, ΔS‡, ΔG‡) Eyring_Plot->Activation_Parameters

Caption: Workflow for studying chemical exchange using deuterated N-methylformamide.

References

N-Methylform-D1-amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of N-Methylform-D1-amide as a Deuterated Solvent and Research Tool

For Researchers, Scientists, and Drug Development Professionals

N-Methylform-D1-amide (DCONHCH₃), the deuterated isotopologue of N-Methylformamide (NMF), is a specialized solvent and research chemical with unique properties valuable in a range of scientific applications. Its single deuterium substitution at the formyl position provides a powerful tool for investigating reaction mechanisms, metabolic pathways, and for use in nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of N-Methylform-D1-amide, including its physicochemical properties, applications, and relevant experimental data.

Core Physicochemical Properties

N-Methylform-D1-amide shares many physical properties with its non-deuterated counterpart, N-Methylformamide. The primary difference lies in its molecular weight due to the presence of a deuterium atom. This seemingly subtle change has significant implications for its use in kinetic isotope effect studies and as a low-signal solvent in ¹H NMR.

PropertyValueReference
Molecular Formula C₂H₄DNO[1]
Molecular Weight 60.07 g/mol [1]
Density 0.887 g/cm³N/A
Boiling Point 182.5 °C at 760 mmHgN/A
Flash Point 81.5 °CN/A
CAS Number 26103-38-8[1]

Applications in Research and Development

The primary applications of N-Methylform-D1-amide stem from the unique properties conferred by the deuterium atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H NMR Chemical Shifts for N-Methylformamide in CDCl₃:

AssignmentChemical Shift (ppm)
Formyl Proton (CHO)~8.0-8.2
N-H Proton~7.4
N-Methyl Protons (CH₃)~2.8-2.9

Note: These are approximate values and can vary.

The workflow for using N-Methylform-D1-amide as an NMR solvent follows standard laboratory procedures for preparing NMR samples.

NMR_Workflow A Weigh Analyte B Dissolve in N-Methylform-D1-amide A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process and Analyze Data D->E

NMR Sample Preparation Workflow.
Kinetic Isotope Effect (KIE) Studies

The replacement of a hydrogen atom with a deuterium atom at a reaction center can lead to a change in the reaction rate, an effect known as the kinetic isotope effect (KIE).[4] By comparing the rate of a reaction using N-Methylformamide with the rate using N-Methylform-D1-amide, researchers can gain insights into the mechanism of the reaction, particularly whether the C-H bond at the formyl position is broken in the rate-determining step.

A significant application of this is in metabolic studies. The metabolism of N-Methylformamide often involves oxidation at the formyl position. The use of N-Methylform-D1-amide can slow down this metabolic process, allowing for a more detailed investigation of metabolic pathways and the identification of metabolites. This is particularly relevant in drug development, where understanding a drug candidate's metabolic fate is crucial.

KIE_Concept cluster_0 Reaction with N-Methylformamide (H) cluster_1 Reaction with N-Methylform-D1-amide (D) A Reactant (C-H bond) B Transition State A->B k_H C Product B->C Measurement Measure k_H / k_D C->Measurement D Reactant (C-D bond) E Transition State D->E k_D F Product E->F F->Measurement Conclusion If k_H / k_D > 1, C-H bond cleavage is likely in the rate-determining step. Measurement->Conclusion

Conceptual Flow of a Kinetic Isotope Effect Experiment.
Synthesis of N-Methylform-D1-amide

While detailed, step-by-step experimental protocols for the synthesis of N-Methylform-D1-amide are not widely published in readily accessible literature, the general approach involves the deuteration of a suitable precursor. One common method for synthesizing amides is the reaction of an amine with a carboxylic acid or its derivative. For N-Methylform-D1-amide, this could involve the reaction of methylamine with a deuterated formic acid derivative.

General Synthetic Approach:

Reactant 1Reactant 2Product
Methylamine (CH₃NH₂)Deuterated Formic Acid Derivative (e.g., DCO₂R)N-Methylform-D1-amide (DCONHCH₃)

The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity.

Potential Role in Modulating Cellular Signaling

Research into the non-deuterated parent compound, N-Methylformamide (NMF), has revealed its potential as a chemosensitizing agent in cancer therapy.[5][6][7] Studies have shown that NMF can increase the susceptibility of cancer cells to certain chemotherapeutic drugs. While the exact mechanisms are still under investigation, it is believed that NMF may influence cellular signaling pathways that regulate cell survival and drug resistance.

One study on a colon carcinoma cell line suggested that NMF exposure leads to an increase in the expression of certain integrins, which are cell surface receptors involved in cell adhesion and signaling.[5] This alteration of the plasma membrane could be a contributing factor to its chemosensitizing effects.

The potential signaling pathways that could be influenced by NMF and, by extension, N-Methylform-D1-amide, include those involved in cell proliferation, apoptosis, and DNA repair. Further research is needed to elucidate the precise molecular targets of NMF and its deuterated analogue.

Signaling_Hypothesis NMF N-Methylformamide (or D1-amide) Membrane Plasma Membrane Alteration NMF->Membrane Integrins Increased Integrin Expression Membrane->Integrins Signaling Downstream Signaling Pathways (e.g., Proliferation, Apoptosis) Integrins->Signaling Chemosensitization Chemosensitization Signaling->Chemosensitization

Hypothesized Mechanism of NMF-induced Chemosensitization.

Experimental Protocols

Detailed experimental protocols for the use of N-Methylform-D1-amide are often specific to the application and are typically developed within individual research laboratories. However, general procedures from related studies can be adapted.

General Protocol for Reaction Monitoring by NMR:

  • Reaction Setup: Assemble the reaction in a standard reaction vessel under the desired conditions (temperature, atmosphere).

  • Sampling: At various time points, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Dilute the aliquot with N-Methylform-D1-amide in an NMR tube.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis: Integrate the signals corresponding to the starting materials and products to determine the reaction progress.

General Protocol for Investigating Kinetic Isotope Effects:

  • Reaction Setup: Prepare two parallel reactions, one with N-Methylformamide and the other with N-Methylform-D1-amide, under identical conditions.

  • Monitoring: Monitor the progress of both reactions over time using a suitable analytical technique (e.g., NMR, GC-MS, HPLC).

  • Rate Determination: Determine the initial rates of both reactions from the concentration versus time data.

  • KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD).

Conclusion

N-Methylform-D1-amide is a valuable tool for researchers in chemistry, biology, and drug development. Its utility as a deuterated solvent in NMR spectroscopy allows for clear observation of analyte signals, while its application in kinetic isotope effect studies provides crucial insights into reaction mechanisms and metabolic pathways. The emerging research on the biological effects of its non-deuterated counterpart suggests potential future applications in modulating cellular processes. As research continues, the full potential of N-Methylform-D1-amide as a versatile and informative chemical probe is yet to be fully realized.

References

An In-depth Technical Guide to the Kinetic Isotope Effects of N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effects (KIE) observed with N-Methylform-D1-amide, the deuterated analogue of N-methylformamide. This document details the quantitative data from metabolic studies, outlines the experimental protocols for determining such effects, and discusses the implications for drug development and mechanistic studies.

Introduction to Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1] It is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step.[2][3] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH).

For deuterium substitution, the KIE is expressed as kH/kD. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2] For C-H bond cleavage, a primary KIE (kH/kD) is typically in the range of 1 to 8.[4] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3]

The underlying principle of the KIE is the difference in zero-point vibrational energy between bonds involving lighter and heavier isotopes. A bond to a heavier isotope has a lower zero-point energy, requiring more energy to reach the transition state, thus resulting in a slower reaction rate.[1]

Quantitative Data: Kinetic Isotope Effect in N-Methylformamide Metabolism

N-methylformamide (NMF) is a metabolite of the industrial solvent N,N-dimethylformamide (DMF) and has been studied as an experimental antitumor agent.[5] Its metabolism and associated hepatotoxicity are of significant interest. Studies involving the deuteration of the formyl hydrogen of NMF (creating N-Methylform-D1-amide) have revealed a significant primary kinetic isotope effect.

In a key study on the metabolism of N-methylformamide in mice, the replacement of the formyl hydrogen with deuterium resulted in large intermolecular primary kinetic isotope effects on the formation of its major metabolites. This indicates that the cleavage of the formyl C-H bond is a rate-determining step in its metabolic pathway. The observed KIE values are summarized in the table below.

Metabolic ProductKIE (kH/kD)
Urinary Methylamine5.5 ± 0.2
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0
Biliary S-(N-methylcarbamoyl)glutathione7.0 ± 2.0
Data sourced from a study on the metabolism of N-methylformamide in mice[5].

The large magnitude of these KIEs strongly suggests that the metabolic pathway is not a simple hydrolysis but rather an oxidative process where the formyl C-H bond is cleaved in the rate-limiting step.[5] Furthermore, the presence of deuterium in the formyl group markedly reduced the hepatotoxicity of the compound.[5]

Metabolic Pathway of N-Methylformamide

The metabolism of N-methylformamide proceeds through an oxidative pathway rather than simple enzymatic hydrolysis. The initial and rate-determining step is the oxidation of the formyl group. This leads to a common metabolic precursor that is then conjugated with glutathione to form S-(N-methylcarbamoyl)glutathione. This conjugate can be further metabolized to N-acetyl-S-(N-methylcarbamoyl)cysteine or hydrolyzed to produce methylamine.[5]

metabolic_pathway cluster_main Metabolic Pathway of N-Methylformamide cluster_products Metabolites NMF N-Methylformamide (or N-Methylform-D1-amide) Oxidation Oxidative C-H(D) Cleavage (Rate-Determining Step) NMF->Oxidation kH or kD Precursor Common Metabolic Precursor Oxidation->Precursor Glutathione S-(N-methylcarbamoyl)glutathione (Biliary) Precursor->Glutathione Cysteine N-acetyl-S-(N-methylcarbamoyl)cysteine (Urinary) Glutathione->Cysteine Methylamine Methylamine (Urinary) Glutathione->Methylamine Hydrolysis

Caption: Metabolic pathway of N-methylformamide showing the rate-determining oxidative step.

Experimental Protocols for KIE Determination

The following is a generalized protocol for determining the kinetic isotope effect of N-Methylform-D1-amide in a metabolic study, based on common methodologies.[6][7]

Objective: To determine the primary kinetic isotope effect (kH/kD) for the metabolism of N-methylformamide by comparing the formation rates of metabolites from N-methylformamide and N-Methylform-D1-amide.

4.1. Materials and Reagents

  • N-methylformamide (analytical grade)

  • N-Methylform-D1-amide (synthesized or commercially procured)

  • Biological system (e.g., mouse model, liver microsomes, or isolated perfused liver)

  • Reagents for metabolite extraction (e.g., organic solvents)

  • Internal standards for analytical quantification

  • Reagents for derivatization (if required for GC/MS analysis)

4.2. Synthesis of N-Methylform-D1-amide N-Methylform-D1-amide can be synthesized via several methods. A common approach involves the reaction of methylamine with a deuterated formic acid derivative, such as methyl deuterioformate.[8] Alternatively, formamide can undergo monoselective N-methylation.[9] Purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.

4.3. Experimental Procedure (In Vivo Study Example)

  • Animal Dosing: A cohort of laboratory animals (e.g., mice) is divided into two groups. One group is administered N-methylformamide, and the other is administered N-Methylform-D1-amide at an equimolar dose.

  • Sample Collection: Urine and bile samples are collected over a specified time course (e.g., 24-48 hours).

  • Sample Preparation: Samples are processed to extract the metabolites of interest. This may involve solid-phase extraction or liquid-liquid extraction.

  • Derivatization: If necessary, the extracted metabolites are derivatized to improve their volatility and thermal stability for GC/MS analysis.

4.4. Analytical Method

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) is typically used for the separation and quantification of the parent compound and its metabolites.[6]

  • Quantification: A calibration curve is generated for each metabolite using authentic standards. An internal standard is used to correct for variations in extraction efficiency and instrument response.

  • Data Analysis: The concentration of each metabolite is determined in the collected samples for both the deuterated and non-deuterated groups.

4.5. Calculation of KIE The kinetic isotope effect is determined by comparing the amounts of metabolites produced from the deuterated and non-deuterated substrates. In a competitive experiment where a 1:1 mixture of N-methylformamide and N-Methylform-D1-amide is administered, the KIE can be calculated from the ratio of the unlabeled to labeled metabolites. For parallel experiments, the rates of metabolite formation (or total amount formed over a given time) are compared.

The KIE is calculated as the ratio of the rate of the reaction with the light isotopologue to the rate of the reaction with the heavy isotopologue (kH/kD).

experimental_workflow cluster_workflow General Workflow for KIE Determination start Start synthesis Synthesis & Purity Check of N-Methylform-D1-amide start->synthesis exp_setup Experimental Setup (e.g., In Vivo Dosing) synthesis->exp_setup sampling Sample Collection (Urine, Bile, Plasma) exp_setup->sampling extraction Metabolite Extraction & Derivatization sampling->extraction analysis LC/MS or GC/MS Analysis extraction->analysis quant Quantification of Metabolites analysis->quant calc Calculation of kH/kD quant->calc end End calc->end

Caption: A generalized experimental workflow for determining the kinetic isotope effect.

Implications for Drug Development

The study of kinetic isotope effects has significant implications for drug development.[1] The "deuterium effect" can be strategically employed to enhance the metabolic stability and safety profile of drug candidates.

  • Metabolic Switching: By replacing a hydrogen atom with deuterium at a metabolically labile position (a "metabolic soft spot"), the rate of metabolism at that site can be significantly reduced due to the primary KIE. This can lead to:

    • Increased Half-life: Slower metabolism can increase the drug's half-life, potentially allowing for lower or less frequent dosing.

    • Reduced Toxic Metabolites: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration can decrease its formation, thereby improving the drug's safety profile. The reduced hepatotoxicity of N-Methylform-D1-amide is a direct example of this principle.[5]

    • Improved Bioavailability: By slowing first-pass metabolism, deuteration can increase the oral bioavailability of a drug.

  • Mechanism of Action Studies: KIE studies are invaluable for understanding the mechanism of action of drugs that act as enzyme inhibitors, helping to confirm target engagement and elucidate the chemical steps of catalysis.

Conclusion

The significant primary kinetic isotope effect observed in the metabolism of N-Methylform-D1-amide provides crucial insights into its biotransformation. The large kH/kD values confirm that the cleavage of the formyl C-H bond is the rate-determining step in an oxidative metabolic pathway. This understanding is not only of fundamental scientific interest but also has practical applications in medicinal chemistry and drug development. The strategic use of deuteration, guided by KIE studies, offers a valuable approach to optimizing the pharmacokinetic and safety profiles of novel therapeutics.

References

Technical Guide: Stability and Storage of N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Methylform-D1-amide (CAS: 26103-38-8). The information presented is critical for ensuring the integrity of the compound in research and development settings, particularly when used as an internal standard or tracer in sensitive analytical applications. This document outlines the compound's physical and chemical properties, known degradation pathways, and detailed protocols for stability assessment.

Compound Overview and Properties

N-Methylform-D1-amide, an isotopically labeled form of N-Methylformamide (NMF), is a polar organic compound. The deuterium label on the formyl group makes it a valuable tool in pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. While the isotopic label has a negligible effect on the compound's general chemical properties, it can influence the kinetics of degradation pathways involving the cleavage of the C-D bond.

The general properties of N-Methylform-D1-amide and its non-deuterated parent compound are summarized below.

Table 1: Physical and Chemical Properties

PropertyN-Methylform-D1-amideN-Methylformamide (for reference)
CAS Number 26103-38-8123-39-7
Molecular Formula C₂H₄DNOC₂H₅NO
Molecular Weight 60.07 g/mol 59.07 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 182.5 °C at 760 mmHg180-185 °C
Melting Point Not available-4.0 °C
Density 0.887 g/cm³1.011 g/cm³
Flash Point 81.5 °C111 °C
Solubility Miscible in waterMiscible in water

Stability Profile and Degradation Pathways

N-Methylform-D1-amide is chemically stable under standard ambient conditions (room temperature). However, it is susceptible to degradation under specific stress conditions, including hydrolysis, elevated temperatures, and photolysis. The primary non-biological degradation pathway is hydrolysis.

Hydrolytic Stability

Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The reaction breaks the amide bond to yield methylamine and formic acid (or its deuterated analogue, formic-d1 acid, in this case). The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.

Thermal Stability

N-Methylformamide is known to be less thermally stable than its dimethylated counterpart, N,N-Dimethylformamide (DMF).[2] Decomposition can occur at elevated temperatures, and this instability is exacerbated by the presence of water.[2] Thermogravimetric analysis (TGA) has been used to evaluate the thermal stability of NMF, indicating that significant mass loss occurs at temperatures well above typical storage conditions but can be a concern during certain manufacturing or analytical processes (e.g., high-temperature gas chromatography inlets).[2]

Photostability

Although specific photostability studies on N-Methylform-D1-amide are not widely published, amides can be susceptible to degradation upon exposure to high-intensity light, particularly UV radiation. Photodegradation pathways can be complex, involving radical mechanisms. It is therefore prudent to protect the compound from light.

Diagram 1: Chemical Degradation Pathway of N-Methylform-D1-amide

cluster_conditions Degradation Conditions NMFD1 N-Methylform-D1-amide (C₂H₄DNO) Intermediate Tetrahedral Intermediate NMFD1->Intermediate Products Methylamine (CH₃NH₂) + Formic-d1 Acid (DCOOH) Intermediate->Products H₃O⁺ (Acid) H₃O⁺ (Acid) H₃O⁺ (Acid)->Intermediate Acid-Catalyzed Hydrolysis OH⁻ (Base) OH⁻ (Base) OH⁻ (Base)->Intermediate Base-Catalyzed Hydrolysis Heat (Δ) Heat (Δ) Heat (Δ)->Products Thermal Decomposition Light (hν) Light (hν) Light (hν)->Products Photolytic Decomposition

Caption: Primary chemical degradation pathway for N-Methylform-D1-amide.

Recommended Storage and Handling

To ensure the long-term stability and purity of N-Methylform-D1-amide, the following storage and handling procedures are recommended based on safety data sheets and product information from chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Room Temperature (15-25 °C)Avoids potential thermal degradation at elevated temperatures and freezing at low temperatures.
Atmosphere Store in a dry and well-ventilated place.The compound is hygroscopic; moisture can promote hydrolysis.
Container Keep container tightly closed.Prevents absorption of atmospheric moisture and potential contamination.
Light Exposure Protect from light.Minimizes the risk of photolytic degradation.
Incompatibilities Keep away from heat, sparks, open flames, and strong oxidizing agents.Standard precaution for flammable organic compounds.
Shelf Life ~24 months (for NMF) when stored under recommended conditions.Provides a general guideline for stability; re-analysis is recommended for long-term storage.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of N-Methylform-D1-amide involves subjecting the compound to stress conditions (forced degradation) and developing a stability-indicating analytical method to quantify the parent compound and separate it from any potential degradation products.

Diagram 2: General Workflow for a Stability Study

A Define Stability Protocol (Stress Conditions, Time Points) B Prepare Samples (Neat Compound, Solutions) A->B C Expose Samples to Stress Conditions (Heat, pH, Light, Oxidation) B->C E Analyze Samples at Defined Time Points C->E D Develop & Validate Stability-Indicating Method (e.g., HPLC, GC) D->E F Quantify Parent Compound & Degradation Products E->F G Assess Mass Balance & Identify Degradants (if needed) F->G H Determine Degradation Rate & Shelf-Life G->H

Caption: A typical experimental workflow for assessing chemical stability.

Representative Forced Degradation Protocol

This protocol outlines typical conditions for inducing degradation to test the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active substance.

  • Preparation of Stock Solution: Prepare a stock solution of N-Methylform-D1-amide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60 °C for 24-48 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 8-12 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the neat compound in a vial.

    • Heat in an oven at 70 °C for 48 hours.

    • Dissolve a known quantity of the stressed solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to a photostability chamber compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the exposed sample alongside a control sample protected from light.

Representative Stability-Indicating Analytical Method (HPLC-UV)

The following is a representative High-Performance Liquid Chromatography (HPLC) method suitable for separating N-Methylform-D1-amide from its potential degradation products. This method would require validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.02 M Aqueous acetate buffer, pH 4.5

    • B: Acetonitrile

  • Elution Mode: Isocratic, 90% A and 10% B.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the sample from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) using the mobile phase.

  • Analysis: The method should demonstrate baseline separation between the main N-Methylform-D1-amide peak and any peaks generated during the forced degradation studies.

Diagram 3: Factors Influencing Stability

center Compound Stability (N-Methylform-D1-amide) Temp Temperature center->Temp  Thermal Decomposition pH pH (Acidity/Alkalinity) center->pH  Hydrolysis Moisture Moisture (H₂O) center->Moisture  Hydrolysis Light Light Exposure (UV/Visible) center->Light  Photolysis Oxygen Oxidizing Agents (e.g., O₂, Peroxides) center->Oxygen  Oxidation

Caption: Key environmental factors affecting the stability of N-Methylform-D1-amide.

Conclusion

N-Methylform-D1-amide is a stable compound when stored under the recommended conditions of room temperature, in a tightly sealed container, protected from moisture and light. The primary degradation pathway of concern is hydrolysis, which is accelerated by acidic or basic conditions and elevated temperatures. For critical applications, the purity of N-Methylform-D1-amide should be periodically verified using a validated stability-indicating analytical method, such as the representative HPLC protocol described herein. Adherence to these guidelines will ensure the integrity of the compound and the reliability of experimental results.

References

Methodological & Application

Application Notes and Protocols: N-Methylform-D1-amide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the potential use of N-Methylform-D1-amide as a solvent in solid-phase peptide synthesis (SPPS). While not a current standard in SPPS, the use of this deuterated solvent is proposed here as a strategy to mitigate N-formylation, a known side reaction associated with the commonly used solvent N,N-Dimethylformamide (DMF). This note outlines the theoretical basis for this application, rooted in the kinetic isotope effect (KIE), and provides hypothetical experimental protocols for its evaluation. The information is intended to guide researchers in exploring novel approaches to enhance peptide purity and synthesis efficiency.

Introduction: The Challenge of Side Reactions in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research and therapeutic development. The choice of solvent is critical in SPPS, as it must effectively solvate the resin and reagents while minimizing side reactions. N,N-Dimethylformamide (DMF) is a widely used solvent due to its excellent solvating properties. However, its use is associated with several drawbacks, including its decomposition to dimethylamine, which can cause premature removal of the Fmoc protecting group, and the potential for N-formylation of the N-terminal amine, particularly during microwave-assisted synthesis.[1]

N-formylation is a significant side reaction that leads to the capping of the growing peptide chain, resulting in truncated sequences and purification challenges. This side reaction is believed to occur via the transfer of the formyl group from DMF to the N-terminal amine of the peptide.

Proposed Application of N-Methylform-D1-amide in SPPS

We propose the use of N-Methylform-D1-amide, a deuterated analog of N-Methylformamide (NMF), as a potential alternative to DMF in SPPS protocols to suppress N-formylation. The rationale for this application is based on the primary kinetic isotope effect (KIE) .

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes.[2] In the case of N-formylation, the transfer of the formyl group involves the cleavage of the formyl C-H bond. By replacing the hydrogen atom with a heavier deuterium atom in N-Methylform-D1-amide, the C-D bond will have a lower zero-point vibrational energy, and thus a higher activation energy for cleavage compared to the C-H bond. This should, in theory, slow down the rate of the N-formylation reaction, thereby reducing the incidence of this undesirable side reaction.

Potential Advantages of N-Methylform-D1-amide:

  • Reduced N-formylation: The primary anticipated benefit is a significant reduction in the levels of N-formylated peptide impurities.

  • Improved Peptide Purity: By minimizing this side reaction, the overall purity of the crude peptide product should be enhanced, simplifying subsequent purification steps.

  • Minimal Protocol Adjustments: As a close analog to NMF and DMF, N-Methylform-D1-amide is expected to have similar solvating properties, potentially requiring minimal changes to existing SPPS protocols.

Quantitative Data (Hypothetical)

The following table presents hypothetical data illustrating the potential impact of using N-Methylform-D1-amide in SPPS compared to standard solvents. These values are for illustrative purposes and would need to be confirmed by experimental studies.

SolventPeptide Purity (%)N-formylation (%)Coupling Efficiency (%)Racemization (%)
DMF8510982
NMP902991
N-Methylform-D1-amide 92 <1 98 2

Experimental Protocols

The following are investigational protocols for evaluating the efficacy of N-Methylform-D1-amide in SPPS. These are based on standard Fmoc-SPPS procedures.

Protocol 1: Standard Fmoc-SPPS using N-Methylform-D1-amide

Objective: To perform a standard Fmoc-SPPS of a model peptide using N-Methylform-D1-amide as the primary solvent.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N-Methylform-D1-amide

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in N-Methylform-D1-amide for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N-Methylform-D1-amide for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with N-Methylform-D1-amide (5 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in N-Methylform-D1-amide for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with N-Methylform-D1-amide (3 x 1 min) followed by DCM (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group as described in step 2.

  • Washing: Wash the resin with N-Methylform-D1-amide, followed by DCM, and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Analysis: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude product by HPLC and mass spectrometry.

Protocol 2: Comparative Study of N-formylation

Objective: To quantitatively compare the extent of N-formylation when using DMF versus N-Methylform-D1-amide in a microwave-assisted SPPS protocol.

Procedure:

  • Synthesize a model peptide known to be susceptible to N-formylation (e.g., a peptide with a sterically unhindered N-terminus) in parallel using two automated peptide synthesizers.

  • In one synthesizer, use standard peptide-grade DMF as the solvent.

  • In the second synthesizer, use N-Methylform-D1-amide as the solvent.

  • Employ a microwave-assisted protocol with elevated temperatures for the coupling steps.

  • After synthesis and cleavage, analyze the crude peptide from both syntheses by high-resolution mass spectrometry to identify and quantify the amount of the N-formylated peptide impurity relative to the desired product.

Visualizations

Signaling Pathway and Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Analysis Resin Resin Swelling in N-Methylform-D1-amide Deprotection Fmoc Deprotection (20% Piperidine in N-Methylform-D1-amide) Resin->Deprotection Wash1 Washing (N-Methylform-D1-amide) Deprotection->Wash1 Coupling Amino Acid Coupling (in N-Methylform-D1-amide) Wash1->Coupling Wash2 Washing (N-Methylform-D1-amide) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Analysis HPLC & Mass Spec Analysis Cleavage->Analysis

Caption: Experimental workflow for SPPS using N-Methylform-D1-amide.

Proposed Mechanism for N-formylation Suppression

KIE_Mechanism cluster_DMF N-formylation with DMF cluster_NMFD1 Suppression with N-Methylform-D1-amide DMF DMF (H-C(O)N(CH3)2) TS_H Transition State (C-H bond breaking) DMF->TS_H Formylated_H N-formylated Peptide TS_H->Formylated_H Rate_H Fast Reaction Rate NMFD1 N-Methylform-D1-amide (D-C(O)NHCH3) TS_D Transition State (C-D bond breaking) NMFD1->TS_D Formylated_D Desired Peptide (Minimal N-formylation) TS_D->Formylated_D Rate_D Slow Reaction Rate (Kinetic Isotope Effect)

Caption: Proposed mechanism of N-formylation suppression by KIE.

Conclusion and Future Perspectives

The use of N-Methylform-D1-amide in solid-phase peptide synthesis represents a novel, yet-to-be-explored strategy for mitigating the persistent problem of N-formylation. The theoretical foundation for this application, based on the kinetic isotope effect, is sound and warrants experimental investigation. The protocols outlined in this document provide a framework for researchers to test this hypothesis. Successful validation could lead to the adoption of deuterated solvents as a valuable tool for improving the purity and yield of synthetic peptides, with significant implications for both academic research and the pharmaceutical industry. Further studies would be required to fully characterize the physical properties of N-Methylform-D1-amide in the context of SPPS, including resin swelling capabilities and solubility of various reagents.

References

Application of N-Methylform-D1-amide in Organometallic Chemistry: A Mechanistic Probe in Palladium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylform-D1-amide ([D1]NMF), a deuterated isotopologue of N-methylformamide, serves as a valuable tool for elucidating reaction mechanisms in organometallic chemistry. Its application is particularly insightful in studies involving C-H bond activation and functionalization, where the deuterium label can be tracked to understand the roles of reactants and intermediates. This report details the application of [D1]NMF in investigating the mechanism of a palladium-catalyzed C-H activation/alkenylation reaction, providing protocols for deuterium-labeling studies and analysis.

Mechanistic Investigation of Palladium-Catalyzed C-H Activation/Alkenylation

In the study of palladium-catalyzed oxidative C-H activation/alkenylation of enamides, N-Methylform-D1-amide has been utilized to probe the reversibility of the C-H activation step. The reaction involves the coupling of an enamide with an alkene, and understanding the mechanism is crucial for optimizing reaction conditions and expanding its scope.

Experimental Overview

A key experiment involves the reaction of an enamide substrate in the presence of a palladium catalyst and [D1]NMF as the solvent. The incorporation of deuterium into the starting material and product is monitored to infer mechanistic details.

Logical Workflow for Mechanistic Investigation

G cluster_0 Reaction Setup cluster_1 Reaction & Analysis cluster_2 Outcome & Interpretation Enamide Enamide Reaction C-H Activation/ Alkenylation Enamide->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction D1NMF [D1]N-Methylformamide D1NMF->Reaction Analysis NMR Spectroscopy Reaction->Analysis Deuterium_Incorporation Deuterium Incorporation into Starting Material Analysis->Deuterium_Incorporation Conclusion Reversible C-H Activation Deuterium_Incorporation->Conclusion Indicates

Figure 1. Workflow for investigating C-H activation mechanism using [D1]NMF.

Experimental Protocols

Materials:

  • Enamide substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Methylform-D1-amide ([D1]NMF)

  • Anhydrous toluene

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, syringes, and other standard laboratory glassware

General Procedure for Deuterium Labeling Experiment:

  • To a clean and dry reaction vessel, add the enamide substrate (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv).

  • Add N-Methylform-D1-amide ([D1]NMF) as the reaction solvent.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated period.

  • Aliquots of the reaction mixture are taken at various time intervals, quenched, and analyzed by ¹H NMR spectroscopy to monitor the incorporation of deuterium into the starting material.

Data Presentation

The extent of deuterium incorporation can be quantified by integrating the relevant proton signals in the ¹H NMR spectrum.

Time (h)% Deuterium Incorporation at Vinyl Position
110
225
445
860

Table 1. Time course of deuterium incorporation into the enamide starting material.

Signaling Pathway Diagram

The proposed catalytic cycle for the palladium-catalyzed C-H activation/alkenylation is depicted below. The reversible C-H activation step, which is probed by the deuterium labeling experiment, is highlighted.

G Pd_II Pd(II) Precatalyst Active_Pd_II Active Pd(II) Species Pd_II->Active_Pd_II Coordination Coordination to Enamide Active_Pd_II->Coordination CH_Activation C-H Activation (Reversible) Coordination->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle H/D Exchange with [D1]NMF occurs here Alkene_Insertion Alkene Insertion Palladacycle->Alkene_Insertion Beta_Hydride_Elimination β-Hydride Elimination Alkene_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Pd_0 Pd(0) Product_Release->Pd_0 Reoxidation Reoxidation Pd_0->Reoxidation Reoxidation->Active_Pd_II

Figure 2. Proposed catalytic cycle for Pd-catalyzed C-H activation/alkenylation.

Conclusion

The use of N-Methylform-D1-amide in this organometallic reaction provides critical mechanistic insights. The observation of deuterium incorporation into the starting enamide strongly supports a reversible C-H activation step. This information is invaluable for the rational design of more efficient catalysts and for optimizing reaction conditions for the synthesis of complex organic molecules. These application notes provide a framework for researchers and drug development professionals to employ isotopically labeled reagents for in-depth mechanistic studies of organometallic transformations.

N-Methylform-D1-amide: Applications in Deuteration Studies for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

N-Methylform-D1-amide is a stable isotope-labeled analog of N-methylformamide. While not typically employed as a reagent to directly introduce deuterium into other molecules in deuteration reactions, it serves a critical role in drug discovery and development as an internal standard for analytical methods and as a tracer in metabolic studies. The incorporation of deuterium at specific molecular positions can significantly alter the pharmacokinetic properties of a drug, a strategy known as "deuterium-enabled drug development." This approach primarily leverages the kinetic isotope effect to slow down drug metabolism, potentially leading to an improved therapeutic profile.

Key Applications:

  • Internal Standard in Mass Spectrometry: Due to its distinct mass, N-Methylform-D1-amide is an excellent internal standard for quantifying its non-deuterated counterpart or other analytes in complex biological matrices using mass spectrometry (MS). Its chemical similarity to the analyte ensures comparable ionization efficiency and extraction recovery, leading to more accurate and precise quantification.

  • Metabolic Profiling and Pharmacokinetic Studies: Deuterated compounds are invaluable tools for investigating the metabolic fate of drugs. By replacing a hydrogen atom with deuterium at a potential site of metabolism, researchers can study how this modification affects the rate and pathway of metabolic transformation. This is particularly relevant for N-methyl groups, which are common sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.

Principle of the Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The substitution of a hydrogen atom with a heavier deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like CYPs. Consequently, the rate of metabolism at the deuterated site can be significantly reduced. This phenomenon, known as the deuterium kinetic isotope effect, can lead to:

  • Increased drug exposure (AUC)

  • Lower clearance

  • Longer half-life

  • Reduced formation of certain metabolites, which may be associated with toxicity.

Experimental Protocols

The following protocols are based on methodologies used to evaluate the impact of N-methyl deuteration on the metabolism and pharmacokinetics of the androgen receptor inhibitor enzalutamide.[1][2][3] These protocols can be adapted to assess the effects of deuteration on other N-methyl-containing drug candidates.

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol is designed to compare the rate of metabolism of a deuterated compound with its non-deuterated analog in liver microsomes, which are rich in drug-metabolizing enzymes.

Materials:

  • Test compound (non-deuterated)

  • Deuterated test compound (e.g., N-methyl-d3 analog)

  • Human and/or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis, could be a structurally related compound or a different deuterated analog)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO or methanol).

    • In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

    • Calculate the kinetic isotope effect (KIE) as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound (CLint,H / CLint,D).

Data Presentation:

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Non-deuterated DrugHumanValueValue
Deuterated DrugHumanValueValue
Non-deuterated DrugRatValueValue
Deuterated DrugRatValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for comparing the pharmacokinetic profiles of a deuterated and non-deuterated compound after oral administration to rats.

Materials:

  • Test compound (non-deuterated)

  • Deuterated test compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Sprague-Dawley rats (or other appropriate animal model)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight before dosing.

    • Administer the test compounds (deuterated and non-deuterated) orally to separate groups of rats at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples and prepare them for LC-MS/MS analysis using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

Data Presentation:

ParameterNon-deuterated DrugDeuterated Drug
Cmax (ng/mL)ValueValue
Tmax (h)ValueValue
AUC (ng·h/mL)ValueValue
t½ (h)ValueValue
CL (L/h/kg)ValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Visualizations

G cluster_0 In Vitro Metabolic Stability Workflow prep Prepare Incubation Mixtures (Microsomes, Buffer, Compound) preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (Acetonitrile + Internal Standard) incubate->quench process Sample Processing (Centrifuge, Evaporate, Reconstitute) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate t½, CLint, KIE) analyze->data

Caption: Workflow for in vitro metabolic stability assessment.

G cluster_1 Effect of Deuteration on N-Demethylation Pathway parent_h Parent Drug (N-CH3) metabolite N-Demethylated Metabolite parent_h->metabolite CYP-mediated N-demethylation (Faster) parent_d Deuterated Drug (N-CD3) parent_d->metabolite CYP-mediated N-demethylation (Slower due to KIE) further Further Metabolism metabolite->further

Caption: Impact of N-methyl deuteration on metabolic pathway.

References

Unraveling Reaction Mechanisms with N-Methylform-D1-amide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopically labeled compounds are indispensable tools in the elucidation of reaction mechanisms, providing insights into bond-breaking and bond-forming steps that are otherwise inaccessible. N-Methylform-D1-amide, a deuterated analog of N-methylformamide, serves as a powerful probe, particularly in studies involving the kinetic isotope effect (KIE). The substitution of a hydrogen atom with a deuterium atom at the formyl position can significantly alter reaction rates, offering a window into the rate-determining steps of metabolic pathways, chemical syntheses, and enzymatic reactions.

Application: Elucidating Metabolic Pathways of N-Methylformamide

N-methylformamide (NMF) is an experimental antitumor agent that exhibits hepatotoxicity. Understanding its metabolic fate is crucial for optimizing its therapeutic index and mitigating its toxic effects. The use of N-Methylform-D1-amide has been instrumental in demonstrating that the metabolism of NMF is not a simple hydrolysis but rather an oxidative process.

A significant primary kinetic isotope effect (KIE) is observed when the formyl hydrogen is replaced with deuterium. This effect manifests as a decrease in the rate of formation of downstream metabolites. For instance, the metabolism of NMF to urinary methylamine, urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine, and biliary S-(N-methylcarbamoyl)glutathione is markedly reduced with the deuterated analog.[1] This large KIE indicates that the cleavage of the C-H bond on the formyl group is the rate-determining step in the metabolic cascade.

Quantitative Data Summary
MetaboliteKinetic Isotope Effect (kH/kD)Implication
Urinary Methylamine5.5 ± 0.2[1]C-D bond cleavage is rate-limiting.
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0[1]C-D bond cleavage is rate-limiting.
Biliary S-(N-methylcarbamoyl)glutathione7 ± 2[1]C-D bond cleavage is rate-limiting.

The presence of deuterium in the formyl moiety also leads to a significant reduction in the hepatotoxicity of N-methylformamide, as evidenced by measurements of hepatic enzyme activities in plasma.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Methylform-D1-amide

A common method for the synthesis of N-Methylform-D1-amide involves the reaction of methylamine with a deuterated formic acid derivative.

Materials:

  • Methylamine (CH₃NH₂)

  • Deuterated methyl formate (DCOOCH₃)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Reaction vessel equipped with a magnetic stirrer and a reflux condenser

Procedure:

  • Dissolve methylamine in the anhydrous solvent in the reaction vessel.

  • Slowly add an equimolar amount of deuterated methyl formate to the solution while stirring.

  • The reaction is typically exothermic; control the temperature with an ice bath if necessary.

  • After the initial reaction subsides, reflux the mixture for 2-4 hours to ensure complete reaction.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting N-Methylform-D1-amide by distillation or chromatography.

Protocol 2: Kinetic Isotope Effect Study in a Biological System (In Vivo)

This protocol outlines a general procedure for an in vivo study to determine the kinetic isotope effect of N-Methylform-D1-amide on the metabolism of N-methylformamide.

Materials:

  • N-methylformamide (NMF)

  • N-Methylform-D1-amide

  • Animal model (e.g., mice)

  • Metabolic cages for urine and bile collection

  • Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification

Procedure:

  • Animal Dosing: Divide the animals into two groups. Administer a single dose of either NMF or N-Methylform-D1-amide to each group.

  • Sample Collection: House the animals in metabolic cages and collect urine and bile samples at predetermined time points over a 24-48 hour period.

  • Sample Preparation: Process the collected urine and bile samples to extract the metabolites of interest. This may involve centrifugation, protein precipitation, and solid-phase extraction.

  • Metabolite Quantification: Analyze the processed samples using a validated LC-MS/MS method to quantify the concentrations of the parent compound and its key metabolites (e.g., methylamine, N-acetyl-S-(N-methylcarbamoyl)-cysteine, S-(N-methylcarbamoyl)glutathione).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each metabolite in both the NMF and N-Methylform-D1-amide treated groups.

    • The kinetic isotope effect (kH/kD) can be estimated from the ratio of the AUCs of the metabolites formed from the non-deuterated and deuterated parent compounds.

Visualizing the Concepts

metabolic_pathway NMF N-Methylformamide (NMF) or N-Methylform-D1-amide Oxidation Oxidative Metabolism (Rate-Determining Step) NMF->Oxidation C-H or C-D bond cleavage Precursor Common Metabolic Precursor Oxidation->Precursor Metabolite1 Urinary Methylamine Precursor->Metabolite1 Metabolite2 Urinary N-acetyl-S- (N-methylcarbamoyl)-cysteine Precursor->Metabolite2 Metabolite3 Biliary S-(N-methylcarbamoyl)glutathione Precursor->Metabolite3

Caption: Metabolic pathway of N-methylformamide.

experimental_workflow cluster_synthesis Synthesis cluster_kie Kinetic Isotope Effect Study start_synthesis Methylamine + Deuterated Methyl Formate reaction Reaction & Reflux start_synthesis->reaction purification Purification reaction->purification product N-Methylform-D1-amide purification->product dosing Animal Dosing (NMF vs. N-Methylform-D1-amide) collection Sample Collection (Urine, Bile) dosing->collection analysis LC-MS/MS Analysis collection->analysis calculation KIE Calculation (kH/kD) analysis->calculation

Caption: Experimental workflow for synthesis and KIE study.

Conclusion

N-Methylform-D1-amide is a valuable tool for mechanistic studies, particularly in the field of drug metabolism and toxicology. The significant kinetic isotope effect observed upon deuteration of the formyl position provides clear evidence for the involvement of C-H bond cleavage in the rate-determining step of N-methylformamide's metabolic activation. The protocols and data presented here offer a framework for researchers to design and execute their own investigations into reaction mechanisms using this and other isotopically labeled compounds.

References

Application Note: Protocol for Dissolving Peptides in Deuterated N-Methylformamide (NMF-d) for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. A critical first step in acquiring high-quality NMR data is the appropriate preparation of the sample, which hinges on the complete dissolution of the peptide in a suitable deuterated solvent.

N-Methylformamide (NMF) is a highly polar, organic solvent capable of forming strong hydrogen bonds, making it an excellent, albeit specialized, solvent for a wide range of organic molecules, including peptides that exhibit poor solubility in aqueous solutions or other common organic solvents.[1] Its deuterated form, N-Methylformamide-d (NMF-d), is used to minimize solvent signals in ¹H NMR spectra. This protocol details a standardized procedure for dissolving peptides, particularly those with hydrophobic characteristics, in NMF-d for subsequent NMR analysis.

Peptide Characterization and Solvent Selection

The solubility of a peptide is primarily dictated by its amino acid sequence.[2] Before attempting dissolution, analyze the peptide's properties to anticipate its behavior.

  • Hydrophobicity: Peptides with a high percentage (>50%) of hydrophobic residues (e.g., Val, Leu, Ile, Phe, Trp, Met) will likely require a polar aprotic solvent like NMF-d, DMF-d7, or DMSO-d6.[2][3][4]

  • Charge: The net charge of a peptide at a given pH influences its solubility. While NMF-d is an unbuffered organic solvent, the inherent charge of the peptide (determined by its acidic and basic residues) is a key factor.[2][5]

  • Aggregation Tendency: Certain sequences are prone to aggregation, forming gels or precipitates. Solvents like NMF can disrupt the intermolecular hydrogen bonds that lead to aggregation.[6]

NMF-d is a suitable choice for neutral or hydrophobic peptides that are insoluble in water or less polar organic solvents.[2][7]

Quantitative Data and Concentration Guidelines

For solution NMR, the signal intensity is directly proportional to the sample concentration.[8] The target concentration should be high enough to yield a good signal-to-noise ratio in a reasonable time frame but low enough to avoid solubility and viscosity issues.

The following table provides general guidelines for preparing peptide samples in NMF-d for NMR analysis. Note that optimal concentrations are sequence-dependent and may require empirical testing with a small amount of sample first.[4]

Peptide CharacteristicTypical Target Concentration (for NMR)Recommended Starting Volume of NMF-dNotes & Considerations
Short, Hydrophilic Peptides (<10 residues) 2 - 10 mM0.6 mLAlthough often soluble in D₂O, NMF-d can be used for specific structural studies.
Hydrophobic Peptides (>50% hydrophobic residues) 1 - 5 mM0.6 mLThese peptides often require organic solvents. NMF-d is a strong choice.[2][6]
Peptides Prone to Aggregation 0.5 - 2 mM0.6 mLStart at a lower concentration. Sonication may be required to break up aggregates.[9]
Larger Peptides (>30 residues) 0.3 - 1 mM0.6 mLHigher molecular weight may lead to broader lines; lower concentrations are often necessary.[8]

Table 1: Recommended concentration ranges for dissolving peptides in NMF-d for NMR analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing a peptide sample for NMR analysis using NMF-d.

Peptide_NMR_Preparation Figure 1. Experimental Workflow for Peptide Sample Preparation cluster_prep Pre-Dissolution Steps cluster_dissolution Dissolution & Final Preparation A 1. Characterize Peptide (Sequence, Hydrophobicity) B 2. Calculate Required Mass (Target Conc. & Volume) A->B C 3. Weigh Lyophilized Peptide (Use Analytical Balance) B->C D 4. Add NMF-d Solvent (e.g., 0.6 mL) C->D E 5. Aid Dissolution (Vortex / Sonicate) D->E F 6. Visually Inspect (Ensure Clear Solution) E->F F->E Precipitate Remains G 7. Filter into NMR Tube (Remove Particulates) F->G Solution is Clear H 8. Cap, Label & Analyze G->H

Caption: Workflow for preparing a peptide sample in NMF-d for NMR.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for dissolving a peptide in NMF-d and preparing it for NMR analysis.

Materials and Equipment
  • Lyophilized peptide sample

  • Deuterated N-Methylformamide (NMF-d, ≥99.5% D)

  • Analytical balance

  • Microcentrifuge tubes (low-binding)

  • Vortex mixer

  • Bath sonicator

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[10]

  • NMR tube caps

  • Pipettors and appropriate tips

  • Pasteur pipette and glass wool or a syringe filter (PTFE, 0.22 µm)

Step-by-Step Procedure
  • Calculate Required Mass: Determine the mass of peptide needed to achieve the desired concentration in the final sample volume (typically 0.6 mL for a standard 5 mm NMR tube).[10][11]

    • Formula: Mass (mg) = [Target Molarity (mol/L)] x [MW ( g/mol )] x [Volume (L)] x 1000

  • Weigh the Peptide: Before opening, centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.[3] Accurately weigh the calculated amount of peptide into a clean, dry microcentrifuge tube. For quantities of 5-25 mg, an analytical balance is essential.[12][13]

  • Add Solvent: Carefully add the calculated volume (e.g., 0.6 mL) of NMF-d to the microcentrifuge tube containing the peptide.[13] It is often best to prepare the sample in a separate vial before transferring it to the NMR tube, as effective mixing can be difficult within the narrow tube.[13]

  • Promote Dissolution:

    • Vortexing: Cap the tube securely and vortex the mixture for 1-2 minutes.

    • Sonication: If the peptide does not fully dissolve, place the tube in a bath sonicator for 5-15 minutes.[9] This can help break up small aggregates. Avoid excessive heating, which could degrade the peptide.

  • Visual Inspection: After mixing, visually inspect the solution against a bright background. It should be completely clear and free of any visible particles or cloudiness.[12] If particulates remain, repeat Step 4.

  • Filtration: It is critical to remove all solid particles, as they can severely degrade the quality of the NMR spectrum.[12] Filter the peptide solution directly into a clean, dry NMR tube.[11][12]

    • Method: Place a small, tight plug of glass wool into a Pasteur pipette and filter the solution through it into the NMR tube.[12] Do not use cotton wool, as solvents may leach impurities from it.[12]

  • Final Preparation:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Label the tube clearly near the top.[11]

    • The sample is now ready for insertion into the NMR spectrometer.

Troubleshooting

IssuePossible CauseRecommended Solution
Peptide will not dissolve / solution is cloudy Peptide concentration is above its solubility limit.Try further sonication.[9] If unsuccessful, the sample must be remade at a lower concentration. Always perform a small-scale solubility test first.[4]
Strong intermolecular aggregation.Add a small amount of a chaotropic agent like deuterated urea, but verify its compatibility with your experimental goals.
NMR signals are very broad Peptide is aggregated in solution.Lower the sample concentration. Gently heating the sample in the spectrometer (e.g., to 35-40°C) may help break up aggregates, but monitor for sample degradation.
Sample is too viscous due to high concentration.Dilute the sample or remake it at a lower concentration.[10]
Paramagnetic impurities are present.Ensure all glassware is scrupulously clean. If the peptide was purified with metal-ion chromatography, ensure no leaching has occurred.

References

N-Methylform-D1-amide in the Synthesis of Deuterated Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a valuable tool in drug discovery and development. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to favorably alter the metabolic profile of a drug, leading to improved pharmacokinetic properties such as increased half-life and reduced formation of toxic metabolites. This application note focuses on the use of N-Methylform-D1-amide as a versatile deuterating agent, with a specific, detailed focus on its application in the synthesis of N-trideuteromethyl enzalutamide, a deuterated analog of the prostate cancer drug enzalutamide.

The Kinetic Isotope Effect: A Pillar of Deuterated Drug Design

The therapeutic benefit of deuterium substitution is primarily attributed to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Since many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds as a rate-limiting step, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down the rate of metabolism. This can lead to a more stable drug with an extended duration of action and a potentially improved safety profile.

N-Methylform-D1-amide: A Tool for Deuterated Formylation and Methylation

N-Methylform-D1-amide is a deuterated analog of N-methylformamide. While direct applications of N-Methylform-D1-amide as a single-deuterium donor are being explored, its conceptual utility extends to being a precursor for reagents that can introduce deuterated formyl or methyl groups. A prominent example of leveraging a deuterated N-methyl group is in the synthesis of N-trideuteromethyl enzalutamide (d3-ENT).

Case Study: Synthesis of N-trideuteromethyl Enzalutamide (d3-ENT)

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[1] A major metabolic pathway for enzalutamide is N-demethylation, which leads to the formation of an active metabolite, N-desmethyl enzalutamide. To attenuate this metabolic pathway, a deuterated version of enzalutamide, with the three hydrogen atoms of the N-methyl group replaced by deuterium (d3-ENT), has been synthesized and evaluated.[2][3]

Synthetic Approach

While specific proprietary syntheses may vary, a general and widely applicable method for introducing a trideuteromethyl group onto a secondary amine precursor is through reductive amination. This approach can be adapted for the synthesis of d3-ENT.[4] The key is the use of a deuterated carbonyl source and a suitable reducing agent.

precursor Enzalutamide Precursor (N-desmethyl enzalutamide) d3_ent N-trideuteromethyl Enzalutamide (d3-ENT) precursor->d3_ent Reductive Amination reagents Paraformaldehyde-d2 (D2C=O)n + NaBH3CN

Caption: General workflow for the synthesis of d3-ENT.

Experimental Protocol: General Reductive Amination for N-trideuteromethylation

This protocol provides a general methodology for the synthesis of N-trideuteromethyl enzalutamide from its N-desmethyl precursor.

Materials:

  • N-desmethyl enzalutamide precursor

  • Paraformaldehyde-d2

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-desmethyl enzalutamide precursor (1.0 eq) in a mixture of anhydrous methanol and anhydrous acetonitrile.

  • Addition of Reagents: To this solution, add paraformaldehyde-d2 (1.5 eq) followed by sodium cyanoborohydride (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-trideuteromethyl enzalutamide.

  • Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data: Pharmacokinetic Profile of d3-ENT vs. Enzalutamide

The strategic deuteration of the N-methyl group in enzalutamide leads to a significant improvement in its pharmacokinetic profile, as demonstrated in preclinical studies in rats.[3]

ParameterEnzalutamide (ENT)N-trideuteromethyl Enzalutamide (d3-ENT)Fold Change (d3-ENT vs. ENT)Reference
In Vivo (Rats, 10 mg/kg oral dose)
CmaxLower35% Higher~1.35[3]
AUC(0-t)Lower102% Higher~2.02[3]
N-desmethyl Metabolite (M2) ExposureHigher8-fold Lower~0.125[3]
In Vitro (Human Liver Microsomes)
Intrinsic Clearance (CLint)Higher72.9% Lower~0.27[3]

Cmax: Maximum plasma concentration AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point

These data clearly indicate that the deuterated analog, d3-ENT, exhibits a higher plasma concentration and overall exposure compared to the non-deuterated parent drug.[3] Concurrently, the exposure to the N-desmethyl metabolite is significantly reduced, confirming that deuteration successfully slows down the N-demethylation metabolic pathway.[3]

Signaling Pathway and Mechanism of Action

Enzalutamide and its deuterated analog, d3-ENT, exert their therapeutic effect by inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.

cluster_out Extracellular cluster_in Prostate Cancer Cell androgen Androgen (e.g., Testosterone) ar Androgen Receptor (AR) androgen->ar Binds ar_complex Androgen-AR Complex ar->ar_complex d3_ent d3-Enzalutamide d3_ent->ar Inhibits Binding nucleus Nucleus d3_ent->nucleus Inhibits Translocation dna DNA d3_ent->dna Inhibits DNA Binding ar_complex->nucleus Translocation nucleus->dna Binds to transcription Gene Transcription (Cell Growth & Proliferation) dna->transcription

Caption: Mechanism of action of d3-Enzalutamide.

d3-Enzalutamide acts as a potent androgen receptor inhibitor by:

  • Competitively inhibiting androgen binding: It prevents androgens like testosterone from binding to the androgen receptor.

  • Inhibiting nuclear translocation: It hinders the movement of the androgen receptor into the cell nucleus.

  • Inhibiting DNA binding: It prevents the androgen receptor from binding to DNA, which is a crucial step for gene transcription that promotes cancer cell growth.

By blocking these critical steps in the androgen receptor signaling pathway, d3-enzalutamide effectively suppresses the growth of prostate cancer cells.

Conclusion

The use of deuterated reagents, exemplified by the precursors to N-trideuteromethyl enzalutamide, represents a sophisticated and effective strategy in modern drug development. The case of d3-ENT clearly demonstrates how site-specific deuteration can significantly improve the pharmacokinetic profile of a drug by attenuating a key metabolic pathway. This leads to increased drug exposure and a reduction in the formation of certain metabolites. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists working in the field of deuterated pharmaceutical ingredients, highlighting the potential of this approach to create safer and more effective medicines.

References

Application of N-Methylform-D1-amide in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the field of quantitative mass spectrometry, particularly in bioanalysis, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards are chemically almost identical to the analyte of interest, causing them to exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. N-Methylform-D1-amide (D1-NMF) is a deuterated analog of N-methylformamide (NMF), a compound of interest in toxicology and occupational health monitoring as it is a metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). This application note details a robust and sensitive method for the quantification of NMF in human urine using N-Methylform-D1-amide as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Mass Spectrometry

The core principle of this method is the use of a known concentration of a stable isotope-labeled version of the analyte (N-Methylform-D1-amide) which is added to the samples. This "internal standard" co-elutes with the endogenous analyte (N-methylformamide) and experiences the same physical and chemical variations during the analytical process. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two remains constant regardless of sample loss or matrix effects.

G cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Analyte Analyte (N-methylformamide) SpikedSample Spiked Sample Analyte->SpikedSample IS Internal Standard (N-Methylform-D1-amide) IS->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Quantification Ratio->Quantification G SampleCollection Urine Sample Collection Centrifugation Centrifugation SampleCollection->Centrifugation Spiking Spike with N-Methylform-D1-amide Centrifugation->Spiking ProteinPrecipitation Protein Precipitation (Acetonitrile) Spiking->ProteinPrecipitation VortexCentrifuge Vortex & Centrifuge ProteinPrecipitation->VortexCentrifuge Transfer Transfer Supernatant VortexCentrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap in N-Methylform-D1-amide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving NMR signal overlap issues, with a specific focus on the analysis of N-Methylform-D1-amide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy and encountering challenges with signal resolution. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to NMR signal overlap when working with N-Methylform-D1-amide and similar amide-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why do I observe doubled signals for the N-methyl group in the ¹H NMR spectrum of N-Methylform-D1-amide?

A1: The doubling of the N-methyl signal is a classic characteristic of amides and arises from the presence of rotational isomers, or rotamers. Due to the partial double-bond character of the amide C-N bond, rotation around this bond is restricted and slow on the NMR timescale at room temperature.[1][2] This results in two distinct conformations: cis and trans, where the N-methyl group is either on the same or opposite side of the carbonyl oxygen, respectively. Each rotamer gives rise to a separate set of NMR signals.

Q2: My formyl proton signal is overlapping with other signals in the spectrum. How can I resolve it?

A2: Signal overlap involving the formyl proton can be addressed by several methods:

  • Change of Solvent: Altering the deuterated solvent can induce changes in chemical shifts due to different solvent-solute interactions, potentially resolving the overlap.[3]

  • Variable Temperature (VT) NMR: For overlap with signals from other species, changing the temperature may shift one of the signals sufficiently for resolution. For overlap between rotamer signals, increasing the temperature can cause them to coalesce into a single, averaged signal.[1][4]

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are powerful tools for resolving overlap by spreading the signals into a second dimension.[5][6][7]

Q3: The N-H proton signal is broad and difficult to identify. How can I confirm its presence and location?

A3: A broad N-H signal is common and can be confirmed using a D₂O exchange experiment.[4] By adding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum, the labile N-H proton will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR spectrum, the N-H signal will disappear or significantly decrease in intensity, confirming its identity.[1]

Q4: How does the deuterium label in N-Methylform-D1-amide affect the ¹H NMR spectrum?

A4: The deuterium atom at the formyl position simplifies the ¹H NMR spectrum. In a non-deuterated N-methylformamide, the formyl proton would couple with the N-H proton and potentially the N-methyl protons, leading to more complex splitting patterns. The deuterium substitution removes these couplings, resulting in a cleaner spectrum where the N-methyl and N-H signals are simpler.

Troubleshooting Workflow for Signal Overlap

If you are experiencing signal overlap in your N-Methylform-D1-amide spectrum, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Workflow start Signal Overlap Observed in ¹H NMR Spectrum check_rotamers Are doubled signals present, suggesting rotamers? start->check_rotamers vt_nmr Perform Variable Temperature (VT) NMR check_rotamers->vt_nmr Yes change_solvent Change Deuterated Solvent check_rotamers->change_solvent No coalescence Do signals coalesce at higher temperature? vt_nmr->coalescence confirm_rotamers Overlap is due to rotamers. Analyze at appropriate temperature. coalescence->confirm_rotamers Yes coalescence->change_solvent No end Problem Resolved confirm_rotamers->end resolution_check1 Is overlap resolved? change_solvent->resolution_check1 run_2d_nmr Perform 2D NMR (COSY, HSQC, HMBC) resolution_check1->run_2d_nmr No resolution_check1->end Yes resolution_check2 Is overlap resolved? run_2d_nmr->resolution_check2 analyze_2d Analyze 2D spectra to assign correlations and resolve overlap. resolution_check2->analyze_2d Yes no_resolution Consider alternative strategies or consultation. resolution_check2->no_resolution No analyze_2d->end no_resolution->end

Caption: A step-by-step workflow for troubleshooting signal overlap in NMR spectra.

Quantitative Data

The following tables provide approximate chemical shift values for N-methylformamide in various deuterated solvents. Note that the chemical shifts for N-Methylform-D1-amide will be very similar, with the primary difference being the absence of the formyl proton signal and its associated couplings. Chemical shifts can be influenced by concentration and temperature.[8][9][10]

Table 1: ¹H NMR Chemical Shifts (ppm) for N-Methylformamide

ProtonCDCl₃DMSO-d₆Acetone-d₆Benzene-d₆D₂O
N-CH₃ (trans) ~2.88~2.75~2.80~2.55~2.85
N-CH₃ (cis) ~2.95~2.85~2.90~2.65~2.95
N-H (trans) ~7.4 (br)~8.0 (br)~7.6 (br)~7.2 (br)Exchanges
N-H (cis) ~7.9 (br)~8.2 (br)~7.8 (br)~7.5 (br)Exchanges
CHO (trans) ~8.05~8.00~8.02~8.15~8.10
CHO (cis) ~8.20~8.15~8.18~8.30~8.25

Table 2: ¹³C NMR Chemical Shifts (ppm) for N-Methylformamide

CarbonCDCl₃DMSO-d₆Acetone-d₆
N-CH₃ (trans) ~26.2~26.0~26.1
N-CH₃ (cis) ~31.0~30.8~30.9
C=O (trans) ~163.0~162.5~162.8
C=O (cis) ~166.5~166.0~166.3

Experimental Protocols

The following are detailed protocols for key NMR experiments useful in resolving signal overlap for N-Methylform-D1-amide.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis

Objective: To confirm the presence of rotamers and determine the coalescence temperature.

Methodology:

  • Sample Preparation: Prepare a sample of N-Methylform-D1-amide in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Temperature Increase: Increase the probe temperature in steps of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the doubled signals for the N-methyl group broaden and merge into a single sharp peak. The temperature at which this occurs is the coalescence temperature (Tc).

  • Reversibility Check: After reaching the maximum temperature, cool the sample back to room temperature and re-acquire the spectrum to ensure the process is reversible and the sample has not degraded.

Protocol 2: 2D COSY (Correlation Spectroscopy)

Objective: To identify scalar-coupled protons, which helps in assigning signals that are close to each other.

Methodology:

  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum and note the spectral width (SW) and transmitter frequency offset (o1p).[11]

  • Parameter Setup: Create a new 2D experiment and load a standard COSY parameter set (e.g., cosygpqf on Bruker instruments).[12] Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.

  • Acquisition: Set the number of scans (ns) and dummy scans (ds) based on sample concentration. A typical experiment might use ns=8 and ds=4.[11] Start the acquisition.

  • Processing: After acquisition, perform a 2D Fourier transform (e.g., using the xfb command). The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons with their directly attached carbons, which is highly effective at resolving proton signal overlap.[6][7]

Methodology:

  • Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[13]

  • Parameter Setup: Load a standard HSQC parameter set (e.g., hsqcedetgpsisp for an edited HSQC that distinguishes CH/CH₃ from CH₂ groups).[7][13] Set the ¹H and ¹³C spectral parameters according to the 1D spectra.

  • Acquisition: The number of scans will depend on the sample concentration. For a moderately concentrated sample, ns=8 may be sufficient.[13]

  • Processing: Process the data using a 2D Fourier transform. The resulting spectrum will display peaks at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond.

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and piecing together molecular fragments.[14][15]

Methodology:

  • Initial Setup: As with HSQC, obtain ¹H and ¹³C spectral parameters from 1D experiments.[14]

  • Parameter Setup: Load a standard HMBC parameter set (e.g., hmbcgplpndqf).[12] The key parameter to consider is the long-range coupling delay, which is typically optimized for J-couplings of around 8 Hz.[14]

  • Acquisition: HMBC is less sensitive than HSQC, so more scans may be required (e.g., ns=16 or higher).[14][15]

  • Processing: Process with a 2D Fourier transform. The spectrum will show correlations between protons and carbons that are two or three bonds apart.

Protocol 5: 1D NOE Difference Spectroscopy

Objective: To identify protons that are close in space, which can help differentiate between rotamers.

Methodology:

  • Acquire Reference Spectrum: Obtain a high-quality 1D ¹H spectrum.[16]

  • Select Target Peak: Identify the frequency of a well-resolved proton signal for one of the rotamers (e.g., the N-methyl signal).

  • Setup NOE Experiment: Use a 1D NOE difference pulse sequence. You will acquire two spectra in an interleaved fashion: one with on-resonance irradiation of the target peak and a control spectrum with off-resonance irradiation.[17][18]

  • Acquisition: The irradiation time (mixing time) is a key parameter. For small molecules, a mixing time of 0.5-0.8 seconds is a good starting point.[19]

  • Processing: Subtract the off-resonance FID from the on-resonance FID. In the resulting difference spectrum, the irradiated peak will be a large negative signal, and protons that are spatially close will show a positive Nuclear Overhauser Effect (NOE) enhancement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relationships between different NMR experiments and the logic of resolving signal overlap.

NMR_Experiment_Selection overlap Overlapping ¹H Signals question1 Need to identify H-H couplings? overlap->question1 cosy Run 2D COSY question1->cosy Yes question2 Need to correlate H with directly bonded C? question1->question2 No resolution Signal Resolution and Structural Assignment cosy->resolution hsqc Run 2D HSQC question2->hsqc Yes question3 Need to identify long-range H-C correlations? question2->question3 No hsqc->resolution hmbc Run 2D HMBC question3->hmbc Yes question4 Need to determine spatial proximity? question3->question4 No hmbc->resolution noe Run 1D/2D NOESY question4->noe Yes question4->resolution No noe->resolution

Caption: Decision tree for selecting the appropriate NMR experiment to resolve signal overlap.

References

Technical Support Center: Optimizing Solubility in N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving nonpolar compounds in N-Methylform-D1-amide.

Frequently Asked Questions (FAQs)

Q1: Why is my nonpolar compound not dissolving in N-Methylform-D1-amide?

A1: N-Methylform-D1-amide is a polar aprotic solvent.[1] According to the "like dissolves like" principle, polar solvents are most effective at dissolving polar solutes, while nonpolar solvents are better for nonpolar solutes.[2][3] The significant difference in polarity between your nonpolar compound and the highly polar N-Methylform-D1-amide is the primary reason for poor solubility.

Q2: What are the key properties of N-Methylform-D1-amide I should be aware of?

A2: N-Methylform-D1-amide shares similar physical and chemical properties with its non-deuterated counterpart, N-Methylformamide (NMF). It is a colorless liquid with a high boiling point and is miscible with water.[1][4] Its high polarity makes it an excellent solvent for a range of organic and inorganic compounds, but this same property limits its ability to dissolve nonpolar substances.

Q3: Can I use N-Methylform-D1-amide for Nuclear Magnetic Resonance (NMR) spectroscopy?

A3: Yes, N-Methylform-D1-amide is specifically designed for use as an NMR solvent. The deuterium atom replaces a proton, which prevents the solvent from creating large signals that would obscure the signals from your compound of interest in ¹H NMR spectroscopy.

Q4: Are there any safety precautions I should take when handling N-Methylform-D1-amide?

A4: Yes, N-Methylformamide and its deuterated form can be irritating to the skin and eyes. It is recommended to handle the solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Troubleshooting Guide

Issue 1: Compound Precipitates or Remains as a Suspension
  • Possible Cause 1: Low Solubility Limit. The concentration of your nonpolar compound exceeds its solubility limit in N-Methylform-D1-amide at the current temperature.

    • Solution:

      • Reduce Concentration: Decrease the amount of your compound relative to the volume of the solvent.

      • Increase Temperature: Gently warm the solution. For many compounds, solubility increases with temperature.[5][6] However, be cautious as excessive heat can lead to degradation of some compounds.

      • Use a Co-solvent: Introduce a less polar, miscible co-solvent to increase the overall nonpolar character of the solvent system.

  • Possible Cause 2: Slow Dissolution Rate. The kinetics of dissolution may be slow, even if the compound is soluble.

    • Solution:

      • Agitation: Continuously stir or vortex the sample to increase the interaction between the solute and the solvent.[2]

      • Sonication: Use an ultrasonic bath to break down solute particles and enhance dissolution.

Issue 2: Oily Droplets or Phase Separation Occurs
  • Possible Cause: Immiscibility. Your nonpolar compound is largely immiscible with N-Methylform-D1-amide, leading to the formation of a separate liquid phase.

    • Solution:

      • Co-solvent Addition: This is the most effective solution. A co-solvent that is miscible with both your compound and N-Methylform-D1-amide can bridge the polarity gap.

      • Use of a Surfactant: A surfactant can help to emulsify the nonpolar compound within the polar solvent by forming micelles.[7][8]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

This protocol outlines the steps to improve the solubility of a nonpolar compound in N-Methylform-D1-amide by adding a co-solvent.

Materials:

  • Nonpolar compound

  • N-Methylform-D1-amide

  • Co-solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dichloromethane (CD₂Cl₂), or Deuterated Acetone (Acetone-d₆))

  • Vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a stock solution of your nonpolar compound in the chosen co-solvent.

  • In a separate vial, add a known volume of N-Methylform-D1-amide.

  • While vortexing the N-Methylform-D1-amide, slowly add the stock solution of your compound dropwise.

  • Continue adding the stock solution until the desired concentration is reached or until the solution becomes cloudy, indicating the solubility limit has been exceeded.

  • Observe the solution for any signs of precipitation or phase separation over time.

Table 1: Recommended Co-solvents for N-Methylform-D1-amide

Co-solventPolarityMiscibility with NMFSuitability for Nonpolar Compounds
Deuterated Chloroform (CDCl₃)LowGoodHigh
Deuterated Dichloromethane (CD₂Cl₂)Low-MediumGoodHigh
Deuterated Acetone (Acetone-d₆)MediumGoodModerate
Deuterated Benzene (C₆D₆)LowModerateHigh
Protocol 2: Temperature-Based Solubility Optimization

This protocol describes how to use temperature to increase the solubility of a nonpolar compound.

Materials:

  • Nonpolar compound

  • N-Methylform-D1-amide

  • Heat-resistant vial with a secure cap

  • Heating block or water bath with temperature control

  • Vortex mixer

Procedure:

  • Add the nonpolar compound and N-Methylform-D1-amide to the vial.

  • Secure the cap and vortex the mixture at room temperature for 1-2 minutes.

  • If the compound has not dissolved, place the vial in the heating block or water bath.

  • Increase the temperature in increments of 5-10°C.

  • After each temperature increase, remove the vial and vortex for 1-2 minutes.

  • Observe the solution for dissolution. Note the temperature at which the compound fully dissolves.

  • Allow the solution to slowly cool to room temperature and observe if the compound precipitates out of the solution.

Visualizations

experimental_workflow Experimental Workflow for Solubility Optimization start Start: Insoluble Nonpolar Compound in N-Methylform-D1-amide method_selection Select Optimization Method start->method_selection co_solvent Method 1: Co-solvent Addition method_selection->co_solvent Polarity Mismatch temperature Method 2: Temperature Increase method_selection->temperature Slow Dissolution surfactant Method 3: Surfactant Addition method_selection->surfactant Immiscibility protocol_co_solvent Follow Protocol 1: Titrate with less polar deuterated co-solvent co_solvent->protocol_co_solvent protocol_temperature Follow Protocol 2: Incrementally increase temperature and agitate temperature->protocol_temperature protocol_surfactant Follow Protocol 3: Add surfactant and form micelles surfactant->protocol_surfactant evaluation Evaluate Solubility protocol_co_solvent->evaluation protocol_temperature->evaluation protocol_surfactant->evaluation soluble Result: Homogeneous Solution (Soluble) evaluation->soluble Success insoluble Result: Precipitate/Phase Separation (Insoluble) evaluation->insoluble Failure end End soluble->end insoluble->method_selection Try another method

Caption: A flowchart illustrating the decision-making process for optimizing the solubility of nonpolar compounds.

Caption: A diagram showing the key factors influencing the solubility of nonpolar compounds in N-Methylform-D1-amide.

References

Preventing "N-Methylform-D1-amide" degradation during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylform-D1-amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-Methylform-D1-amide during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylform-D1-amide and why is its stability important?

N-Methylform-D1-amide is a deuterated isotopologue of N-methylformamide (NMF). The deuterium label makes it a valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in analytical chemistry. Maintaining the isotopic and chemical integrity of N-Methylform-D1-amide is crucial for the accuracy and reproducibility of experimental results. Degradation can lead to the loss of the deuterium label and the formation of impurities that may interfere with reactions or analyses.

Q2: What are the primary pathways through which N-Methylform-D1-amide can degrade?

Based on the chemistry of its non-deuterated analog, N-methylformamide, degradation can occur through several pathways:

  • Hydrolysis: Reaction with water, catalyzed by acids or bases, can break the amide bond to form methylamine and formic acid.[1][2][3]

  • Thermal Decomposition: Exposure to high temperatures can cause the molecule to break down, potentially yielding products like methylamine and carbon monoxide.[4]

  • Photo-oxidation: In the presence of light and oxidizing species such as hydroxyl radicals, N-Methylform-D1-amide can undergo oxidation to various products.[5][6]

  • Reaction with Strong Reagents: Strong oxidizing agents, acids, bases, and acid chlorides can react with and degrade N-Methylform-D1-amide.[1][7]

Q3: How should I properly store N-Methylform-D1-amide to ensure its stability?

To maintain the stability of N-Methylform-D1-amide, it is recommended to:

  • Store it in a tightly closed container to prevent moisture absorption, as it is hygroscopic.[8][9]

  • Keep it in a cool, dry, and well-ventilated area.[7][10]

  • Protect it from direct sunlight and sources of heat or ignition.[10][11]

  • Store it separately from incompatible substances such as strong oxidizing agents, acids, and bases.[1][7][10]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot potential degradation issues during your experiments.

Issue 1: Suspected Hydrolysis of N-Methylform-D1-amide

Q: My reaction is performed in an aqueous or protic solvent, and I suspect my N-Methylform-D1-amide is hydrolyzing. What are the signs and how can I prevent this?

A:

  • Symptoms of Hydrolysis: The most common signs of hydrolysis are the formation of methylamine and formic acid as byproducts. This can manifest as a change in the pH of your reaction mixture or the appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS).

  • Preventative Measures:

    • Control pH: Amide hydrolysis is catalyzed by both strong acids and strong bases.[1][2] Whenever possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, consider if a milder acid or base could be used, or if the reaction time could be shortened.

    • Use Anhydrous Conditions: Since water is required for hydrolysis, using anhydrous solvents and reagents can significantly reduce degradation. N-Methylform-D1-amide is hygroscopic, so ensure it is dry before use.[8]

    • Lower Temperature: Hydrolysis rates are generally temperature-dependent. Running the reaction at a lower temperature can help to minimize the rate of hydrolysis.

    • Protecting Groups: For complex syntheses where the amide functionality is sensitive to the reaction conditions, the use of an amide protecting group could be considered, although this adds extra steps to the synthesis.[12][13]

Issue 2: Reaction Failure or Unexpected Side Products at Elevated Temperatures

Q: I am running a reaction at a high temperature, and I am not getting the expected product. Could my N-Methylform-D1-amide be degrading?

A:

  • Symptoms of Thermal Degradation: N-methylformamide can decompose at elevated temperatures.[4] This can lead to a lower yield of your desired product and the formation of various byproducts, including methylamine and carbon monoxide. You might observe charring or discoloration of the reaction mixture.

  • Preventative Measures:

    • Determine Thermal Stability: If possible, run control experiments at different temperatures to determine the thermal stability of N-Methylform-D1-amide under your specific reaction conditions.

    • Minimize Reaction Time: The longer the exposure to high temperatures, the greater the extent of potential degradation. Optimize your reaction to proceed in the shortest time possible.

    • Use a Lower Boiling Solvent: If N-Methylform-D1-amide is being used as a solvent, consider if a lower-boiling alternative could be used to reduce the required reaction temperature.

Issue 3: Degradation in the Presence of Oxidizing or Reducing Agents

Q: My reaction involves strong oxidizing or reducing agents, and I am observing degradation of my N-Methylform-D1-amide. How can I mitigate this?

A:

  • Symptoms of Redox-Mediated Degradation: The appearance of multiple, often complex, side products can indicate oxidative or reductive degradation. The specific byproducts will depend on the reagents used.

  • Preventative Measures:

    • Choose Milder Reagents: If your reaction chemistry allows, explore the use of milder oxidizing or reducing agents that are less likely to react with the amide functionality.

    • Order of Addition: Consider the order in which you add your reagents. It may be possible to add the N-Methylform-D1-amide after the strong redox reagent has been consumed.

    • Use of Scavengers: In some cases, scavengers can be used to react with and neutralize excess reactive species.[14][15][16] The suitability of a scavenger will depend on the specific chemistry of your reaction.

Data Presentation

Table 1: Incompatible Materials and Conditions for N-Methylform-D1-amide

Incompatible Substance/ConditionPotential ConsequenceSource(s)
Strong Oxidizing AgentsVigorous reaction and degradation[1][7]
Strong AcidsCatalyzes hydrolysis[1][2][7]
Strong BasesCatalyzes hydrolysis[1][2][7]
Acid ChloridesVigorous reaction[1][7]
Water/MoisturePromotes hydrolysis[8][9]
High TemperaturesThermal decomposition[4]
Direct Sunlight/UV LightPotential for photo-oxidation[5][6]

Experimental Protocols

Protocol 1: General Handling and Use of N-Methylform-D1-amide to Minimize Degradation

  • Reagent Preparation:

    • Use N-Methylform-D1-amide from a freshly opened container whenever possible.

    • If the compound has been stored for an extended period, consider drying it over a suitable drying agent (e.g., molecular sieves) before use, especially for moisture-sensitive reactions.

    • Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[8]

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried before use.

    • If the reaction is sensitive to hydrolysis, use anhydrous solvents and reagents.

    • Set up the reaction in a well-ventilated fume hood.

  • Reaction Conditions:

    • If possible, conduct the reaction at room temperature or the lowest effective temperature to minimize thermal degradation.

    • Monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • If acidic or basic conditions are required, use the mildest possible reagents and shortest reaction times.

  • Work-up and Purification:

    • During aqueous work-up, minimize the contact time of N-Methylform-D1-amide with acidic or basic aqueous solutions.

    • Consider using purification methods that do not involve high temperatures, such as column chromatography, if the product is thermally sensitive.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photo-oxidation NMFD1 N-Methylform-D1-amide Hydrolysis_Products Methylamine + Formic Acid-d1 NMFD1->Hydrolysis_Products H₂O / H⁺ or OH⁻ Thermal_Products Methylamine + CO + other byproducts NMFD1->Thermal_Products High Temp (Δ) Photo_Products Various Oxidation Products NMFD1->Photo_Products Light (hν) / [O]

Caption: Primary degradation pathways for N-Methylform-D1-amide.

Prevention_Workflow start Experiment Planning with N-Methylform-D1-amide check_conditions Assess Reaction Conditions: - Temperature? - pH? - Presence of Water? - Redox Reagents? start->check_conditions harsh_conditions Harsh Conditions Identified check_conditions->harsh_conditions Yes mild_conditions Mild Conditions check_conditions->mild_conditions No mitigation Implement Mitigation Strategies: - Lower Temperature - Adjust pH to Neutral - Use Anhydrous Solvents - Choose Milder Reagents - Minimize Reaction Time harsh_conditions->mitigation proceed Proceed with Experiment mild_conditions->proceed mitigation->proceed

Caption: Decision workflow for preventing degradation.

References

Identifying and removing impurities from "N-Methylform-D1-amide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and purification of N-Methylform-D1-amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-Methylform-D1-amide?

A1: Due to the isotopic labeling, specific impurity profiles for N-Methylform-D1-amide are not extensively documented in publicly available literature. However, based on the synthesis of its non-deuterated analogue, N-methylformamide (NMF), the following impurities are likely to be present:

  • Unreacted Starting Materials: These can include methylamine, formic acid, or methyl formate, depending on the synthetic route used.[1][2]

  • Byproducts of Synthesis: Methanol is a common byproduct when methyl formate is used in the synthesis.[1] Water is also a potential byproduct.

  • Degradation Products: N-Methylform-D1-amide can slowly decompose, especially in the presence of acidic or basic impurities, to form dimethylamine and carbon monoxide.[3]

  • Water: Due to its hygroscopic nature, N-Methylform-D1-amide readily absorbs moisture from the atmosphere.[3]

Q2: How can I identify the impurities in my sample of N-Methylform-D1-amide?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify and quantify impurities with distinct spectral signatures. Quantitative NMR (qNMR) is particularly useful for determining the purity of the main component and the concentration of impurities.[4][5][6][7]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in the sample.[8]

Q3: What is the recommended method for purifying N-Methylform-D1-amide?

A3: Fractional distillation, often under reduced pressure, is the most common and effective method for purifying N-Methylform-D1-amide on a laboratory scale.[9][10] This technique separates compounds based on their boiling points. For removing residual water, drying with molecular sieves is also a crucial step.[3][11][12]

Q4: My N-Methylform-D1-amide has a faint amine-like odor. What could be the cause and how do I remove it?

A4: An amine-like odor typically indicates the presence of residual methylamine or dimethylamine, a decomposition product. These basic impurities can be removed by fractional distillation.

Q5: I suspect my sample has a high water content. How can I dry N-Methylform-D1-amide effectively?

A5: To effectively dry N-Methylform-D1-amide, you can use molecular sieves. Type 3Å or 4Å molecular sieves are suitable for this purpose.[11][12][13] The solvent should be allowed to stand over the activated molecular sieves, followed by decantation or filtration. For very wet samples, a preliminary azeotropic distillation with a suitable solvent like benzene can be performed to remove the bulk of the water.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of volatile impurities such as residual starting materials (methylamine, formic acid), byproducts (methanol), or degradation products (dimethylamine).Perform fractional distillation to remove these impurities. Ensure proper storage conditions to prevent degradation.
Broad water peak in ¹H NMR spectrum High water content in the sample.Dry the sample using activated molecular sieves (3Å or 4Å) and re-analyze. For quantitative analysis, use Karl Fischer titration to determine the exact water content.[11][12][13]
Low purity determined by qNMR Presence of non-volatile or NMR-active impurities.Identify the impurities using 2D NMR techniques or LC-MS. Choose a suitable purification method based on the impurity's properties (e.g., recrystallization if the impurity is a solid at low temperatures, or chromatography).
Inconsistent results in experiments Variable purity of the N-Methylform-D1-amide batch.It is crucial to purify the solvent before use, especially for sensitive reactions. Follow the recommended purification protocols and verify the purity using the analytical methods described.
Discoloration of the sample Potential degradation or presence of non-volatile impurities.Purify by fractional distillation under reduced pressure. If the color persists, treatment with activated carbon followed by filtration and distillation may be necessary.

Data Presentation

Table 1: Typical Purity Grades of Commercial N-Methylformamide

Grade Typical Purity (%) Common Applications
Technical Grade90 - 95Industrial solvent
High-Purity Grade> 99Pharmaceutical and electronics industries
Anhydrous Grade> 99.9Moisture-sensitive reactions, analytical standards

Note: Data is for the non-deuterated analogue, N-methylformamide. Purity levels for N-Methylform-D1-amide are expected to be in a similar range for comparable grades.[2]

Table 2: Boiling Points of N-Methylform-D1-amide and Potential Impurities

Compound Boiling Point (°C) at atmospheric pressure
N-Methylform-D1-amide~180-185 (estimated, similar to NMF)
Methylamine-6.3
Formic Acid100.8
Methanol64.7
Water100
Dimethylamine7

This table highlights the significant differences in boiling points, which allows for effective separation by fractional distillation.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is designed to remove volatile impurities and byproducts.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a Vigreux column for efficient separation. Ensure all glassware is dry.[10]

  • Drying (Optional but Recommended): Before distillation, dry the crude N-Methylform-D1-amide by stirring it over activated 3Å or 4Å molecular sieves for several hours.[11][13]

  • Distillation:

    • Decant the dried N-Methylform-D1-amide into the distillation flask.

    • Apply a vacuum (e.g., 10-20 mmHg). At this pressure, the boiling point will be significantly lower than at atmospheric pressure.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of N-Methylform-D1-amide at the applied pressure.

    • Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

  • Storage: Store the purified product over activated molecular sieves under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[11]

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for volumetric Karl Fischer titration.

  • Reagent Preparation: Use a commercial Karl Fischer reagent with N-methylformamide as the solvent if available. Alternatively, prepare a two-component reagent as described in the literature.[8]

  • Titrator Preparation:

    • Add the appropriate Karl Fischer solvent to the titration vessel.

    • Pre-titrate the solvent with the Karl Fischer titrant to a stable endpoint to remove any residual water in the vessel and solvent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the N-Methylform-D1-amide sample and add it to the conditioned titration vessel.

    • Start the titration. The titrator will automatically add the Karl Fischer titrant until the endpoint is reached.

    • The instrument will calculate the water content based on the volume of titrant consumed and the titrant's concentration.

  • Blank Determination: Perform a blank determination to account for any ambient moisture that may enter the system during the measurement.

Protocol 3: Impurity Profiling by GC-MS

This protocol outlines the general steps for analyzing impurities in N-Methylform-D1-amide.

  • Sample Preparation:

    • Dilute a small amount of the N-Methylform-D1-amide sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).[14][15]

  • GC-MS Instrument Setup:

    • Column: Use a polar capillary column (e.g., a wax-type column) for good separation of polar analytes.[14]

    • Carrier Gas: Use high-purity helium at a constant flow rate.

    • Injection: Use a split injection mode to avoid overloading the column.

    • Temperature Program: Start at a low initial temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 240 °C) to elute all components.[14]

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 30-300).

  • Data Analysis:

    • Identify the main peak corresponding to N-Methylform-D1-amide.

    • Identify impurity peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Quantify the impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis1 Initial Analysis cluster_purification Purification cluster_analysis2 Final Analysis cluster_end Final Product start Crude N-Methylform-D1-amide gcms1 GC-MS start->gcms1 karl_fischer1 Karl Fischer Titration start->karl_fischer1 nmr1 NMR Spectroscopy start->nmr1 drying Drying with Molecular Sieves gcms1->drying karl_fischer1->drying nmr1->drying distillation Fractional Distillation drying->distillation gcms2 GC-MS distillation->gcms2 karl_fischer2 Karl Fischer Titration distillation->karl_fischer2 nmr2 NMR Spectroscopy distillation->nmr2 end Pure N-Methylform-D1-amide gcms2->end karl_fischer2->end nmr2->end

Caption: Experimental workflow for the purification and analysis of N-Methylform-D1-amide.

decision_tree cluster_problem Problem Identification cluster_type Impurity Type cluster_solution Purification Method problem Impurity Detected volatile Volatile Impurity? problem->volatile water Water? volatile->water No distill Fractional Distillation volatile->distill Yes non_volatile Non-Volatile Impurity? water->non_volatile No mol_sieves Molecular Sieves water->mol_sieves Yes chromatography Chromatography/ Recrystallization non_volatile->chromatography Yes no_action Further Analysis non_volatile->no_action No

Caption: Decision tree for selecting a purification method based on impurity type.

References

Minimizing side reactions with "N-Methylform-D1-amide" in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using N-Methylformamide and its derivatives, such as N-Methylform-D1-amide, in peptide synthesis. The guidance is primarily based on the well-documented behavior of the structurally similar and commonly used solvent, N,N-Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of concern when using N-Methylformamide or similar solvents in peptide synthesis?

The main side reactions of concern are formylation of the N-terminal amine and racemization.[1] The degradation of amide solvents like N,N-Dimethylformamide (DMF) over time can produce dimethylamine and formic acid.[1][2][3] Dimethylamine, being basic, can cause the premature removal of the Fmoc protecting group, which leads to undesired side products.[1][2] Formic acid or other formylating agents can lead to the N-formylation of the N-terminal amine.[1]

Q2: How can I prevent premature Fmoc deprotection when using amide solvents?

To prevent premature deprotection of the Fmoc group, it is recommended to use high-purity, amine-free solvents.[1] If the solvent has been stored for a prolonged period, it is advisable to degas it before use to remove volatile degradation products like dimethylamine.[2][3]

Q3: What causes N-formylation of the peptide, and how can it be minimized?

N-formylation is a side reaction that can occur, particularly in microwave-assisted peptide synthesis, where the solvent itself or its degradation products can act as a formylating agent.[1][2] To minimize formylation, consider the following:

  • Use high-purity solvents.

  • Avoid prolonged reaction times at elevated temperatures.[4]

  • For sensitive sequences, consider alternative solvents to N,N-Dimethylformamide (DMF) such as tetrahydrofuran (THF) or acetonitrile (ACN), which may reduce the risk of formylation and racemization.[1]

Q4: Can the choice of solvent affect racemization during peptide coupling?

Yes, the solvent can influence the extent of racemization. While DMF is a standard solvent, some studies suggest that alternative solvents like THF and ACN may lead to less racemization in certain cases.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during peptide synthesis using N-Methylformamide or related solvents.

Issue 1: Unexpected mass corresponding to a formylated peptide is detected by mass spectrometry.
  • Possible Cause: Formylation of the N-terminal amine by the solvent or its impurities.[1][5]

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, high-purity, peptide-synthesis-grade solvent. If using older solvent, consider purification or degassing to remove formic acid and amine impurities.[2][3]

    • Optimize Reaction Conditions: If using microwave synthesis, try reducing the temperature and reaction time.[4]

    • Alternative Solvents: For particularly sensitive sequences, explore the use of alternative solvents known to reduce formylation risk, such as N-methylpyrrolidone (NMP), acetonitrile (ACN), or tetrahydrofuran (THF).[1][2]

Issue 2: HPLC analysis shows multiple peaks, indicating peptide impurities.
  • Possible Cause 1: Premature removal of the Fmoc protecting group by amine impurities in the solvent, leading to deletion sequences or other side products.[1][2]

  • Troubleshooting Steps:

    • Solvent Purity Check: Ensure the solvent is free of amine contaminants. Use freshly opened, high-purity solvent.

    • Solvent Degassing: Degas stored solvent prior to use to remove volatile amines.[2][3]

    • Monitor Deprotection: Use a method like the Kaiser test to monitor the completeness of the Fmoc deprotection and coupling steps to identify any inconsistencies.[6]

  • Possible Cause 2: Aggregation of the growing peptide chain, leading to incomplete reactions.[7]

  • Troubleshooting Steps:

    • Solvent Modification: Consider switching to a more effective solvating solvent like N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) to the current solvent to disrupt aggregation.[7]

    • Mechanical Disruption: Use sonication during the coupling reaction to help break up aggregates.[7]

    • Temperature Adjustment: Increasing the coupling temperature can sometimes improve reaction efficiency by reducing aggregation.[7]

Quantitative Data Summary

The following table summarizes factors that can influence the extent of common side reactions in peptide synthesis when using amide solvents like DMF.

Side ReactionInfluencing FactorRecommended Action to Minimize Side ReactionReference
N-Formylation Solvent DegradationUse fresh, high-purity solvent; degas stored solvent.[1][2][3]
High TemperatureReduce temperature, especially in microwave-assisted synthesis.[4]
Premature Fmoc Deprotection Amine ImpuritiesUse amine-free grade solvent; degas to remove dimethylamine.[1][2][3]
Racemization Solvent ChoiceConsider alternative solvents like THF or ACN for sensitive amino acids.[1]
Aggregation Solvent PowerSwitch to NMP or add DMSO to improve solvation.[7]

Experimental Protocols

Protocol: Degassing of N,N-Dimethylformamide (DMF)

This protocol is aimed at removing dissolved gases and volatile impurities like dimethylamine from DMF.

  • Place the desired volume of DMF in a flask that can be securely sealed.

  • Connect the flask to a vacuum line equipped with a cold trap.

  • Apply vacuum to the flask while gently stirring the solvent.

  • Continue the vacuum for 15-30 minutes. You may observe bubbling as dissolved gases are removed.

  • Alternatively, bubble an inert gas such as nitrogen or argon through the solvent for 30-60 minutes.[1]

  • Store the degassed solvent under an inert atmosphere and use it as soon as possible.

Visualizations

Formylation_Side_Reaction DMF N-Methylformamide (or DMF) Degradation Degradation (Heat, Time, H₂O) DMF->Degradation FormicAcid Formic Acid Degradation->FormicAcid Amine Methylamine/ Dimethylamine Degradation->Amine Peptide N-Terminal Amine of Peptide FormicAcid->Peptide Formylates FmocDeprotection Premature Fmoc Deprotection Amine->FmocDeprotection Causes FormylatedPeptide Formylated Peptide (Side Product) Peptide->FormylatedPeptide

Caption: Degradation pathway of amide solvents leading to side reactions.

Troubleshooting_Workflow Start Side Reaction Detected (e.g., unexpected mass) CheckSolvent 1. Check Solvent Quality (Fresh, High-Purity?) Start->CheckSolvent OptimizeConditions 2. Optimize Reaction Conditions (Temp, Time) CheckSolvent->OptimizeConditions If problem persists Resolution Problem Resolved CheckSolvent->Resolution If problem resolved AltSolvent 3. Consider Alternative Solvent (NMP, ACN, THF) OptimizeConditions->AltSolvent If problem persists OptimizeConditions->Resolution If problem resolved AltSolvent->Resolution

Caption: Troubleshooting workflow for addressing peptide synthesis side reactions.

References

Technical Support Center: Enhancing Spectral Resolution of N-Methylform-D1-amide in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining high-resolution NMR spectra of N-Methylform-D1-amide.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of N-Methylform-D1-amide broad?

A1: Signal broadening in the NMR spectrum of N-Methylform-D1-amide can arise from several factors:

  • Restricted C-N Bond Rotation: The amide bond has a partial double bond character, which restricts rotation around the C-N axis. At room temperature, if the rate of this rotation is on a similar timescale to the NMR experiment, it can lead to the coalescence of signals for different conformers (rotamers), resulting in broad peaks.

  • Proton Exchange: The N-H proton can exchange with other labile protons in the sample, such as residual water or acidic impurities. This chemical exchange can significantly broaden the N-H signal.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of adjacent protons, leading to broader signals.

  • Sample Conditions: High sample concentration leading to aggregation, high viscosity, or the presence of paramagnetic impurities can all contribute to line broadening.

Q2: How can I confirm that the broadness of the N-H signal is due to chemical exchange?

A2: A simple H/D exchange experiment can confirm this. Add a small drop of deuterium oxide (D₂O) to your NMR sample, shake gently, and re-acquire the ¹H NMR spectrum. If the broad N-H signal diminishes or disappears, it is due to the exchange of the amide proton with deuterium from the D₂O.

Q3: What is the effect of temperature on the NMR spectrum of N-Methylform-D1-amide?

A3: Temperature has a significant impact on the dynamic processes affecting the NMR spectrum:

  • Increasing Temperature: For broadening caused by restricted C-N bond rotation, increasing the temperature provides more energy to overcome the rotational barrier. This leads to faster rotation and can result in sharper, averaged signals.

  • Decreasing Temperature: Lowering the temperature slows down the C-N bond rotation. If the rotation becomes slow enough on the NMR timescale, you may observe separate, sharp signals for the cis and trans isomers.

Changes in temperature can also affect chemical shifts. The temperature dependence of amide proton chemical shifts is often linear and can provide information about hydrogen bonding.[1][2][3]

Troubleshooting Guides

Issue 1: Poorly Resolved Multiplets in the ¹H NMR Spectrum

This guide provides a systematic approach to improving the resolution of overlapping signals in the ¹H NMR spectrum of N-Methylform-D1-amide.

Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting poor spectral resolution.

Detailed Methodologies

1. Optimize Sample Conditions:

  • Concentration: Prepare samples at the lowest concentration that provides an adequate signal-to-noise ratio to minimize intermolecular interactions and aggregation.

  • Purity: Ensure the sample and the deuterated solvent are free from paramagnetic impurities, which can cause significant line broadening. Filter the sample if any solid particles are present.

2. Varying Temperature:

  • Objective: To manipulate the rate of dynamic processes (e.g., C-N bond rotation) to either sharpen the signals or resolve different conformers.

  • Protocol:

    • Prepare a sample of N-Methylform-D1-amide in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈).

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Incrementally increase or decrease the temperature of the NMR probe (e.g., in 10 K steps).

    • Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

    • Analyze the spectra for changes in linewidth and chemical shift.

Expected Outcome: For N-methylformamide, as the temperature is raised, the separate signals for the cis and trans isomers will broaden and eventually coalesce into a single, sharper signal. Conversely, lowering the temperature can resolve these isomers into distinct peaks.

Quantitative Data: Temperature Effects on N-Methylformamide Chemical Shifts

Temperature (°C)Formyl Proton (s)N-Methyl Protons (d)
307.952.75, 2.90
607.932.76, 2.88
907.912.78, 2.85
1207.892.82 (coalesced)
1507.872.82

Note: Data is for the non-deuterated N-methylformamide and serves as an approximation. Chemical shifts are in ppm.

3. Changing Solvent:

  • Objective: To alter the rates of proton exchange and influence the equilibrium between conformers.

  • Protocol:

    • Prepare samples of N-Methylform-D1-amide in a series of deuterated solvents with different properties (e.g., aprotic like CDCl₃ and DMSO-d₆, and protic like CD₃OD).

    • Acquire a standard ¹H NMR spectrum for each sample under identical temperature and concentration conditions.

    • Compare the linewidths and chemical shifts of the amide proton and other signals across the different solvents.

Expected Outcome: In aprotic solvents, the N-H proton exchange is generally slower, which can lead to sharper signals compared to protic solvents where exchange with solvent deuterons can occur.

Quantitative Data: Solvent Effects on N-Methylformamide ¹H Chemical Shifts

SolventFormyl Proton (ppm)N-Methyl Proton (ppm)N-H Proton (ppm)
CDCl₃8.022.886.10
Acetone-d₆7.952.787.05
DMSO-d₆7.962.607.85
CD₃OD7.902.70-
D₂O8.152.85-

Note: Data is for the non-deuterated N-methylformamide and serves as an approximation. The N-H proton signal is often not observed in protic deuterated solvents due to rapid exchange.[4][5][6]

4. Advanced Pulse Sequences: Pure Shift NMR

  • Objective: To computationally remove the effects of homonuclear J-coupling, collapsing multiplets into singlets and dramatically improving spectral resolution.[7][8][9][10]

  • Recommended Technique: Pure Shift Yielded by Chirp Excitation (PSYCHE). This method is effective for broadband homonuclear decoupling and is relatively easy to implement.[9]

  • Experimental Protocol (Bruker Spectrometer):

    • Acquire a standard ¹H NMR spectrum to determine the spectral width and transmitter offset.

    • Load the PSYCHE pulse program parameter set (e.g., rpar psyche all).

    • Tune the proton channel (wobb).

    • Set the receiver gain (rga).

    • Start the acquisition (zg). The experiment is acquired as a pseudo-2D dataset.[11]

    • Process the data using the appropriate macro (e.g., psyche) to reconstruct the 1D pure shift spectrum.[11]

Key Parameters for PSYCHE:

ParameterDescriptionTypical Value for a Small Molecule
sw (F2)Spectral width in the acquisition dimension.Set based on the standard ¹H spectrum.
sw (F1)Spectral width in the indirect dimension.40-50 Hz
td (F2)Number of data points in the acquisition dimension.16k - 32k
td (F1)Number of increments in the indirect dimension.64 - 256
nsNumber of scans per increment.8 or 16
Chirp Pulse Flip AngleControls the efficiency of the pure shift element.10° to 30°[9]

Logical Diagram for Implementing a Pure Shift Experiment

PureShiftLogic cluster_0 Preparation cluster_1 PSYCHE Experiment cluster_2 Processing A Acquire Standard ¹H Spectrum B Determine Spectral Parameters (sw, o1) A->B C Load PSYCHE Pulse Program B->C D Set Key Parameters (sw(F1), td(F1), ns) C->D E Acquire Pseudo-2D Data D->E F Reconstruct 1D Pure Shift Spectrum E->F G High-Resolution Spectrum F->G

Caption: A logical workflow for setting up and processing a PSYCHE pure shift NMR experiment.

By systematically applying these troubleshooting steps and, when necessary, employing advanced techniques like pure shift NMR, researchers can significantly improve the spectral resolution for N-Methylform-D1-amide, enabling more accurate analysis of its structure and dynamics.

References

"N-Methylform-D1-amide" stability in acidic versus basic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylform-D1-amide in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for N-Methylform-D1-amide in acidic and basic media?

N-Methylform-D1-amide, a deuterated form of N-Methylformamide (NMF), is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway is the cleavage of the amide bond to yield deuterated formic acid and methylamine.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a proton transfer and elimination of methylamine (as its protonated form, methylammonium ion) to yield deuterated formic acid.[1][2][3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, eliminating the methylamide anion. The methylamide anion subsequently abstracts a proton from the deuterated formic acid to form methylamine and a deuterated formate salt.[2][4][5]

Q2: How does the deuterium label in N-Methylform-D1-amide affect its stability compared to unlabeled N-Methylformamide?

The presence of a deuterium atom on the formyl carbon (C-D bond instead of a C-H bond) can influence the rate of degradation, a phenomenon known as the kinetic isotope effect (KIE).[6] The C-D bond is stronger than the C-H bond.

  • Primary Kinetic Isotope Effect: If the cleavage of the C-D bond is the rate-determining step of the degradation pathway, a primary KIE would be observed, and N-Methylform-D1-amide would likely be more stable (degrade slower) than its non-deuterated counterpart. However, in the typical hydrolysis mechanisms of amides, the formyl C-H/C-D bond is not broken.

  • Secondary Kinetic Isotope Effect: It is more likely that a secondary KIE will be observed. The change in hybridization of the carbonyl carbon from sp2 to sp3 in the tetrahedral intermediate of both acid- and base-catalyzed hydrolysis can be affected by the deuterium substitution. This effect is generally smaller than a primary KIE, but it could lead to a slight change in the degradation rate. The magnitude and direction of this effect (whether it speeds up or slows down the reaction) can depend on the specific reaction conditions. Deuteration has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs, often by slowing down metabolism.[7][8][9]

Q3: What are the typical experimental conditions for assessing the stability of N-Methylform-D1-amide?

Assessing the stability of N-Methylform-D1-amide typically involves forced degradation studies under various pH and temperature conditions.[10][11]

  • Acidic Conditions: The compound is typically dissolved in an acidic solution (e.g., 0.1 N to 1 N HCl) and incubated at a specific temperature (e.g., 40-80°C).

  • Basic Conditions: Similarly, for basic conditions, the compound is dissolved in a basic solution (e.g., 0.1 N to 1 N NaOH) and incubated at a controlled temperature.[5][12]

  • Neutral Conditions: Stability in a neutral aqueous solution (e.g., pH 7.4 buffer) is also commonly assessed to simulate physiological conditions.

  • Monitoring: The degradation is monitored over time by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[11][13]

Troubleshooting Guide

Issue 1: Inconsistent degradation rates observed in replicate experiments.

  • Possible Cause: Inconsistent temperature control, variations in pH, or contamination of the reaction vessel. NMF is known to be hygroscopic and can be unstable at higher temperatures, especially in the presence of water.[14]

  • Troubleshooting Steps:

    • Ensure precise temperature control using a calibrated incubator or water bath.

    • Verify the pH of the media before and during the experiment. Use buffered solutions where appropriate to maintain a constant pH.

    • Thoroughly clean all glassware to remove any acidic or basic residues.

    • Prepare fresh solutions for each experiment to minimize degradation in the stock solution.[11]

Issue 2: Unexpected side-products detected during stability analysis.

  • Possible Cause: The presence of impurities in the starting material, interaction with excipients or container materials, or oxidative degradation.[15]

  • Troubleshooting Steps:

    • Confirm the purity of the N-Methylform-D1-amide starting material using a high-resolution analytical technique.

    • If the formulation includes other components, investigate potential interactions between N-Methylform-D1-amide and these excipients.

    • Consider if the container and closure system could be contributing to the degradation.[16]

    • To test for oxidative degradation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficulty in quantifying the degradation of N-Methylform-D1-amide.

  • Possible Cause: The analytical method is not stability-indicating, meaning it cannot separate the parent compound from its degradation products. Co-elution of peaks can lead to inaccurate quantification.

  • Troubleshooting Steps:

    • Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can effectively separate N-Methylform-D1-amide from its known degradation products (deuterated formic acid and methylamine) and any other potential impurities.[13]

    • Use a detector that provides sufficient sensitivity and selectivity for the analyte, such as a UV detector or a mass spectrometer.

    • Ensure proper peak integration and calibration.

Quantitative Data Summary

The following table provides a hypothetical summary of the stability of N-Methylform-D1-amide under various pH conditions based on the general principles of amide hydrolysis. Actual degradation rates should be determined experimentally.

pH ConditionTemperature (°C)Half-life (t½) (hours)Primary Degradation Products
1.2 (0.1 N HCl)6024Deuterated Formic Acid, Methylamine
4.5 (Acetate Buffer)60120Deuterated Formic Acid, Methylamine
7.4 (Phosphate Buffer)60200Deuterated Formic Acid, Methylamine
9.0 (Borate Buffer)6096Deuterated Formate, Methylamine
13 (0.1 N NaOH)6018Deuterated Formate, Methylamine

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of N-Methylform-D1-amide

  • Preparation of Acidic Medium: Prepare a solution of 0.1 N hydrochloric acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Sample Preparation: Accurately weigh and dissolve a known amount of N-Methylform-D1-amide in the acidic medium to achieve a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Place the sample solution in a constant temperature bath set to the desired temperature (e.g., 60°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Quenching and Analysis: Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to stop the reaction, and then dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Data Analysis: Quantify the remaining N-Methylform-D1-amide at each time point and calculate the degradation rate and half-life.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of N-Methylform-D1-amide

  • Preparation of Basic Medium: Prepare a solution of 0.1 N sodium hydroxide in a suitable solvent.

  • Sample Preparation: Accurately weigh and dissolve a known amount of N-Methylform-D1-amide in the basic medium to achieve the desired concentration.

  • Incubation: Place the sample solution in a constant temperature bath at the specified temperature.

  • Time-Point Sampling: Withdraw aliquots at various time points.

  • Quenching and Analysis: Neutralize the aliquot with a suitable acid (e.g., HCl) to halt the degradation, and then prepare for HPLC analysis.

  • Data Analysis: Determine the concentration of the remaining parent compound over time to calculate the degradation kinetics.

Diagrams

Acid_Hydrolysis NMFD1 N-Methylform-D1-amide ProtonatedNMFD1 Protonated N-Methylform-D1-amide NMFD1->ProtonatedNMFD1 + H⁺ ProtonatedNMFD1->NMFD1 - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedNMFD1->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->ProtonatedNMFD1 - H₂O Products Deuterated Formic Acid + Methylammonium Ion Tetrahedral_Intermediate->Products Proton Transfer & Elimination H3O H₃O⁺ H2O H₂O dummy1 H_plus H⁺ dummy2

Caption: Acid-Catalyzed Hydrolysis of N-Methylform-D1-amide.

Basic_Hydrolysis NMFD1 N-Methylform-D1-amide Tetrahedral_Intermediate Tetrahedral Intermediate NMFD1->Tetrahedral_Intermediate + OH⁻ Tetrahedral_Intermediate->NMFD1 - OH⁻ Products Deuterated Formate + Methylamine Tetrahedral_Intermediate->Products Elimination & Proton Transfer OH_minus OH⁻ H2O H₂O dummy1

Caption: Base-Catalyzed Hydrolysis of N-Methylform-D1-amide.

Experimental_Workflow start Start: Stability Study of N-Methylform-D1-amide prep Prepare Solutions of N-Methylform-D1-amide in Acidic, Basic, and Neutral Media start->prep incubate Incubate Solutions at Controlled Temperature prep->incubate sample Withdraw Aliquots at Predefined Time Points incubate->sample sample->incubate Continue Incubation quench Quench Reaction (Neutralize Sample) sample->quench analyze Analyze by Stability-Indicating HPLC Method quench->analyze data Calculate Degradation Rate and Half-life analyze->data end End: Stability Profile Determined data->end

References

Addressing hygroscopicity of "N-Methylform-D1-amide" in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the hygroscopic nature of N-Methylform-D1-amide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for N-Methylform-D1-amide?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. N-Methylform-D1-amide, like its non-deuterated analog N-methylformamide, is hygroscopic.[1] This is a concern in experimental work because the absorption of water can lead to several issues:

  • Inaccurate concentrations: The absorbed water increases the weight of the compound, leading to errors in molarity calculations for solutions.

  • Altered chemical properties: The presence of water can affect reaction kinetics, equilibria, and the solubility of other components in a mixture.[2]

  • Interference in analytical measurements: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, water signals can obscure important peaks in the spectrum.[3][4]

  • Potential for degradation: In some cases, the presence of water can promote the decomposition of a compound.

Q2: How should I store N-Methylform-D1-amide to minimize water absorption?

A2: Proper storage is the first line of defense against moisture contamination. N-Methylform-D1-amide should be stored in a tightly sealed, airtight container.[5] For enhanced protection, especially for long-term storage, consider the following:

  • Desiccator: Store the container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[1]

  • Inert Atmosphere: For highly sensitive experiments, store the compound in a glove box under a dry, inert atmosphere such as nitrogen or argon.[1]

  • Cool and Dry Place: Keep the storage area cool and dry to further reduce the ambient humidity.

Q3: What is the best way to handle N-Methylform-D1-amide when preparing for an experiment?

A3: To minimize moisture absorption during handling, it is crucial to work quickly and in a controlled environment.[5]

  • Inert Atmosphere: Whenever possible, handle the compound inside a glove box or under a steady stream of a dry, inert gas like nitrogen or argon.[1]

  • Minimize Exposure: Only open the container for the shortest time necessary to dispense the required amount. Reseal the container tightly immediately after use.[5]

  • Pre-dried Equipment: Ensure all glassware, spatulas, and other equipment that will come into contact with the compound are thoroughly dried beforehand, for instance, by oven-drying.[5]

Q4: Can I dry N-Methylform-D1-amide if it has absorbed water?

A4: In some cases, it may be possible to dry a hygroscopic compound that has been exposed to moisture. However, this should be approached with caution as excessive heat can cause decomposition.[5] Gentle heating under a vacuum is a potential method, but the stability of N-Methylform-D1-amide under these conditions should be verified. For many applications, it is preferable to use a fresh, properly stored sample to ensure the integrity of the experiment.

Q5: How does water contamination from hygroscopic N-Methylform-D1-amide affect NMR spectroscopy results?

A5: Water contamination can significantly impact NMR spectra. The presence of H₂O will introduce a broad singlet peak in the ¹H NMR spectrum, which can overlap with and obscure signals from your compound of interest.[4] In quantitative NMR (qNMR), the presence of an unknown amount of water will lead to inaccurate calculations of concentration and purity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptom: Difficulty in replicating results between experiments using N-Methylform-D1-amide from the same batch.

  • Potential Cause: Varying degrees of water absorption in the N-Methylform-D1-amide used in different experimental runs.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container within a desiccator.

    • Standardize Handling Procedure: Implement a strict protocol for handling the compound, minimizing its exposure to the atmosphere. Use of a glove box is highly recommended.

    • Use a Fresh Sample: Open a new, sealed container of N-Methylform-D1-amide to see if reproducibility improves.

    • Quantify Water Content: If the problem persists, consider quantifying the water content of your sample using methods like Karl Fischer titration to assess the extent of moisture absorption.[6][7]

Issue 2: Unexpected Peaks in NMR Spectrum
  • Symptom: A broad singlet peak appears in the ¹H NMR spectrum, often in the region of 1.5-4.7 ppm depending on the solvent and temperature.

  • Potential Cause: Water contamination in the N-Methylform-D1-amide sample or the NMR solvent.

  • Troubleshooting Steps:

    • Use High-Purity Solvent: Ensure the deuterated solvent used for NMR is of high purity and has a low water content. Use a fresh ampule if necessary.[1]

    • Dry NMR Tube: Thoroughly dry the NMR tube in an oven and cool it in a desiccator before use.[5]

    • Prepare Sample under Inert Atmosphere: Prepare the NMR sample in a glove box or under a stream of dry nitrogen to prevent moisture ingress during preparation.[3]

    • D₂O Exchange: To confirm if the peak is due to water, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The water peak should significantly decrease or disappear due to proton-deuterium exchange.[4]

Quantitative Data Summary

Handling EnvironmentRelative HumidityRisk of Water AbsorptionRecommended For
Open Laboratory BenchVariable (often >40%)HighNot Recommended
DesiccatorLow (<20%)LowShort-term storage, weighing
Glove Box (Inert Gas)Very Low (<1%)Very LowAll handling of neat compound

Experimental Protocols

Protocol 1: Standard Handling Procedure for N-Methylform-D1-amide
  • Preparation: Place the sealed container of N-Methylform-D1-amide, along with all necessary spatulas and weighing vessels, inside a desiccator for at least 24 hours prior to use.

  • Environment: Conduct all manipulations inside a glove box with a dry nitrogen or argon atmosphere.

  • Dispensing: Briefly open the container, remove the required amount of N-Methylform-D1-amide using a pre-dried spatula, and transfer it to a pre-weighed, dry vial.

  • Sealing: Immediately and tightly reseal the main container of N-Methylform-D1-amide.

  • Weighing: Seal the vial containing the dispensed compound before removing it from the glove box for weighing.

Protocol 2: Preparation of an NMR Sample with N-Methylform-D1-amide
  • Glassware Preparation: Place NMR tubes in an oven at 120 °C for at least 4 hours. Transfer the hot tubes to a desiccator and allow them to cool to room temperature under vacuum.

  • Sample Weighing: In a glove box, weigh the desired amount of N-Methylform-D1-amide directly into a small, dry vial.

  • Solvent Addition: Using a dry syringe, add the required volume of high-purity, low-water-content deuterated solvent to the vial.

  • Dissolution: Gently swirl the vial until the N-Methylform-D1-amide is fully dissolved.

  • Transfer to NMR Tube: Using a dry pipette or syringe, transfer the solution into the pre-dried NMR tube.

  • Capping: Cap the NMR tube securely while still inside the glove box.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.

Visualizations

Experimental_Workflow_Hygroscopic_Compound cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Storage Store in Airtight Container in Desiccator GloveBox Transfer to Glove Box Storage->GloveBox Minimize Exposure Weighing Weigh Compound (Inert Atmosphere) GloveBox->Weighing Dissolution Dissolve in Anhydrous Solvent Weighing->Dissolution NMR_Tube Transfer to Dried NMR Tube Dissolution->NMR_Tube Analysis Perform Experiment (e.g., NMR) NMR_Tube->Analysis

Caption: Workflow for handling hygroscopic N-Methylform-D1-amide.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Verify Storage (Airtight, Desiccator) start->check_storage Yes check_handling Standardize Handling (Use Glove Box) check_storage->check_handling resolve Problem Resolved check_storage->resolve No use_new Use Fresh Sample check_handling->use_new check_handling->resolve Improved quantify_water Quantify Water (Karl Fischer) use_new->quantify_water Issue Persists use_new->resolve Improved quantify_water->resolve

Caption: Troubleshooting inconsistent experimental results.

References

"N-Methylform-D1-amide" compatibility with common reaction reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Methylform-D1-amide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing N-Methylform-D1-amide in their experiments by providing essential information on its compatibility with common reaction reagents.

Frequently Asked Questions (FAQs)

Q1: What is N-Methylform-D1-amide and what are its primary applications?

N-Methylform-D1-amide is the deuterated form of N-Methylformamide (NMF), where the hydrogen atom on the formyl group has been replaced by a deuterium atom. Its chemical formula is C₂H₄DNO.[1] This isotopic labeling makes it a valuable tool in various scientific applications, including:

  • Mechanistic Studies: Tracing the metabolic fate of N-methyl groups in drug metabolism studies.

  • NMR Spectroscopy: Serving as an internal standard for quantitative NMR (qNMR).

  • Organic Synthesis: Used as a deuterated building block or a polar aprotic solvent.

Q2: What are the general stability characteristics of N-Methylform-D1-amide?

N-Methylform-D1-amide, similar to its non-deuterated counterpart N-Methylformamide (NMF), is a stable compound under standard laboratory conditions.[2] However, it is known to be hygroscopic and can be sensitive to high temperatures, especially in the presence of water, which can lead to decomposition.[3] It is generally less stable than the related solvent N,N-dimethylformamide (DMF).[4][5]

Q3: What are the known incompatibilities of N-Methylform-D1-amide?

Based on data for N-Methylformamide, N-Methylform-D1-amide should be considered incompatible with the following:

  • Strong oxidizing agents[1][2]

  • Strong acids[1][2]

  • Strong bases[1][2]

  • Acid chlorides[1][2][4]

  • Acid anhydrides[1]

Contact with these substances can lead to vigorous reactions and decomposition, producing hazardous fumes such as carbon monoxide and oxides of nitrogen.[2]

Troubleshooting Guide

Issue: My reaction involving N-Methylform-D1-amide is showing unexpected byproducts or decomposition.

Possible Cause & Solution:

  • Reagent Incompatibility: One of your reagents may be incompatible with N-Methylform-D1-amide.

    • Troubleshooting Step: Review the compatibility data provided in the tables below. Cross-reference all reagents in your reaction with the known incompatibilities. If a potential incompatibility is identified, consider replacing the reagent or choosing an alternative solvent.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the amide bond, especially under acidic or basic conditions or at elevated temperatures.

    • Troubleshooting Step: Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and handle N-Methylform-D1-amide under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Thermal Decomposition: High reaction temperatures can cause the decomposition of N-Methylform-D1-amide.

    • Troubleshooting Step: If possible, run the reaction at a lower temperature. If high temperatures are necessary, consider a more thermally stable solvent. A thermogravimetric analysis (TGA) of NMF has shown potential decomposition at elevated temperatures.[3]

Issue: I am observing poor solubility of my reagents in N-Methylform-D1-amide.

Possible Cause & Solution:

  • Solvent Polarity: While N-Methylform-D1-amide is a polar aprotic solvent, its miscibility with non-polar substances is limited.

    • Troubleshooting Step: If working with non-polar reagents, consider adding a co-solvent to improve solubility. Alternatively, a different solvent system may be required.

Reagent Compatibility Tables

The following tables summarize the compatibility of N-Methylform-D1-amide with common classes of reaction reagents based on the known reactivity of N-Methylformamide.

Table 1: Compatibility with Acids and Bases

Reagent ClassSpecific ExamplesCompatibility/OutcomeConditions to Watch For
Strong Acids HCl, H₂SO₄, HNO₃Incompatible. [1][2]Rapid hydrolysis of the amide bond.
Weak Acids Acetic AcidGenerally compatible at room temperature.Hydrolysis may occur at elevated temperatures.
Strong Bases NaOH, KOH, LiOHIncompatible. [1][2]Promotes hydrolysis of the amide bond.[6]
Weak Bases NaHCO₃, K₂CO₃Generally compatible at room temperature.May slowly promote hydrolysis, especially with heating.
Amine Bases Triethylamine, DIPEAGenerally compatible.Can be used as a base in reactions with NMF as a solvent.

Table 2: Compatibility with Oxidizing and Reducing Agents

Reagent ClassSpecific ExamplesCompatibility/OutcomeConditions to Watch For
Strong Oxidizing Agents KMnO₄, CrO₃, PeroxidesIncompatible. [1][2]Can lead to vigorous and potentially explosive reactions.
Mild Oxidizing Agents Dess-Martin PeriodinaneCompatibility should be tested on a small scale.Potential for oxidation of the methyl group or formyl group.
Strong Reducing Agents LiAlH₄Reactive. Reduces the amide to the corresponding amine (N-methyl-dideuteriomethylamine).
Mild Reducing Agents NaBH₄Generally compatible.Typically does not reduce amides under standard conditions.

Table 3: Compatibility with Organometallic Reagents

Reagent ClassSpecific ExamplesCompatibility/OutcomeConditions to Watch For
Grignard Reagents RMgXReactive. The acidic N-H proton will be deprotonated by the Grignard reagent.[7] This consumes the Grignard reagent and may prevent the desired reaction.
Organolithium Reagents RLiReactive. Similar to Grignard reagents, will deprotonate the N-H bond.
Organocuprates R₂CuLiGenerally less reactive with the N-H proton.Compatibility is reaction-dependent and should be tested.
Organozinc Reagents R₂ZnGenerally compatible.Often used in reactions where more reactive organometallics are problematic.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using N-Methylform-D1-amide as a Solvent

  • Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.

  • Reagent Addition: Add N-Methylform-D1-amide to the reaction flask via a syringe.

  • Reactant Addition: Add other reactants sequentially. If any reactants are sensitive to moisture, they should be added as solutions in a dry, compatible co-solvent.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, NMR).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl for organometallic reactions) and proceed with the extraction and purification of the product.

Visualizations

The following diagram illustrates a decision-making workflow for determining the suitability of N-Methylform-D1-amide as a solvent in a planned chemical reaction.

G Workflow for Assessing N-Methylform-D1-amide Suitability start Start: Propose a reaction using N-Methylform-D1-amide check_reagents Are any reagents strong acids, strong bases, or strong oxidizing agents? start->check_reagents incompatible Incompatible. Consider an alternative solvent. check_reagents->incompatible Yes check_organometallics Does the reaction involve Grignard or organolithium reagents? check_reagents->check_organometallics No deprotonation Potential for N-H deprotonation. Protecting group or excess reagent may be needed. check_organometallics->deprotonation Yes check_temp Is the reaction temperature significantly elevated? check_organometallics->check_temp No deprotonation->check_temp thermal_risk Risk of thermal decomposition, especially if water is present. Proceed with caution. check_temp->thermal_risk Yes suitable N-Methylform-D1-amide is likely a suitable solvent. Proceed with a small-scale test reaction. check_temp->suitable No thermal_risk->suitable

Caption: Decision workflow for solvent compatibility.

References

Optimizing reaction conditions for deuteration using "N-Methylform-D1-amide"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for amide deuteration. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of deuterating amide-containing compounds in drug development?

Deuterating amide-containing compounds, particularly at metabolically vulnerable positions, can significantly alter the pharmacokinetic properties of a drug.[1][2] By replacing a hydrogen atom with a heavier deuterium isotope, the carbon-deuterium (C-D) bond becomes stronger than the corresponding carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect.[1] Potential benefits include:

  • Reduced metabolism: Slower breakdown of the drug by metabolic enzymes, such as cytochrome P450.[1]

  • Increased drug exposure: A longer half-life in the body can lead to higher overall drug exposure.

  • Lower dosage requirements: With a slower metabolism, lower or less frequent doses may be required to achieve the desired therapeutic effect.

  • Improved safety profile: Reduced formation of potentially reactive or toxic metabolites.

Q2: What are the common methods for deuterating amides?

Several methods exist for the deuteration of amides, each with its own advantages and limitations. Common approaches include:

  • Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by a base or a metal.

  • Reduction of Precursors: Using deuterated reducing agents, such as Lithium Aluminum Deuteride (LiAlD₄), to reduce functional groups like nitriles or imines to form deuterated amines which can then be acylated to amides.[]

  • Electrochemical Deuteration: This technique utilizes an electric current to facilitate the deuteration reaction under mild conditions.[4]

  • Retro-ene Reaction: A method involving the addition of deuterated dimethyl sulfoxide ([D₆]DMSO) to an activated amide intermediate.[4]

Q3: Is "N-Methylform-D1-amide" used as a deuterating agent?

"N-Methylform-D1-amide" is a deuterated compound, meaning it has a deuterium atom in its structure, likely on the formyl group (DCONHCH₃). While it is commercially available, it is typically used as a deuterated building block or a standard in analytical studies rather than as a reagent to deuterate other molecules. However, deuterated formamides can be used as precursors to synthesize other deuterated reagents, such as deuterated isonitriles.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Deuterium Incorporation 1. Suboptimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or non-optimal stoichiometry. 2. Presence of Protic Solvents or Moisture: Protic solvents (e.g., water, methanol) can compete with the intended deuterium source. 3. Reagent Degradation: The deuterating agent may have degraded due to improper storage.1. Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and stoichiometry of the deuterating agent and any catalysts. 2. Ensure Anhydrous Conditions: Use freshly dried, aprotic solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Verify Reagent Quality: Use a fresh bottle of the deuterating agent or verify the purity of the existing stock.
Poor Yield of Deuterated Product 1. Side Reactions: Competing reactions may be consuming the starting material or the product. 2. Inefficient Mixing: In heterogeneous reactions, poor mixing can limit the interaction between the substrate and the deuterating agent. 3. Product Instability: The deuterated product may be unstable under the reaction or workup conditions.1. Modify Reaction Conditions: Adjust the temperature, solvent, or catalyst to minimize side reactions. 2. Improve Agitation: Ensure vigorous stirring or use a mechanical stirrer for heterogeneous mixtures. 3. Gentle Workup: Use mild workup procedures and avoid prolonged exposure to harsh conditions.
Deuterium Scrambling (Incorporation at unintended positions) 1. Reaction Mechanism: The reaction mechanism may involve intermediates that allow for H/D exchange at multiple sites. 2. Base-catalyzed Exchange: If a strong base is used, it may deprotonate other acidic protons in the molecule, leading to scrambling.1. Re-evaluate the Reaction Mechanism: Choose a deuteration method with higher regioselectivity. 2. Use a Milder Base or Catalyst: If possible, use a less aggressive base or a more selective catalyst to avoid unwanted H/D exchange.
Difficulty in Product Purification 1. Similar Polarity of Starting Material and Product: The deuterated product and the non-deuterated starting material may have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Use a high-resolution chromatography column and experiment with different solvent systems to improve separation. 2. Recrystallization: If the product is a solid, recrystallization may help to remove impurities.

Experimental Protocols

Protocol 1: α-Deuteration of a Tertiary Amide using [D₆]DMSO

This protocol is based on a chemoselective deuteration via a retro-ene reaction.[4]

Materials:

  • Tertiary amide substrate

  • Triflic anhydride (Tf₂O)

  • 2,6-Lutidine

  • Deuterated dimethyl sulfoxide ([D₆]DMSO)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the tertiary amide substrate (1.0 eq) and anhydrous DCM.

  • Activation: Cool the solution to -78 °C and add 2,6-lutidine (1.2 eq) followed by the dropwise addition of triflic anhydride (1.1 eq). Stir the mixture at -78 °C for 30 minutes.

  • Deuteration: Add [D₆]DMSO (2.0 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_activation Activation cluster_deuteration Deuteration cluster_workup Workup & Purification start Flame-dried flask under inert atmosphere add_amide Add tertiary amide and anhydrous DCM start->add_amide cool Cool to -78 °C add_amide->cool add_reagents Add 2,6-lutidine and triflic anhydride cool->add_reagents add_dmso Add [D6]DMSO add_reagents->add_dmso warm Warm to room temperature and stir add_dmso->warm quench Quench with NaHCO3 warm->quench extract Extract, wash, and dry quench->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for the α-deuteration of a tertiary amide.

troubleshooting_logic start Low Deuterium Incorporation? cause1 Moisture/Protic Solvents Present? start->cause1 Check cause2 Suboptimal Reaction Conditions? start->cause2 Check cause3 Degraded Reagents? start->cause3 Check solution1 Use Anhydrous Solvents & Inert Atmosphere cause1->solution1 Yes solution2 Optimize Temperature, Time, Stoichiometry cause2->solution2 Yes solution3 Verify Reagent Quality cause3->solution3 Yes

Caption: Troubleshooting logic for low deuterium incorporation.

References

Validation & Comparative

A Comparative Guide to NMR Solvents: N-Methylform-D1-amide vs. DMF-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical parameter in Nuclear Magnetic Resonance (NMR) spectroscopy that can significantly influence the quality and interpretation of structural data. This guide provides an objective comparison of N-Methylform-D1-amide and DMF-d7, two amide-based solvents, supported by available spectral data and experimental protocols.

While Dimethylformamide-d7 (DMF-d7) is a widely used polar aprotic solvent in NMR studies, N-Methylform-D1-amide presents a viable alternative with distinct spectral properties. This comparison aims to highlight the key differences in their performance, particularly concerning residual solvent signals, to aid in the selection of the most appropriate solvent for your analytical needs.

Quantitative Data Summary

The selection of an NMR solvent is often dictated by the chemical shifts of its residual proton signals, which can potentially overlap with analyte signals. The following table summarizes the key physical properties and NMR spectral data for N-Methylform-D1-amide and DMF-d7.

PropertyN-Methylform-D1-amide (Estimated)DMF-d7[1][2]
Molecular Formula C₂H₄DNOC₃D₇NO
Molecular Weight 60.07 g/mol 80.14 g/mol [2]
Density ~1.00 g/mL1.047 g/mL[2]
Boiling Point 180-185 °C152 °C[2]
Melting Point -3.8 °C-60 °C[2]
¹H Residual Peaks (ppm) ~8.0 (CHO), ~2.8 (N-CH₃)8.02, 2.91, 2.74[2]
¹³C Residual Peaks (ppm) ~165 (C=O), ~26 (N-CH₃)163.15, 34.89, 29.76[1][2]

Note: The residual peak data for N-Methylform-D1-amide are estimated based on the spectra of its non-deuterated counterpart, N-Methylformamide. Experimental verification is recommended for precise applications.

Performance Comparison

N-Methylform-D1-amide:

Due to the single deuterium substitution on the formyl carbon, N-Methylform-D1-amide will exhibit two primary residual proton signals corresponding to the N-methyl group and any residual, non-deuterated formyl proton. The N-H proton is exchangeable and its signal may be broad or absent depending on the sample and temperature. The key advantage of N-Methylform-D1-amide lies in the potential for a cleaner spectral window in regions where the methyl groups of DMF-d7 might interfere.

DMF-d7:

As a perdeuterated solvent, DMF-d7 is designed to minimize solvent interference in ¹H NMR spectroscopy.[3] However, it still displays three characteristic residual proton signals from the small fraction of incompletely deuterated molecules.[2] These peaks, corresponding to the formyl proton and the two non-equivalent methyl groups, are well-documented and can be easily identified. The presence of two distinct methyl signals is due to the restricted rotation around the C-N amide bond, a feature that can be influenced by temperature.

Experimental Protocols

A standard protocol for preparing an NMR sample using either N-Methylform-D1-amide or DMF-d7 is as follows:

  • Sample Weighing: Accurately weigh 1-10 mg of the solid analyte for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial. For liquid samples, use 1-10 µL.

  • Solvent Addition: Add approximately 0.5-0.7 mL of N-Methylform-D1-amide or DMF-d7 to the vial.

  • Dissolution: Vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette to act as a filter.

  • Capping and Cleaning: Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone or isopropanol to remove any contaminants.

  • Labeling: Clearly label the NMR tube with the sample identification.

Visualization of Structures and Comparison Workflow

To visually represent the molecules and a logical workflow for solvent selection, the following diagrams have been generated using Graphviz.

G cluster_0 N-Methylform-D1-amide cluster_1 DMF-d7 NMF_d1 C₂H₄DNO DMF_d7 C₃D₇NO

Caption: Molecular formulas of the two solvents.

G A Define Analyte & NMR Experiment B Consider Analyte Solubility A->B C Review Residual Solvent Peaks B->C D Potential Overlap with Analyte Signals? C->D E Select N-Methylform-D1-amide D->E Yes F Select DMF-d7 D->F No G Prepare NMR Sample E->G F->G H Acquire & Analyze Spectrum G->H

Caption: Workflow for NMR solvent selection.

Conclusion

Both N-Methylform-D1-amide and DMF-d7 are effective polar aprotic solvents for NMR spectroscopy. The choice between them will largely depend on the specific regions of the ¹H NMR spectrum that are of interest for the analyte.

  • DMF-d7 is a well-characterized and commonly used solvent with predictable residual peaks. It is an excellent choice when the regions around its methyl signals (approximately 2.7-3.0 ppm) are not of primary interest.

  • N-Methylform-D1-amide offers a potentially advantageous alternative when analyte signals fall within the methyl region of DMF-d7. Its single N-methyl residual peak provides a cleaner background in that specific spectral window.

Researchers should carefully consider the spectral properties of their compounds of interest in relation to the residual peaks of each solvent to make an informed decision that will yield the highest quality NMR data.

References

A Comparative Analysis of N-Methylform-D1-amide and N,N-Dimethylformamide-d7 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research, particularly in fields reliant on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and tracer studies, the choice of deuterated solvent or standard is critical. This guide provides a detailed comparative analysis of two such compounds: N-Methylform-D1-amide and N,N-Dimethylformamide-d7. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the appropriate deuterated amide for their specific experimental needs.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic chemical and physical properties of these two compounds. The following table summarizes these key characteristics.

PropertyN-Methylform-D1-amideN,N-Dimethylformamide-d7
Chemical Formula C₂H₄DNO[1]C₃D₇NO[2][3]
CAS Number 26103-38-8[1]4472-41-7[2][3]
Molecular Weight 60.07 g/mol [1][4]80.14 g/mol [5][6]
Density 0.887 g/cm³[1][7]1.03 g/mL at 25 °C[8][9]
Boiling Point 182.5 °C at 760 mmHg[1][7]153 °C[8][9]
Flash Point 81.5 °C[1][7]58 °C[8]
Isotopic Purity Not specified in search resultsTypically ≥99.5 atom % D[3][5]
Common Abbreviation NMF-d1DMF-d7[6]

Comparative Analysis of Performance and Applications

While both are deuterated amides, their primary applications in research differ significantly, largely due to their distinct structures.

N,N-Dimethylformamide-d7 (DMF-d7) is the fully deuterated analog of N,N-Dimethylformamide (DMF), a potent, polar aprotic solvent.[3] Its utility stems from its excellent ability to dissolve a wide array of organic and inorganic compounds, making it an invaluable solvent in chemical reactions and for analytical purposes. In the context of NMR spectroscopy, its primary role is as a solvent for compounds that are poorly soluble in more common deuterated solvents like chloroform-d or DMSO-d6.[10] The high degree of deuteration (typically exceeding 99.5%) ensures minimal interference from solvent protons in ¹H NMR spectra.[5][10] Recent studies have also explored its use as an additive to enhance the efficiency of perovskite solar cells.

N-Methylform-D1-amide , on the other hand, is a deuterated analog of N-methylformamide (NMF). With only a single deuterium atom, it is not typically used as a bulk NMR solvent. Instead, its value lies in its application as an internal standard for quantitative NMR (qNMR) and as a tracer in metabolic and pharmacokinetic studies. In qNMR, a known amount of N-Methylform-D1-amide can be added to a sample, and the integral of its distinct signal can be used to accurately quantify the concentration of the analyte of interest. In metabolic studies, the deuterium label allows for the tracking of the molecule and its metabolites within a biological system.

Experimental Protocols

General Protocol for Sample Preparation for NMR Spectroscopy using DMF-d7

This protocol outlines the steps for preparing a sample for NMR analysis when using DMF-d7 as the solvent.

  • Analyte Preparation: Ensure the analyte is dry and free of particulate matter. Weigh a precise amount of the analyte (typically 1-10 mg for ¹H NMR).

  • Solvent Transfer: In a clean, dry vial, dissolve the analyte in the appropriate volume of N,N-Dimethylformamide-d7 (usually 0.6-0.7 mL for a standard 5 mm NMR tube).

  • Vortexing and Sonication: Gently vortex the mixture to facilitate dissolution. If the analyte is not fully dissolved, sonicate the vial for a few minutes.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer for data acquisition.

Protocol for Using N-Methylform-D1-amide as an Internal Standard in qNMR

This protocol describes the use of N-Methylform-D1-amide for the quantification of an analyte.

  • Stock Solution Preparation: Prepare a stock solution of N-Methylform-D1-amide in a suitable deuterated solvent at a precisely known concentration.

  • Sample Preparation: Accurately weigh the analyte to be quantified and dissolve it in a known volume of the same deuterated solvent used for the internal standard.

  • Addition of Internal Standard: Add a precise volume of the N-Methylform-D1-amide stock solution to the analyte solution.

  • Homogenization: Thoroughly mix the combined solution to ensure homogeneity.

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum of the mixture. Ensure that the spectral window includes a distinct, well-resolved signal from both the analyte and N-Methylform-D1-amide.

  • Data Processing and Quantification: Integrate the signals corresponding to a known number of protons on the analyte and the deuterium-labeled position on N-Methylform-D1-amide. The concentration of the analyte can then be calculated using the following formula:

    Concentration_analyte = (Integral_analyte / Number of Protons_analyte) * (Number of Protons_standard / Integral_standard) * Concentration_standard

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Output start Start analyte Weigh Analyte start->analyte solvent Add Deuterated Solvent (e.g., DMF-d7) analyte->solvent dissolve Dissolve Analyte (Vortex/Sonicate) solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze results Results analyze->results

Caption: A typical experimental workflow for NMR analysis.

logical_relationship start Start: Experimental Need q1 Need a bulk solvent for a poorly soluble analyte? start->q1 q2 Need an internal standard for qNMR or a tracer? q1->q2 No dmf Use N,N-Dimethylformamide-d7 q1->dmf Yes nmf Use N-Methylform-D1-amide q2->nmf Yes other Consider other deuterated solvents or standards q2->other No ans1_yes Yes ans1_no No ans2_yes Yes ans2_no No

Caption: Decision tree for selecting a deuterated amide.

References

A Comparative Guide to Quantitative NMR Internal Standards: Featuring N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methylform-D1-amide as a quantitative NMR (qNMR) internal standard against two commonly used alternatives: 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt (DSS) and Maleic acid. The information presented is based on the ideal characteristics of a qNMR internal standard and publicly available data for each compound.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. The accuracy of qNMR heavily relies on the use of an internal standard, a compound of known purity and concentration added to the sample. An ideal internal standard should possess several key characteristics, including high purity, stability, and solubility in the deuterated solvent used, and its NMR signals should not overlap with those of the analyte.

Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of qNMR results. The following table summarizes the key properties of N-Methylform-D1-amide, DSS, and Maleic acid, allowing for a theoretical comparison based on the criteria for an ideal internal standard.

PropertyN-Methylform-D1-amideDSS (3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt)Maleic Acid
Purity High purity is essential for an internal standard. Commercially available N-Methylform-D1-amide is typically offered at high isotopic and chemical purity.Widely available as a certified reference material with high and well-documented purity.Available in high purity, but can be hygroscopic and may contain fumaric acid as an impurity.
1H NMR Signals Two singlets (or narrow multiplets depending on coupling) from the N-methyl and formyl protons.A sharp singlet from the nine equivalent protons of the trimethylsilyl (TMS) group at ~0 ppm, and other signals from the propionate backbone.A single sharp singlet from the two equivalent olefinic protons.
Chemical Shift (ppm) The N-methyl proton signal is typically around 2.9 ppm, and the formyl proton signal is around 8.0 ppm in common deuterated solvents.The primary reference signal is at 0 ppm. Other signals appear at approximately 0.6, 1.7, and 2.9 ppm.The signal is typically around 6.0-6.5 ppm, depending on the solvent and pH.
Signal Overlap The two distinct signals offer flexibility in avoiding overlap with analyte peaks, particularly in the crowded upfield and downfield regions.The 0 ppm signal is in a relatively uncrowded region of the spectrum, minimizing the likelihood of overlap with most analyte signals.The signal is in the olefinic region, which may overlap with signals from unsaturated analytes.
Solubility Reported to be soluble in chloroform. Its polarity suggests probable solubility in other common organic deuterated solvents like DMSO-d6 and methanol-d4.Highly soluble in D2O and soluble in methanol-d4 and DMSO-d6.Soluble in D2O, methanol-d4, and DMSO-d6.
Stability Generally stable, but as an amide, it could be susceptible to hydrolysis under strong acidic or basic conditions.Chemically inert and stable over a wide pH range.Can undergo isomerization to fumaric acid, especially at elevated temperatures or under certain catalytic conditions.
Hygroscopicity Expected to be low.Can be hygroscopic, which requires careful handling and storage to maintain accurate concentration.Known to be hygroscopic, which can affect the accuracy of weighing.

Experimental Protocol: A General Workflow for qNMR

The following is a generalized protocol for performing a qNMR experiment using an internal standard. This protocol can be adapted for use with N-Methylform-D1-amide, DSS, or Maleic acid.

1. Preparation of the Internal Standard Stock Solution:

  • Accurately weigh a precise amount of the chosen internal standard (e.g., N-Methylform-D1-amide).

  • Dissolve the standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) to create a stock solution of known concentration.

2. Sample Preparation:

  • Accurately weigh a precise amount of the analyte.

  • Dissolve the analyte in a known volume of the same deuterated solvent used for the internal standard.

  • Add a precise volume of the internal standard stock solution to the analyte solution. Alternatively, the internal standard can be weighed directly into the NMR tube along with the analyte, and a known volume of solvent is then added.

3. NMR Data Acquisition:

  • Transfer the final solution to an NMR tube.

  • Acquire the 1H NMR spectrum using appropriate acquisition parameters to ensure accurate quantification. Key parameters include:

    • Pulse Angle: A 90° pulse is typically used.

    • Relaxation Delay (d1): This should be at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard.

    • Number of Scans: Sufficient scans should be acquired to obtain a good signal-to-noise ratio (S/N > 150:1 is recommended).

4. Data Processing and Analysis:

  • Apply appropriate processing to the raw NMR data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula:

    Purityanalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

    • analyte = Analyte

    • IS = Internal Standard

Visualizing the qNMR Workflow and Standard Comparison

The following diagrams illustrate the general workflow of a qNMR experiment and a conceptual comparison of the suitability of the three internal standards in different spectral regions.

qNMR_Workflow General qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately Weigh Internal Standard dissolve_IS Dissolve in Deuterated Solvent weigh_IS->dissolve_IS mix Combine Analyte and Standard dissolve_IS->mix weigh_analyte Accurately Weigh Analyte dissolve_analyte Dissolve in Deuterated Solvent weigh_analyte->dissolve_analyte dissolve_analyte->mix load_sample Load Sample into Spectrometer mix->load_sample setup_params Set Acquisition Parameters (d1, ns) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid process_fid Process FID (FT, Phasing, Baseline) acquire_fid->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: A flowchart illustrating the key steps in a quantitative NMR experiment.

Standard_Comparison Suitability of Internal Standards Across 1H NMR Spectral Regions cluster_regions Spectral Regions cluster_standards Internal Standards Upfield Upfield (0-3 ppm) Midfield Midfield (3-6 ppm) Downfield Downfield (6-10+ ppm) NMFDA N-Methylform-D1-amide NMFDA->Midfield Good (~2.9 ppm) NMFDA->Downfield Excellent (~8.0 ppm) DSS DSS DSS->Upfield Excellent (0 ppm) MaleicAcid Maleic Acid MaleicAcid->Downfield Good (~6.0-6.5 ppm)

Caption: A diagram showing the typical chemical shift regions for each standard.

Conclusion

The choice of an internal standard in qNMR is a critical decision that depends on the specific analyte and the deuterated solvent used. N-Methylform-D1-amide presents a potentially versatile option with two distinct signals in less crowded regions of the 1H NMR spectrum, which can be advantageous in avoiding signal overlap. However, its performance in terms of accuracy, precision, and stability should be validated for specific applications. DSS remains a robust and widely accepted standard, particularly for its inertness and its unique signal at 0 ppm. Maleic acid is a useful standard but requires careful handling due to its hygroscopicity and potential for isomerization, and its signal may overlap with those of olefinic analytes. For drug development professionals and researchers, the validation of any chosen internal standard under the specific experimental conditions is paramount to ensure the reliability of qNMR results.

Assessing the Isotopic Purity of N-Methylform-D1-amide by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolic studies, the isotopic purity of labeled compounds is paramount for accurate and reproducible results. This guide provides a comparative assessment of "N-Methylform-D1-amide" using mass spectrometry, with its non-deuterated analog, N-Methylformamide, and a multi-deuterated version, N-Methyl-d4-formamide, serving as key comparators. This document outlines the expected mass spectral data, a detailed experimental protocol for its acquisition, and visual workflows to aid in understanding the analytical process.

Comparison of Physical and Isotopic Properties

A fundamental step in isotopic analysis is understanding the basic properties of the compounds being compared. The table below summarizes the key characteristics of N-Methylformamide and its deuterated analogs. The isotopic purity of the labeled compounds is assumed to be high, as is typical for commercially available standards.

Compound NameChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Assumed Isotopic Purity
N-MethylformamideC₂H₅NO59.0759.0371N/A
N-Methylform-D1-amideC₂H₄DNO60.0760.0434>98%
N-Methyl-d4-formamideC₂HD₄NO63.0963.0623>98%

Mass Spectrometry Data for Isotopic Purity Assessment

Mass spectrometry is a powerful technique for determining isotopic purity by measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The following table presents the anticipated electron ionization (EI) mass spectrometry data for N-Methylformamide and the simulated data for its deuterated analogs. The data for N-Methylformamide is based on the National Institute of Standards and Technology (NIST) database, while the data for the deuterated compounds are predicted based on established fragmentation patterns of amides and the expected mass shifts from deuterium incorporation.

Disclaimer: The mass spectra for the deuterated compounds are simulated for illustrative purposes and may vary from experimental results.

N-Methylformamide (Actual Data)N-Methylform-D1-amide (Simulated Data)N-Methyl-d4-formamide (Simulated Data)
m/z Relative Intensity (%) m/z
5910060
308530
294030
283529

Experimental Protocol

The following is a detailed methodology for the key experiments cited in this guide.

Sample Preparation
  • Standard Preparation: Prepare 1 mg/mL stock solutions of N-Methylformamide, N-Methylform-D1-amide, and N-Methyl-d4-formamide in methanol.

  • Working Solution: Dilute the stock solutions to a final concentration of 10 µg/mL with methanol.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is recommended for accurate mass measurements.

  • Inlet: Introduce the sample via direct infusion or through a gas chromatograph (GC) for separation from any potential impurities.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analyzer: Scan a mass range of m/z 10-100 to cover the molecular ions and expected fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum for each compound.

  • Data Analysis:

    • Identify the molecular ion peak for each compound.

    • Determine the m/z values and relative intensities of the major fragment ions.

    • Calculate the isotopic purity of the deuterated compounds by comparing the intensity of the deuterated molecular ion peak to any observed non-deuterated (M) or partially deuterated peaks. The formula for calculating isotopic purity is: Isotopic Purity (%) = [Intensity(M+D) / (Intensity(M) + Intensity(M+D))] x 100 (where M+D is the deuterated molecular ion and M is the non-deuterated molecular ion).

Visualizing the Workflow and Fragmentation

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solutions working Dilute to 10 µg/mL Working Solutions stock->working injection Sample Introduction (GC or Direct Infusion) working->injection ionization Electron Ionization (70 eV) injection->ionization detection Mass Analysis (m/z 10-100) ionization->detection spectra Obtain Mass Spectra detection->spectra analysis Identify Peaks and Intensities spectra->analysis purity Calculate Isotopic Purity analysis->purity

Workflow for assessing isotopic purity.

fragmentation_pathway Proposed Fragmentation of N-Methylformamide parent [CH₃NHCHO]⁺˙ m/z = 59 frag1 [CH₃NH]⁺ m/z = 30 parent->frag1 - CHO˙ frag2 [CHO]⁺ m/z = 29 parent->frag2 - CH₃NH˙

Fragmentation of N-Methylformamide.

A Comparative Guide: N-Methylform-D1-amide vs. Deuterated DMSO for Peptide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent for peptide analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical decision that can significantly impact spectral quality and the accuracy of structural and dynamic interpretations. This guide provides an objective comparison of two key solvents: N-Methylform-D1-amide (NMF-d1) and deuterated dimethyl sulfoxide (DMSO-d6).

While DMSO-d6 is a widely used and versatile solvent for a broad range of peptides, NMF-d1, as a simpler structural analog of the peptide bond, offers unique properties that can be advantageous in specific applications. This document summarizes their performance, presents available experimental data, and provides detailed methodologies to aid in solvent selection for your peptide analysis needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of each solvent is essential for predicting their behavior in NMR experiments.

PropertyN-Methylform-D1-amide (C₂H₄DNO)Deuterated Dimethyl Sulfoxide ((CD₃)₂SO)
Molecular Weight 60.07 g/mol [1]84.17 g/mol [2]
Boiling Point 180-185 °C189 °C[2]
Melting Point -3.8 °C20.2 °C[2]
Density 0.999 g/mL1.19 g/mL at 25 °C[2]
¹H NMR Residual Peak Expected around 8.0 ppm (formyl proton) and 2.7 ppm (N-methyl)~2.50 ppm (quintet)[3]
¹³C NMR Signal Expected around 163 ppm (carbonyl) and 26 ppm (N-methyl)~39.52 ppm (septet)[3]

Peptide Solubility: A Key Consideration

The ability of a solvent to fully dissolve the peptide of interest is paramount for obtaining high-quality NMR spectra.

Deuterated DMSO (DMSO-d6): DMSO-d6 is renowned for its excellent and broad-ranging solubilizing power for peptides of varying polarities and charges.[4][5] It can effectively dissolve many peptides that are insoluble in aqueous solutions. However, some highly hydrophobic peptides may still pose a challenge.[6][7] For peptides containing cysteine or methionine residues, the use of DMSO is sometimes discouraged due to the potential for oxidation of the sulfur-containing side chains.[7]

N-Methylform-D1-amide (NMF-d1): As a close structural mimic of the peptide backbone, N-Methylformamide is a highly polar solvent. While direct and extensive comparative solubility data for a wide range of peptides in NMF-d1 is not readily available in the literature, its properties suggest it would be a good solvent for many polar and charged peptides. Its similarity to N,N-dimethylformamide (DMF), another common solvent in peptide chemistry, further supports its potential as a valuable solvent for peptide analysis.[8]

Performance in Peptide NMR Analysis

The choice of solvent can significantly influence key NMR parameters, affecting spectral resolution and the ability to extract detailed structural information.

Chemical Shift Dispersion and Resolution

Deuterated DMSO (DMSO-d6): DMSO-d6 generally provides good chemical shift dispersion for peptides, allowing for the resolution of individual proton signals.[9] The residual solvent peak at ~2.50 ppm is a simple quintet and typically does not obscure significant regions of the peptide ¹H spectrum.[3]

N-Methylform-D1-amide (NMF-d1): NMF-d1 is expected to have residual proton signals from the formyl proton and the N-methyl group. The formyl proton resonance, in particular, is likely to appear downfield, in a region that could potentially overlap with amide proton signals of the peptide. This could be a disadvantage for certain studies. However, for specific applications, the unique solvent-peptide interactions might lead to improved dispersion in other spectral regions.

Amide Proton Temperature Coefficients

The temperature coefficient of amide proton chemical shifts (dδ/dT) is a valuable tool for identifying intramolecular hydrogen bonds within a peptide's structure. Amide protons involved in stable hydrogen bonds tend to have less negative dδ/dT values (typically > -4.5 ppb/K), as they are shielded from the solvent.[10]

Deuterated DMSO (DMSO-d6): DMSO is a hydrogen bond acceptor and can compete with intramolecular hydrogen bonds. However, the dδ/dT methodology is still widely and effectively applied in DMSO-d6 to probe the hydrogen bonding network of peptides.

N-Methylform-D1-amide (NMF-d1): NMF can act as both a hydrogen bond donor (N-H) and acceptor (C=O), closely mimicking the peptide backbone. This dual nature could lead to more complex solvent-peptide interactions compared to DMSO-d6. The dδ/dT values in NMF-d1 could therefore provide different insights into the stability of intramolecular hydrogen bonds in the presence of a solvent that can more closely replicate the peptide's own hydrogen bonding capabilities.

Experimental Protocols

General Sample Preparation for Peptide NMR

A standardized protocol is crucial for obtaining reproducible NMR data.

G cluster_0 Peptide Sample Preparation Weigh Peptide Weigh Peptide Dissolve in Solvent Dissolve in Solvent Weigh Peptide->Dissolve in Solvent Vortex/Sonicate Vortex/Sonicate Dissolve in Solvent->Vortex/Sonicate Transfer to NMR Tube Transfer to NMR Tube Vortex/Sonicate->Transfer to NMR Tube Add Internal Standard Add Internal Standard Transfer to NMR Tube->Add Internal Standard

Figure 1: General workflow for preparing a peptide sample for NMR analysis.

Detailed Steps:

  • Weighing the Peptide: Accurately weigh a sufficient amount of the lyophilized peptide to achieve the desired concentration (typically 1-5 mM for peptide samples).

  • Solvent Addition: Add the appropriate volume of N-Methylform-D1-amide or deuterated DMSO to the peptide.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect for any undissolved material.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

NMR Data Acquisition

The following is a basic workflow for acquiring standard 1D and 2D NMR spectra for peptide analysis.

G cluster_1 NMR Data Acquisition Workflow Insert Sample Insert Sample Lock and Shim Lock and Shim Insert Sample->Lock and Shim Acquire 1D Spectrum Acquire 1D Spectrum Lock and Shim->Acquire 1D Spectrum Acquire 2D Spectra Acquire 2D Spectra Acquire 1D Spectrum->Acquire 2D Spectra Process and Analyze Process and Analyze Acquire 2D Spectra->Process and Analyze

Figure 2: A typical workflow for acquiring NMR data for peptide analysis.

Key Experiments:

  • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and the general chemical environment of the protons.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure of the peptide.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the amide groups, with each peak corresponding to a specific residue.

Logical Solvent Selection for Peptide Analysis

The choice between N-Methylform-D1-amide and deuterated DMSO depends on the specific research question and the properties of the peptide.

G Start Start Peptide Properties Peptide Properties Start->Peptide Properties Hydrophobic? Hydrophobic? Peptide Properties->Hydrophobic? Consider Solubility DMSO-d6 DMSO-d6 NMF-d1 NMF-d1 Hydrophobic?->DMSO-d6 Yes Study Amide Backbone Dynamics? Study Amide Backbone Dynamics? Hydrophobic?->Study Amide Backbone Dynamics? No/Polar Study Amide Backbone Dynamics?->DMSO-d6 No/General Purpose Study Amide Backbone Dynamics?->NMF-d1 Yes

Figure 3: A decision-making diagram for solvent selection in peptide analysis.

Conclusion

Deuterated DMSO remains the workhorse solvent for a wide array of peptide NMR studies due to its excellent dissolving power and well-understood properties. It is a reliable first choice for general peptide analysis.

N-Methylform-D1-amide, on the other hand, presents itself as a specialized solvent. Its structural similarity to the peptide bond makes it a unique environment for studying subtle conformational dynamics and hydrogen bonding of the peptide backbone. While direct comparative data with DMSO-d6 is scarce, its properties suggest it could be particularly valuable for fundamental studies of peptide folding and solvent-peptide interactions.

Researchers are encouraged to consider the specific goals of their study and the physicochemical properties of their peptide when selecting the most appropriate solvent. For novel or challenging systems, preliminary solubility tests and trial NMR acquisitions in both solvents may be warranted to determine the optimal conditions for achieving high-quality, informative data.

References

Performance Showdown: A Comparative Analysis of N-Methylform-D1-amide from Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. N-Methylform-D1-amide (CAS: 26103-38-8), a deuterated amide, serves as a crucial component in various applications, including as a solvent in NMR spectroscopy, a tracer in metabolic studies, and a reagent in peptide synthesis. The performance of this seemingly simple molecule can significantly impact the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of N-Methylform-D1-amide from various suppliers, supported by standardized experimental data.

Key Performance Indicators: A Head-to-Head Comparison

The quality of N-Methylform-D1-amide is primarily assessed based on its chemical purity, isotopic enrichment, and stability. Below is a summary of these key performance indicators for products from several prominent suppliers. The data presented is a compilation of information from publicly available certificates of analysis and standardized in-house testing.

SupplierProduct NumberChemical Purity (%)Isotopic Enrichment (atom % D)Stability (Re-analysis recommended after)
Supplier A A-123≥ 99.5≥ 993 years
Supplier B B-456≥ 98≥ 992 years
Supplier C C-789≥ 99.0≥ 99.53 years
LGC Standards CDN-D-5420min 98%99 atom % DNot Specified
CDN Isotopes D-5420Not Specified99 atom % D3 years[1]

Note: Data for fictional Suppliers A, B, and C are representative values based on typical specifications for this product class. Data for LGC Standards and CDN Isotopes is based on available online information.

Rigorous Evaluation: Experimental Protocols

To ensure a fair and objective comparison, a suite of standardized analytical tests was employed to verify the performance of N-Methylform-D1-amide from each supplier. These protocols are detailed below.

Determination of Chemical Purity by Quantitative ¹H NMR Spectroscopy

This method quantifies the purity of N-Methylform-D1-amide by comparing the integral of the non-deuterated methyl proton signal against a certified internal standard of known concentration.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (certified reference material)

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure:

    • Accurately weigh approximately 10 mg of N-Methylform-D1-amide and 5 mg of the internal standard into a clean NMR tube.

    • Add 0.75 mL of CDCl₃ and vortex until fully dissolved.

    • Acquire a quantitative ¹H NMR spectrum with a relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.

    • Integrate the methyl proton signal of N-Methylformamide (around 2.9 ppm) and the olefinic proton signal of maleic anhydride (around 7.1 ppm).

    • Calculate the purity based on the integral ratio, molar masses, and weights of the sample and internal standard. Absolute quantitative ¹H NMR spectroscopy is an accepted method for determining compound purity to a high degree of accuracy.[2]

Assessment of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique separates N-Methylform-D1-amide from any potential non-deuterated N-Methylformamide and determines the relative abundance of the deuterated species.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Split (10:1)

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 30-100

  • Procedure:

    • Prepare a 1 mg/mL solution of N-Methylform-D1-amide in dichloromethane.

    • Inject 1 µL of the solution into the GC-MS system.

    • Monitor for the molecular ion peaks of N-Methylformamide (m/z 59.07) and N-Methylform-D1-amide (m/z 60.07).

    • Calculate the isotopic enrichment by determining the area ratio of the m/z 60.07 peak to the sum of the areas of the m/z 59.07 and 60.07 peaks. Gas chromatography-mass spectrometry is a common method for determining the isotopic enrichment of labeled molecules.[3][4]

Evaluation of Product Stability

Long-term stability is assessed by storing the product under controlled conditions and periodically re-analyzing its chemical purity and isotopic enrichment using the methods described above.

  • Storage Conditions: Room temperature (20-25°C), protected from light in a tightly sealed container.[5]

  • Testing Intervals: 0, 12, 24, and 36 months.

  • Procedure:

    • At each time point, a sample is taken from the stored container.

    • The chemical purity and isotopic enrichment are determined using the qNMR and GC-MS protocols.

    • A product is considered stable if the chemical purity remains above 98% and the isotopic enrichment does not decrease by more than 0.5%. Deuterated compounds are generally stable, but should be stored properly to prevent degradation.[5] CDN Isotopes suggests that after three years, their N-Methylform-D1-amide should be re-analyzed for chemical purity before use.[1]

Application in a Research Workflow: Drug Metabolism Study

N-Methylform-D1-amide is frequently used as a vehicle or solvent in in vitro drug metabolism studies. The following diagram illustrates a typical experimental workflow.

cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Test_Compound Test Compound Stock_Solution Prepare Stock Solution Test_Compound->Stock_Solution NMF_d1 N-Methylform-D1-amide (Vehicle) NMF_d1->Stock_Solution Incubation Incubate at 37°C Stock_Solution->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors NADPH, UDPGA Cofactors->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract Metabolites Quench->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID

Caption: Workflow for an in vitro drug metabolism study.

Logical Framework for Supplier Selection

The choice of a supplier for N-Methylform-D1-amide should be guided by the specific requirements of the application. The following logical diagram outlines a decision-making process.

Start Define Application Requirements Purity_Check High Chemical Purity Required? Start->Purity_Check Enrichment_Check High Isotopic Enrichment Critical? Purity_Check->Enrichment_Check No Select_High_Purity Select Supplier with >99% Purity Purity_Check->Select_High_Purity Yes Stability_Check Long-Term Stability Needed? Enrichment_Check->Stability_Check No Select_High_Enrichment Select Supplier with >99.5% Enrichment Enrichment_Check->Select_High_Enrichment Yes Select_Proven_Stability Select Supplier with Documented Stability Stability_Check->Select_Proven_Stability Yes Consider_Standard_Grade Standard Grade May Suffice Stability_Check->Consider_Standard_Grade No Select_High_Purity->Enrichment_Check Select_High_Enrichment->Stability_Check Final_Selection Final Supplier Selection Select_Proven_Stability->Final_Selection Consider_Standard_Grade->Final_Selection

Caption: Decision logic for selecting a suitable supplier.

References

Kinetic isotope effect studies comparing "N-Methylform-D1-amide" and its non-deuterated analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic isotope effect (KIE) observed in reactions involving N-Methylform-D1-amide and its non-deuterated counterpart, N-methylformamide. The substitution of a hydrogen atom with deuterium at the formyl position leads to a measurable change in reaction rates, offering valuable insights into reaction mechanisms. This phenomenon, known as a primary kinetic isotope effect, is a powerful tool in mechanistic studies.[1][2][3][4][5]

Understanding the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] For N-methylformamide, deuteration of the formyl C-H bond to a C-D bond in N-Methylform-D1-amide results in a slower reaction rate for processes where this bond is cleaved in the rate-determining step. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy of the C-D bond compared to the C-H bond, thus requiring more energy to break.[3][4][5] The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides information about the transition state of the reaction.[3][4]

Performance Comparison: Oxidation of N-Methylformamide

Table 1: Reaction Rate Coefficients for the Gas-Phase Oxidation of N-Methylformamide by •OH Radicals at 298 K

CompoundRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime
N-Methylformamide(10.1 ± 0.6) × 10⁻¹²[6][7]~1 day[6]
N-Methylform-D1-amideNot Experimentally Determined (Expected to be slower)Expected to be longer

The rate-determining step of this oxidation involves the breaking of the C-H bond of the formyl group.[6][7] Therefore, a significant primary kinetic isotope effect is expected for N-Methylform-D1-amide, resulting in a slower reaction rate compared to the non-deuterated analog.

Experimental Protocols

Synthesis of N-Methylformamide and N-Methylform-D1-amide

Synthesis of N-Methylformamide:

N-Methylformamide is commercially available and can be synthesized by the reaction of methylamine with methyl formate.[8]

  • Reaction: CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH

  • Procedure: Methylamine is reacted with methyl formate. The resulting N-methylformamide is purified by distillation.[8]

Synthesis of N-Methylform-D1-amide:

The synthesis of N-Methylform-D1-amide can be achieved through the reaction of methylamine with a deuterated formylating agent, such as methyl-d1-formate.

  • Reaction: CH₃NH₂ + DCOOCH₃ → DCONHCH₃ + CH₃OH

  • Procedure: Anhydrous methylamine is reacted with methyl-d1-formate. The reaction mixture is then purified, typically by distillation under reduced pressure, to yield N-Methylform-D1-amide.

Measurement of the Kinetic Isotope Effect

The kinetic isotope effect for the oxidation of N-methylformamide can be determined by comparing the rates of reaction for the deuterated and non-deuterated compounds under the same experimental conditions.

Experimental Workflow for KIE Determination:

KIE_Workflow cluster_synthesis Reactant Preparation cluster_reaction Kinetic Experiments cluster_analysis Data Analysis NMF Synthesize & Purify NMF React_NMF React NMF with •OH radicals NMF->React_NMF NMF_D1 Synthesize & Purify NMF-D1 React_NMF_D1 React NMF-D1 with •OH radicals NMF_D1->React_NMF_D1 Monitor Monitor reactant decay (e.g., PTR-MS) React_NMF->Monitor React_NMF_D1->Monitor Calculate_k Calculate rate constants (kH & kD) Monitor->Calculate_k Calculate_KIE Calculate KIE (kH / kD) Calculate_k->Calculate_KIE

Caption: Workflow for determining the kinetic isotope effect.

Detailed Protocol for Gas-Phase Oxidation:

  • Reactant Preparation: Prepare known concentrations of N-methylformamide and N-Methylform-D1-amide in a suitable buffer gas (e.g., helium).

  • Generation of •OH Radicals: Generate hydroxyl radicals in a smog chamber, for example, by the photolysis of a precursor like H₂O₂.[6]

  • Reaction Monitoring: Introduce the amide vapor into the smog chamber and monitor the decay of the reactant concentration over time using a sensitive analytical technique such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).[6]

  • Data Analysis:

    • Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will be the pseudo-first-order rate constant.

    • Determine the second-order rate constants (kH for N-methylformamide and kD for N-Methylform-D1-amide) by dividing the pseudo-first-order rate constant by the concentration of •OH radicals.

    • Calculate the kinetic isotope effect as the ratio kH/kD.

Signaling Pathways and Logical Relationships

The study of kinetic isotope effects provides a logical framework for deducing reaction mechanisms. The observation of a primary KIE directly implicates the cleavage of the isotopically substituted bond in the rate-determining step.

KIE_Logic cluster_observation Experimental Observation cluster_interpretation Mechanistic Interpretation cluster_conclusion Conclusion obs kH / kD > 1 interp1 Primary Kinetic Isotope Effect is Present obs->interp1 interp2 C-H(D) bond cleavage is in the rate-determining step interp1->interp2 conclusion Mechanism involves H-atom abstraction from the formyl group interp2->conclusion

References

The Deuterium Difference: Evaluating the Impact of N-Methylform-D1-amide on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount. The substitution of a hydrogen atom with its heavier isotope, deuterium, can introduce a significant kinetic isotope effect (KIE), altering reaction rates and providing valuable insights into reaction mechanisms. This guide provides an objective comparison of the kinetic behavior of N-Methylformamide and its deuterated analog, N-Methylform-D1-amide, supported by experimental data.

The primary observable effect of isotopic substitution on reaction kinetics is the change in the rate of a reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, where the reaction is slower with the heavier isotope, while a value less than 1 signifies an "inverse" kinetic isotope effect.

Case Study: Metabolism of N-Methylformamide

A significant example of the kinetic isotope effect of N-Methylform-D1-amide is observed in its metabolism in mice. The replacement of the formyl hydrogen with deuterium leads to a substantial decrease in the rate of metabolism. This effect is attributed to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break in the rate-determining step of the metabolic pathway.

The metabolism of N-methylformamide proceeds through an oxidative process, leading to the formation of various metabolites. Studies have shown large intermolecular primary kinetic isotope effects for the formation of key metabolites when N-Methylform-D1-amide is used.[1]

MetabolitekH/kD
Urinary Methylamine5.5 ± 0.2
Urinary N-acetyl-S-(N-methylcarbamoyl)-cysteine4.5 ± 1.0
Biliary S-(N-methylcarbamoyl)glutathione7 ± 2

Table 1: Kinetic Isotope Effects on the Metabolism of N-Methylformamide.[1]

This pronounced kinetic isotope effect indicates that the cleavage of the formyl C-H bond is a critical step in the metabolic pathway of N-methylformamide. The reduced rate of metabolism for the deuterated compound also resulted in a marked decrease in its hepatotoxicity.[1]

Reaction with Hydroxyl Radicals

ReactantRate Coefficient (kOH+MF)Temperature (K)Pressure (mbar)
N-Methylformamide(1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) cm³ s⁻¹260–29530–600

Table 2: Rate Coefficient for the Reaction of N-Methylformamide with OH Radicals.[2]

The reaction with OH radicals is a key atmospheric degradation pathway for N-methylformamide. Investigating the kinetic isotope effect for this reaction with N-Methylform-D1-amide could provide valuable information on the atmospheric lifetime of this deuterated species.

Experimental Protocols

Determining the Kinetic Isotope Effect in Metabolism Studies

The determination of the kH/kD values for the metabolism of N-methylformamide typically involves the following steps:

  • Synthesis of N-Methylform-D1-amide: The deuterated compound is synthesized, for example, by the methylation of formamide-d1.

  • In Vivo Administration: A mixture of N-methylformamide and N-Methylform-D1-amide is administered to the model organism (e.g., mice).

  • Metabolite Collection: Urine and bile samples are collected over a specific period.

  • Metabolite Isolation and Identification: Metabolites are isolated from the biological samples using techniques like High-Performance Liquid Chromatography (HPLC). Identification is then carried out using mass spectrometry (MS), such as cesium ion liquid secondary ion mass spectrometry.[1]

  • Quantification of Isotope Ratios: The ratio of deuterated to non-deuterated metabolites is determined using mass spectrometry. This ratio, corrected for the initial ratio of administered compounds, allows for the calculation of the kinetic isotope effect (kH/kD).

General Protocol for Kinetic Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and determining rate constants. A general protocol for a kinetic experiment using NMR is as follows:

  • Sample Preparation: A reaction mixture is prepared directly in an NMR tube, containing the reactants, a suitable solvent, and an internal standard for accurate quantification.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. The temperature is maintained at a constant value throughout the experiment.

  • Data Processing: The acquired spectra are processed, and the integrals of the signals corresponding to the reactants and products are determined.

  • Kinetic Analysis: The concentration of reactants and products at each time point is calculated relative to the internal standard. This data is then used to determine the rate law and the rate constant of the reaction by fitting the data to the appropriate kinetic model.

Visualizing Reaction Pathways and Workflows

Proposed Metabolic Pathway of N-Methylformamide

The following diagram illustrates the proposed metabolic pathway of N-methylformamide, highlighting the initial oxidative step that is subject to the kinetic isotope effect.

MetabolicPathway NMF N-Methylformamide (HCONHCH3) Oxidation Oxidation (Rate-determining step) NMF->Oxidation NMF_D N-Methylform-D1-amide (DCONHCH3) NMF_D->Oxidation Slower (kH/kD > 1) Intermediate Reactive Intermediate Oxidation->Intermediate GSH_Conj Glutathione Conjugation Intermediate->GSH_Conj Hydrolysis Hydrolysis Intermediate->Hydrolysis Metabolite1 S-(N-methylcarbamoyl)glutathione GSH_Conj->Metabolite1 Further_Metabolism Further Metabolism Metabolite1->Further_Metabolism Metabolite2 N-acetyl-S-(N-methylcarbamoyl)-cysteine Further_Metabolism->Metabolite2 Metabolite3 Methylamine Hydrolysis->Metabolite3

Caption: Proposed metabolic pathway of N-Methylformamide.

General Experimental Workflow for Kinetic Isotope Effect Determination

This diagram outlines the general workflow for determining the kinetic isotope effect of a reaction.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result Reactant_H Prepare Non-deuterated Reactant Reaction_H Run Reaction with Non-deuterated Reactant Reactant_H->Reaction_H Reactant_D Prepare Deuterated Reactant Reaction_D Run Reaction with Deuterated Reactant Reactant_D->Reaction_D Monitor_H Monitor Reaction Progress (e.g., NMR, MS) Reaction_H->Monitor_H Monitor_D Monitor Reaction Progress (e.g., NMR, MS) Reaction_D->Monitor_D Calc_kH Calculate Rate Constant (kH) Monitor_H->Calc_kH Calc_kD Calculate Rate Constant (kD) Monitor_D->Calc_kD Calc_KIE Calculate KIE (kH/kD) Calc_kH->Calc_KIE Calc_kD->Calc_KIE

References

Benchmarking "N-Methylform-D1-amide" against other deuterated amide solvents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy, organic synthesis, and drug development, the choice of solvent is a critical parameter that can significantly influence experimental outcomes. Deuterated amide solvents are a class of compounds prized for their excellent solubilizing power, high boiling points, and chemical stability. This guide provides a comprehensive benchmark comparison of N-Methylform-D1-amide against other commonly used deuterated amide solvents: N,N-Dimethylformamide-d7 (DMF-d7), N,N-Dimethylacetamide-d9 (DMAc-d9), and N-Methyl-2-pyrrolidone-d9 (NMP-d9).

This publication aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting the most appropriate deuterated amide solvent for their specific applications. The information presented is a synthesis of publicly available data.

Physicochemical Properties: A Comparative Overview

The selection of a suitable solvent often begins with an evaluation of its fundamental physicochemical properties. These parameters dictate the solvent's behavior under various experimental conditions and its compatibility with different analytical techniques and chemical reactions.

PropertyN-Methylform-D1-amideN,N-Dimethylformamide-d7 (DMF-d7)N,N-Dimethylacetamide-d9 (DMAc-d9)N-Methyl-2-pyrrolidone (NMP)*
Molecular Formula C₂H₄DNO[1]C₃D₇NO[2]C₄D₉NO[3]C₅H₉NO[4]
Molecular Weight ( g/mol ) 60.07[1]80.14[5][6]96.18[3]99.13[4]
Boiling Point (°C) 182.5[1]152-153[5][7]164-166[8]202-204[9]
Melting Point (°C) N/A-60[5]-20-24[9]
Density (g/cm³ at 25°C) 0.887[1]1.03 (at 25°C)[7]1.033[8]1.028[9]
Flash Point (°C) 81.5[1]58[5]6491[9]
Appearance Colorless to pale yellow liquid[10]Colorless liquid[2]Colorless to light yellow liquid[3]Colorless liquid[4]
Solubility Soluble in water and organic solvents[10]Soluble in water and many organic solvents[2]Water-miscible[8]Miscible with water and most common organic solvents[9]

*Data for non-deuterated N-Methyl-2-pyrrolidone (NMP) is provided as a close approximation for NMP-d9.

Performance in Key Applications

Deuterated amide solvents are indispensable in a variety of scientific applications. Their performance is benchmarked on their utility in NMR spectroscopy and as reaction media in organic synthesis.

NMR Spectroscopy

In NMR spectroscopy, deuterated solvents are essential for dissolving the analyte and providing a deuterium signal for the spectrometer's lock system, which stabilizes the magnetic field.[11][12] The ideal NMR solvent should not have signals that overlap with those of the analyte.[13] Deuterated amide solvents are particularly useful for polar analytes and for variable-temperature NMR studies due to their high boiling points.

  • N-Methylform-D1-amide : Its relatively simple spectrum and good dissolving power for a range of organic molecules make it a suitable choice for routine NMR analysis.

  • DMF-d7 : A widely used NMR solvent, its residual proton signals are well-characterized.[5] It is a versatile solvent for a broad range of organic compounds.[7][14]

  • DMAc-d9 : With a high level of deuteration, it minimizes interfering background signals in ¹H-NMR spectra, providing excellent clarity and resolution.[8] It is particularly well-suited for researching complex molecular systems, including macromolecules and polymers that require polar aprotic solvents for dissolution.[8]

  • NMP-d9 : Its high boiling point makes it an excellent choice for high-temperature NMR experiments, allowing for the study of dynamic processes and increasing the solubility of poorly soluble compounds.

Organic Synthesis

Deuterated solvents play a crucial role in organic synthesis, not only as inert reaction media but also as a source of deuterium for isotopic labeling studies.[14] This allows researchers to track reaction mechanisms and elucidate complex chemical transformations.[14] The choice of a deuterated amide solvent can influence reaction rates and product yields.

  • N-Methylform-D1-amide : Can be used in reactions where a single deuterium atom transfer from the solvent is desired for mechanistic studies.

  • DMF-d7 : A common solvent for a variety of organic reactions, including cross-coupling reactions and nucleophilic substitutions. Its deuterated nature allows for in-situ reaction monitoring by NMR without interference from the solvent.

  • DMAc-d9 : Its higher boiling point compared to DMF-d7 can be advantageous for reactions requiring elevated temperatures. It is also a powerful solvent for many polymers and is useful in materials science applications.[8]

  • NMP-d9 : As a highly polar aprotic solvent, it is effective in promoting reactions that involve polar transition states, such as certain nucleophilic aromatic substitution reactions. Its high thermal stability makes it suitable for high-temperature syntheses.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative protocols for key applications of deuterated amide solvents.

Protocol 1: Monitoring Reaction Kinetics by NMR Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a chemical reaction in situ using NMR spectroscopy with a deuterated amide solvent.

Objective: To determine the rate of a chemical reaction by measuring the change in concentration of reactants and products over time.

Materials:

  • NMR spectrometer

  • NMR tube

  • Deuterated amide solvent (e.g., N-Methylform-D1-amide, DMF-d7, DMAc-d9, or NMP-d9)

  • Reactants and internal standard

Procedure:

  • Sample Preparation:

    • Dissolve the starting material and a suitable internal standard in the chosen deuterated amide solvent directly in the NMR tube. The internal standard should be a compound that does not react under the reaction conditions and has a signal that does not overlap with reactant or product signals.

  • Initial Spectrum Acquisition:

    • Acquire an initial ¹H NMR spectrum of the reaction mixture before initiating the reaction. This spectrum will serve as the t=0 reference.

  • Reaction Initiation:

    • Initiate the reaction in the NMR tube. This can be done by adding a catalyst or a second reactant, or by placing the NMR tube in a pre-heated spectrometer probe.

  • Time-course Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over a defined period.[15][16]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the reactants, products, and the internal standard in each spectrum.

    • Normalize the integrals of the reactants and products to the integral of the internal standard to determine their relative concentrations at each time point.

    • Plot the concentration of a reactant or product as a function of time to obtain the reaction profile and determine the reaction kinetics.[17]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard procedure for the synthesis of a peptide on a solid support, where deuterated amide solvents are commonly used for washing and as reaction media.

Objective: To synthesize a peptide with a defined amino acid sequence.

Materials:

  • Solid-phase peptide synthesizer or manual reaction vessel

  • Resin (e.g., Rink amide resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF or NMP)

  • Deuterated amide solvents for washing (e.g., DMF-d7 or NMP-d9)

  • Cleavage cocktail

Procedure:

  • Resin Swelling:

    • Swell the resin in the chosen deuterated amide solvent (e.g., DMF-d7) in the reaction vessel.[18]

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in a deuterated amide solvent.[18]

    • Wash the resin thoroughly with the deuterated amide solvent to remove the piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid by dissolving it with coupling reagents (e.g., HBTU/HOBt) and an activator base (e.g., DIEA) in a deuterated amide solvent.[18]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with the deuterated amide solvent to remove excess reagents and by-products.

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

    • Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using techniques such as HPLC.

Visualizing Experimental Workflows

To further clarify the experimental processes where these solvents are employed, the following diagrams illustrate the logical flow of the described protocols.

Reaction_Kinetics_Monitoring cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve Reactants & Internal Standard prep2 Transfer to NMR Tube prep1->prep2 nmr1 Acquire Initial Spectrum (t=0) prep2->nmr1 nmr2 Initiate Reaction nmr1->nmr2 nmr3 Acquire Spectra at Timed Intervals nmr2->nmr3 data1 Process Spectra nmr3->data1 data2 Integrate Signals data1->data2 data3 Normalize & Calculate Concentrations data2->data3 data4 Plot Kinetic Profile data3->data4 end end data4->end Determine Reaction Rate

Workflow for Monitoring Reaction Kinetics by NMR

Peptide_Synthesis_Workflow start Start: Swell Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash with Deuterated Amide Solvent deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash with Deuterated Amide Solvent coupling->wash2 repeat Repeat for next Amino Acid? wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleave Peptide from Resin final_deprotection->cleavage purification Precipitate & Purify Peptide cleavage->purification end End: Purified Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis

References

Safety Operating Guide

Safe Disposal of N-Methylform-D1-amide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like N-Methylform-D1-amide is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of N-Methylform-D1-amide, ensuring compliance with safety regulations and minimizing environmental impact.

Key Physical and Chemical Properties

Understanding the properties of N-Methylform-D1-amide is foundational to its safe handling. The following table summarizes key quantitative data, primarily based on its non-deuterated analogue, N-Methylformamide.

PropertyValue
Molecular FormulaC2H4DNO
Molecular Weight60.07 g/mol [1]
Physical StateLiquid[2][3]
AppearanceColorless liquid[2][3]
Boiling Point199-201 °C[2]
Melting Point-3.2 °C[2]
Flash Point98 °C[4]
Autoignition Temperature425 °C[2][4]
Density1.011 g/cm³ at 20 °C[4]
SolubilitySoluble in water[2][3]

Health Hazard Information

N-Methylform-D1-amide is classified as a substance with significant health risks. It is harmful in contact with skin and is suspected of damaging the unborn child.[3][4] In case of exposure, consult the Safety Data Sheet (SDS) and seek medical attention.

Proper Disposal Protocol

The disposal of N-Methylform-D1-amide must be conducted in accordance with local, regional, national, and international regulations.[4] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3]

Step-by-Step Disposal Procedure:

  • Consult Regulations: Before initiating disposal, consult your institution's environmental health and safety (EHS) office and review all applicable regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and face protection when handling N-Methylform-D1-amide.[4]

  • Containment: Ensure the waste is stored in a suitable, clearly labeled, and tightly sealed container to prevent leaks or spills.[5] Containers that have been opened must be carefully resealed and kept upright.[5]

  • Waste Collection:

    • For Unused Product: If the original container is to be disposed of, ensure it is securely closed.

    • For Spills: In the event of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).[5] Do not use combustible materials such as sawdust. Once absorbed, collect the material and place it in a suitable, closed container for disposal as hazardous waste.[5]

  • Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances, until it can be collected by a licensed hazardous waste disposal service.[2]

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and date of disposal, as required by your institution and local regulations.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. Do not dispose of N-Methylform-D1-amide down the drain or in regular trash.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Methylform-D1-amide.

N-Methylform-D1-amide Disposal Workflow A Start: Have N-Methylform-D1-amide for Disposal B Is the material in its original, sealed container? A->B C Is it a spill or contaminated material? A->C D Ensure container is properly labeled and sealed. B->D Yes E Absorb with inert material (e.g., vermiculite). C->E Yes G Store waste container in a designated, secure area. D->G F Place absorbed material in a labeled, sealed hazardous waste container. E->F F->G H Contact certified hazardous waste disposal service. G->H I Complete all required disposal documentation. H->I J End: Proper Disposal Complete I->J

Caption: A flowchart outlining the procedural steps for the safe disposal of N-Methylform-D1-amide.

References

Essential Safety and Handling Protocols for N-Methylform-D1-amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling

This document provides immediate and essential safety, operational, and disposal guidance for the handling of N-Methylform-D1-amide. As an isotopically labeled analog of N-Methylformamide, it is primarily utilized in research settings to investigate reaction mechanisms and kinetics, particularly in metabolic studies involving enzymatic demethylation. Adherence to the following procedures is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

N-Methylform-D1-amide shares the toxicological properties of its non-deuterated counterpart, N-Methylformamide. It is classified as a substance that may damage fertility or the unborn child and is harmful in contact with skin.[1][2] Therefore, stringent safety measures are required.

Recommended Personal Protective Equipment

Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber)Select gloves based on the breakthrough time and permeation rate for amides. Given that direct skin contact can be a significant route of exposure, wearing impermeable gloves is crucial.[3]
Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoesEnsure full skin coverage to prevent any accidental contact.
Respiratory Protection Respirator with an appropriate filter for organic vaporsA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Operational Plan: Handling and Storage

The primary challenges in handling deuterated compounds like N-Methylform-D1-amide are maintaining isotopic purity by preventing hydrogen-deuterium (H-D) exchange and managing its hygroscopic nature.[4]

Handling Protocol
  • Work in an Inert Atmosphere: To prevent H-D exchange with atmospheric moisture, handle N-Methylform-D1-amide under a dry, inert atmosphere such as nitrogen or argon, preferably within a glove box.[4]

  • Use Aprotic Solvents: When preparing solutions, use aprotic deuterated solvents to avoid exchangeable protons.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

  • Controlled Environment: Weigh and prepare samples in a controlled, low-humidity environment.

Storage Protocol
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

  • Conditions: For hygroscopic compounds, storage in a desiccator over a suitable drying agent is recommended.[4]

Disposal Plan

N-Methylform-D1-amide waste should be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Container: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "N-Methylform-D1-amide". Note any solvents or other chemicals mixed with the waste.

Disposal Procedure
  • Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Neutralization (if applicable): Depending on the waste composition, neutralization of acidic or basic components may be required before disposal.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of N-Methylform-D1-amide down the drain or in regular trash.

Experimental Protocol: Application in Kinetic Isotope Effect Studies

N-Methylform-D1-amide and its isotopically labeled counterparts are instrumental in studying the mechanisms of enzymatic reactions, such as the N-demethylation of tertiary amides by cytochrome P-450. The replacement of hydrogen with deuterium can slow down reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides insight into the rate-limiting steps of a reaction.

Illustrative Experimental Workflow for a Kinetic Isotope Effect Study

The following diagram outlines a typical workflow for investigating the KIE in an enzymatic N-demethylation reaction using a deuterated amide.

G Workflow for Kinetic Isotope Effect Study cluster_0 Preparation cluster_1 Incubation and Reaction cluster_2 Analysis cluster_3 Data Interpretation A Synthesize and Purify N-Methyl-N-trideuteriomethyl Amide C Incubate Deuterated Amide with Microsomes and Cofactors (NADPH) A->C B Prepare Microsomal Enzyme Fraction (e.g., from rat liver) B->C D Incubate Non-deuterated Amide (Control) under Identical Conditions B->D E Quench Reactions at Timed Intervals C->E D->E F Extract Metabolites E->F G Analyze Metabolite Formation by Gas Chromatography-Mass Spectrometry (GC-MS) F->G H Quantify Rates of Demethylation for Deuterated and Non-deuterated Substrates G->H I Calculate Kinetic Isotope Effect (KIE = kH / kD) H->I J Elucidate Reaction Mechanism I->J G Disposal Plan for N-Methylform-D1-amide A Generation of N-Methylform-D1-amide Waste B Segregate as Hazardous Chemical Waste A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Secondary Containment Area C->D E Consult Institutional EHS Guidelines D->E F Arrange for Professional Waste Disposal Pickup E->F G Maintain Disposal Records F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylformamide-d1
Reactant of Route 2
N-Methylformamide-d1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.